molecular formula C8H8N2O2S B1300826 4-Thioureidobenzoic acid CAS No. 7366-56-5

4-Thioureidobenzoic acid

Número de catálogo: B1300826
Número CAS: 7366-56-5
Peso molecular: 196.23 g/mol
Clave InChI: FOYDMXZTPAEILY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Thioureidobenzoic acid is a useful research compound. Its molecular formula is C8H8N2O2S and its molecular weight is 196.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49255. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-(carbamothioylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-8(13)10-6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYDMXZTPAEILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40223872
Record name 4-(2-Thioureido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40223872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7366-56-5
Record name 4-[(Aminothioxomethyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7366-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thioureidobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007366565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7366-56-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49255
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-Thioureido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40223872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-thioureido)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.100
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-THIOUREIDOBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HHU9SXZ44X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Thioureidobenzoic Acid (CAS 7366-56-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Thioureidobenzoic acid (CAS: 7366-56-5), a derivative of benzoic acid containing a thiourea moiety, represents a core structure of significant interest in medicinal chemistry and drug discovery. Its versatile chemical nature allows for the synthesis of a wide array of derivatives that have demonstrated a broad spectrum of biological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and a detailed exploration of the biological activities of its derivatives, with a focus on their potential as antimicrobial and anticancer agents. This document also includes detailed experimental protocols for key biological assays and visual representations of relevant workflows and potential signaling pathways to aid researchers in their exploration of this promising compound.

Physicochemical Properties

This compound, also known as (4-carboxyphenyl)thiourea, possesses a unique combination of functional groups that contribute to its chemical reactivity and potential for biological interactions. A summary of its key physicochemical properties is presented below.

PropertyValueReference(s)
CAS Number 7366-56-5[1][2][3]
Molecular Formula C₈H₈N₂O₂S[1]
Molecular Weight 196.23 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 255 °C[1]
Boiling Point (Predicted) 394.3 ± 44.0 °C[1]
Density (Predicted) 1.508 ± 0.06 g/cm³[1]
pKa (Predicted) 4.04 ± 0.10[1]
Storage Temperature 2-8°C (protect from light)[1]

Synthesis

A common and efficient method for the synthesis of this compound involves the reaction of 4-aminobenzoic acid with a thiocyanate salt in the presence of an acid, followed by hydrolysis. A detailed experimental protocol is provided in the "Experimental Protocols" section.

Biological Activities and Potential Applications

While specific biological activity data for this compound is limited in publicly available literature, its core structure is a key pharmacophore in a multitude of derivatives exhibiting significant biological effects. The primary areas of investigation for thioureidobenzoic acid derivatives include their antimicrobial and anticancer activities.

Antimicrobial Activity

Thiourea derivatives are known to possess a broad spectrum of antimicrobial activities.[2][4] Studies on various derivatives of 2-(phenoxymethyl)benzoic acid thioureides have demonstrated their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][3][5][6] The antimicrobial activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against various microbial strains. The MIC values for some thioureide derivatives have been reported to range from 15.6 µg/mL to over 1000 µg/mL, indicating a wide range of potency depending on the specific substitutions on the core structure.[5]

Anticancer Activity

The thiourea scaffold is a prominent feature in many compounds with demonstrated anticancer properties.[4][7][8] Derivatives of thiourea have been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer.[1] The cytotoxic effects are typically quantified by IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For some thiourea derivatives, IC50 values in the low micromolar range have been reported.[1][9][10][11]

Enzyme Inhibition

One of the potential mechanisms of action for the biological activities of thioureido derivatives is through enzyme inhibition. Carbonic anhydrases (CAs) have been identified as a potential target for some benzoylthioureido phenyl derivatives.[12][13][14][15][16] These zinc-containing metalloenzymes are involved in various physiological processes, and their inhibition can have therapeutic effects. However, it has been noted that a carboxylic acid group, such as the one present in this compound, may not serve as an effective zinc-binding group for CA inhibition. Further investigation is required to determine the specific enzyme inhibitory profile of this compound and its derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key biological assays to evaluate its potential antimicrobial and anticancer activities.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of thiourea derivatives from primary amines.

Materials:

  • 4-Aminobenzoic acid

  • Ammonium thiocyanate (or Potassium thiocyanate)

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzoic acid in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add an equimolar amount of ammonium thiocyanate to the solution.

  • Slowly add concentrated hydrochloric acid dropwise to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any unreacted starting materials and inorganic salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Dry the purified product under vacuum.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.[2][3][5][6]

Materials:

  • This compound

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic/antifungal agent

  • Negative control (broth with inoculum only)

  • Sterility control (broth only)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth medium to the highest concentration to be tested.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium.

  • Prepare an inoculum of the microbial strain equivalent to a 0.5 McFarland standard and further dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized inoculum to each well containing the diluted compound.

  • Include positive control wells with a known antimicrobial agent and negative control wells with only the inoculum and broth. Also, include a sterility control well with only broth.

  • Incubate the plates at the appropriate temperature and duration for the specific microbial strain (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The MIC can also be determined by measuring the absorbance at 600 nm using a microplate reader.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[7][9][10][11]

Materials:

  • This compound

  • Cancer cell line(s) of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of this compound in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated control wells (cells with medium only) and blank wells (medium only).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.

Carbonic Anhydrase Inhibition Assay

This is a spectrophotometric assay to determine the inhibitory activity of a compound against carbonic anhydrase.[12][13][14][15][16]

Materials:

  • This compound

  • Carbonic anhydrase (e.g., bovine erythrocyte CA)

  • p-Nitrophenyl acetate (pNPA) as the substrate

  • Tris-HCl buffer (pH 7.4)

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the Tris-HCl buffer, the carbonic anhydrase enzyme solution, and different concentrations of the test compound. Include a control well with the enzyme but no inhibitor.

  • Pre-incubate the plate at room temperature for a short period to allow for any interaction between the enzyme and the inhibitor.

  • Initiate the reaction by adding the substrate (pNPA) solution to all wells.

  • Immediately measure the change in absorbance at 405 nm over time. The hydrolysis of pNPA by carbonic anhydrase produces p-nitrophenol, which has a yellow color.

  • The rate of the reaction is determined from the slope of the absorbance versus time plot.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control reaction. The IC50 or Ki value can then be determined from a dose-response curve.

Visualizations

Experimental Workflows and Logical Relationships

experimental_workflow cluster_synthesis Synthesis of this compound cluster_bioassays Biological Activity Screening cluster_data Data Analysis & Interpretation s1 4-Aminobenzoic Acid + Ammonium Thiocyanate s2 Acid-catalyzed Reaction s1->s2 s3 Precipitation & Purification s2->s3 s4 Pure 4-Thioureidobenzoic Acid s3->s4 b1 Antimicrobial Susceptibility Testing (MIC Determination) s4->b1 Test Compound b2 Cytotoxicity Assay (IC50 Determination) s4->b2 Test Compound b3 Enzyme Inhibition Assay (IC50/Ki) s4->b3 Test Compound d1 MIC Values b1->d1 d2 IC50 Values b2->d2 d3 Inhibition Constants (Ki) b3->d3 d4 Structure-Activity Relationship (SAR) d1->d4 d2->d4 d3->d4

Caption: A generalized workflow for the synthesis and biological evaluation of this compound.

Hypothesized Signaling Pathway for Anticancer Activity of Thiourea Derivatives

Based on the known mechanisms of action for various anticancer thiourea derivatives, a potential signaling pathway leading to apoptosis is proposed. It is important to note that this is a generalized pathway and the specific molecular targets of this compound may vary.[1][4][7][8][17]

anticancer_pathway cluster_cell Cancer Cell cluster_mito Mitochondrial Pathway compound This compound Derivative mapk MAPK Pathway (e.g., JNK/p38) compound->mapk ros ↑ Reactive Oxygen Species (ROS) compound->ros pi3k_akt PI3K/Akt Pathway Inhibition compound->pi3k_akt bax ↑ Bax mapk->bax bcl2 ↓ Bcl-2 mapk->bcl2 ros->mapk pi3k_akt->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c caspases Caspase Activation (e.g., Caspase-3) cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A hypothesized signaling pathway for the induction of apoptosis by thiourea derivatives.

Conclusion

This compound is a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. While direct biological data on the parent compound is sparse, the extensive research on its derivatives highlights the promise of this chemical class. The demonstrated antimicrobial and anticancer activities of various thioureidobenzoic acid analogs warrant further investigation into the specific properties and mechanisms of action of the core compound. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate and inspire future research in this exciting area of drug discovery. Further studies focusing on the synthesis of a focused library of this compound derivatives and their systematic biological evaluation are crucial to unlock their full therapeutic potential.

References

An In-depth Technical Guide to 4-Thioureidobenzoic Acid: Molecular Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Thioureidobenzoic acid is an aromatic organic compound featuring a benzoic acid moiety substituted with a thiourea group at the para-position. This molecule belongs to the broader class of thiourea derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. Thiourea-containing compounds have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, antiviral, and enzyme inhibitory properties. The presence of both a carboxylic acid and a thiourea functional group makes this compound a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of this compound, with a focus on its relevance to drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central benzene ring, a carboxylic acid group (-COOH) at position 1, and a thioureido group (-NH-C(=S)-NH2) at position 4.

Molecular Identifiers

Identifier Value
Molecular Formula C8H8N2O2S[1]
Molecular Weight 196.23 g/mol [1]
SMILES C1=CC(=CC=C1C(=O)O)NC(=S)N

| InChI | InChI=1S/C8H8N2O2S/c9-8(13)10-6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13) |

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of this compound are not extensively reported in the literature. The following table includes some predicted values and experimental data for structurally related compounds to provide an estimation.

PropertyValueNotes
Melting Point 237-240 °C[2]Experimental value for 4-Nitrobenzoic acid.
Solubility Soluble in acetone and chloroform; Insoluble in water[3]General solubility for new thioureides of 2-(4-methylphenoxymethyl) benzoic acid.
pKa 3.41 (at 25°C)[2]Experimental value for 4-Nitrobenzoic acid.
LogP 1.89Predicted value for 4-Nitrobenzoic acid.

Synthesis of this compound

A common method for the synthesis of aryl thioureas involves the reaction of an aromatic amine with a source of thiocyanate. A plausible synthetic route to this compound starts from the readily available 4-aminobenzoic acid.

General Synthesis Workflow

Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Reaction_Vessel Reaction in Aqueous Acid 4-Aminobenzoic_Acid->Reaction_Vessel Ammonium_Thiocyanate Ammonium Thiocyanate Ammonium_Thiocyanate->Reaction_Vessel Acid Acid (e.g., HCl) Acid->Reaction_Vessel 4-Thioureidobenzoic_Acid This compound Reaction_Vessel->4-Thioureidobenzoic_Acid

General synthesis workflow for this compound.
Experimental Protocol (Representative)

This protocol is a representative method based on the synthesis of similar thiourea derivatives. Optimization of reaction conditions may be necessary to achieve high yields and purity.

  • Preparation of the Reaction Mixture:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzoic acid in a suitable volume of aqueous hydrochloric acid (e.g., 2 M).

    • To this solution, add an equimolar amount of ammonium thiocyanate.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • The product, this compound, may precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted starting materials and inorganic salts.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Biological Activities

While specific biological data for this compound is limited in publicly available literature, the broader class of thiourea and thioureidobenzoic acid derivatives has demonstrated significant potential in several therapeutic areas.

Antimicrobial Activity

Thiourea derivatives are known to possess a wide spectrum of antimicrobial activities, including antibacterial and antifungal effects. Studies on various substituted thioureidobenzoic acid derivatives have reported promising results.

Table of Antimicrobial Activity for Thioureidobenzoic Acid Derivatives

Derivative Class Organism MIC (µg/mL) Reference
Thioureides of 2-(4-chlorophenoxymethyl)benzoic acid Staphylococcus aureus 32 [4][5]
Thioureides of 2-(4-chlorophenoxymethyl)benzoic acid Candida albicans 32-256 [4][5]
Thioureides of 2-(4-methylphenoxymethyl) benzoic acid Fungal cells 15.6-62.5 [6]
Thioureides of 2-(4-methylphenoxymethyl) benzoic acid Pseudomonas aeruginosa 31.5-250 [6]

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Gram-positive bacteria | 62.5-1000 |[7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Representative)

The antimicrobial activity of a compound is often quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiourea derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Table of Anticancer Activity for Thiourea Derivatives

Compound Class Cell Line IC50 (µM) Reference
N1,N3-disubstituted-thiosemicarbazone HCT116 1.11 [8]
N1,N3-disubstituted-thiosemicarbazone HepG2 1.74 [8]
N1,N3-disubstituted-thiosemicarbazone MCF-7 7.0 [8]

| 4-Thiazolidinone derivative (Les-4367) | AGS | <1 |[9] |

Experimental Protocol: MTT Assay for Cytotoxicity (Representative)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular targets and signaling pathways modulated by this compound have not been definitively elucidated. However, based on studies of structurally related compounds, several potential mechanisms can be hypothesized.

Carbonic Anhydrase Inhibition

Many thiourea and sulfonamide derivatives are known to be potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes, including pH regulation and CO2 transport.[10][11][12][13][14] Inhibition of certain CA isoforms, such as CA IX and CA XII, which are overexpressed in many tumors, is a validated anticancer strategy.

Carbonic Anhydrase Inhibition 4-Thioureidobenzoic_Acid This compound Carbonic_Anhydrase Carbonic Anhydrase (e.g., CA IX, CA XII) 4-Thioureidobenzoic_Acid->Carbonic_Anhydrase Inhibition H2CO3 H2CO3 Carbonic_Anhydrase->H2CO3 Catalyzes CO2_H2O CO2 + H2O CO2_H2O->Carbonic_Anhydrase H_HCO3 H+ + HCO3- H2CO3->H_HCO3 Tumor_Acidosis Tumor Acidosis H_HCO3->Tumor_Acidosis Contributes to Cancer_Cell_Proliferation Cancer Cell Proliferation and Metastasis Tumor_Acidosis->Cancer_Cell_Proliferation Promotes

Hypothetical inhibition of carbonic anhydrase by this compound.
Modulation of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it an important therapeutic target.[8][15][16][17][18][19] Some thiourea derivatives have been shown to inhibit EGFR signaling.

EGFR Signaling Pathway Inhibition 4-Thioureidobenzoic_Acid This compound EGFR EGFR 4-Thioureidobenzoic_Acid->EGFR Inhibition Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation Cell_Survival Cell Survival Downstream_Signaling->Cell_Survival

Potential inhibition of the EGFR signaling pathway.
Interference with NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[20][21][22][23][24] Constitutive activation of the NF-κB pathway is observed in many chronic inflammatory diseases and cancers. Inhibition of this pathway is a promising therapeutic strategy.

NF-kB Signaling Pathway Inhibition Inflammatory_Stimuli Inflammatory Stimuli IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates for degradation NF_kB NF-κB IkB->NF_kB Inhibits Nucleus Nucleus NF_kB->Nucleus Translocates to Gene_Expression Pro-inflammatory and Pro-survival Gene Expression Nucleus->Gene_Expression Induces 4-Thioureidobenzoic_Acid This compound 4-Thioureidobenzoic_Acid->IKK_Complex Inhibition?

Hypothesized interference with the NF-κB signaling pathway.

Conclusion

This compound is a molecule with significant potential for the development of new therapeutic agents, owing to the diverse biological activities associated with its thiourea and benzoic acid functionalities. While research on this specific compound is not as extensive as for some of its derivatives, the available data on related structures strongly suggest its promise as a scaffold for designing novel antimicrobial and anticancer drugs. Further investigation into its synthesis, physicochemical properties, and, most importantly, its specific biological targets and mechanisms of action is warranted to fully explore its therapeutic potential. The experimental protocols and potential signaling pathways described in this guide provide a foundation for researchers to undertake such investigations.

References

An In-depth Technical Guide on the Synthesis and Characterization of (p-carboxyphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (p-carboxyphenyl)thiourea, a molecule of interest in medicinal chemistry and materials science. This document details the synthetic protocol, purification methods, and extensive characterization data.

Synthesis of (p-carboxyphenyl)thiourea

(p-carboxyphenyl)thiourea can be synthesized from 4-aminobenzoic acid. A common method involves the reaction of 4-aminobenzoic acid with benzoyl isothiocyanate followed by hydrolysis of the intermediate.

A reliable synthetic route involves the hydrolysis of 4-(3-benzoylthioureido)benzoic acid. In this procedure, the starting material is refluxed with a sodium hydroxide solution. Subsequent cooling and neutralization with hydrochloric acid yield (p-carboxyphenyl)thiourea as a solid product. This product can then be purified by recrystallization from a suitable solvent like butanol to obtain a white powder.[1] This method has been reported to achieve a high yield of 93%.[1]

Synthesis Workflow

SynthesisWorkflow cluster_reagents Starting Materials & Reagents cluster_process Reaction & Purification Process cluster_product Final Product start 4-(3-Benzoylthioureido)benzoic acid reflux Reflux for 30 min start->reflux naoh 10% Sodium Hydroxide Solution naoh->reflux hcl Hydrochloric Acid neutralize Neutralize hcl->neutralize butanol Butanol (for recrystallization) recrystallize Recrystallize butanol->recrystallize cool Cool to Room Temperature reflux->cool cool->neutralize filter Filter neutralize->filter wash Wash with Water filter->wash dry Dry wash->dry dry->recrystallize product (p-carboxyphenyl)thiourea (White Powder) recrystallize->product

Caption: Synthesis workflow for (p-carboxyphenyl)thiourea.

Characterization Data

The synthesized (p-carboxyphenyl)thiourea has been characterized using various analytical techniques to confirm its structure and purity. The quantitative data are summarized in the tables below.

Physical and Spectroscopic Data
PropertyValueReference
Molecular Formula C₈H₈N₂O₂S[1]
Molecular Weight 196.23 g/mol [1]
Appearance White powder[1]
Melting Point >300 °C[1]
Spectroscopic Data
TechniqueDataReference
¹H NMR (300 MHz, DMSO-d₆) δ 12.72 (s, 1H, COOH), 9.96 (s, 1H, NH), 7.89-7.54 (m, 4H, Ar-H), 3.37 (br s, 2H, NH₂)[1]
¹³C NMR (Predicted) C=S: ~180 ppm, COOH: ~168 ppm, Aromatic C-COOH: ~145 ppm, Aromatic C-NH: ~138 ppm, Aromatic CH: ~128, 118 ppm
Infrared (KBr, cm⁻¹) 3440, 3339, 3279, 3170 (N-H, O-H stretching), 1684 (C=O stretching), 1291 (C=S stretching)[1]
Mass Spectrometry (EI) m/z 196 (M⁺), 179, 162, 134, 120, 92[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory practices for the synthesis and characterization of organic compounds.

Synthesis of (p-carboxyphenyl)thiourea
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 10.0 mmol of 4-(3-benzoylthioureido)benzoic acid with 20 mL of a 10% aqueous sodium hydroxide solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 30 minutes.

  • Work-up: After the reflux period, allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the solution with hydrochloric acid until a solid precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with deionized water.

  • Drying: Dry the product in a vacuum oven.

  • Purification: Recrystallize the crude product from butanol to obtain pure (p-carboxyphenyl)thiourea as a white powder.[1]

Characterization Methods
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized (p-carboxyphenyl)thiourea in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz NMR spectrometer. Set the spectral width to an appropriate range to observe all proton signals. Use the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) as an internal reference.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 75 MHz. A larger number of scans may be required due to the low natural abundance of ¹³C. Use the carbon signals of DMSO-d₆ (δ 39.52 ppm) as an internal reference.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable volatile solvent for injection.

  • Ionization: Use Electron Ionization (EI) as the method for generating charged fragments.

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.

Biological Activity and Potential Applications

Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of the thiourea moiety, with its sulfur and nitrogen atoms, allows for coordination with various metal ions, which can be crucial for their biological function. The carboxyphenyl group in the title compound may enhance its solubility and potential for biological interactions. Further research into the specific signaling pathways affected by (p-carboxyphenyl)thiourea is warranted to elucidate its mechanism of action and explore its full therapeutic potential.

References

Spectroscopic Profile of 4-Thioureidobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Thioureidobenzoic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra, this document presents a detailed analysis based on established spectroscopic principles and data from analogous structures. The information herein is intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound

  • Molecular Formula: C₈H₈N₂O₂S[1]

  • Molecular Weight: 196.23 g/mol [1]

  • Structure:

    alt text

Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound. These values are derived from the analysis of its functional groups—a para-substituted benzoic acid and a thiourea moiety—and comparison with data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Singlet (broad)1HCarboxylic acid proton (-COOH)
~9.5 - 10.5Singlet (broad)1HThioamide proton (-NH-)
~7.8 - 8.0Doublet2HAromatic protons ortho to -COOH
~7.5 - 7.7Doublet2HAromatic protons ortho to -NHCSNH₂
~7.0 - 8.0Singlet (broad)2HThioamide protons (-NH₂)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~183Thiocarbonyl carbon (C=S)
~167Carboxylic acid carbon (C=O)
~145Aromatic carbon attached to -NHCSNH₂
~131Aromatic C-H (ortho to -COOH)
~125Aromatic carbon attached to -COOH
~118Aromatic C-H (ortho to -NHCSNH₂)

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (thiourea)
3300 - 2500Strong, Very BroadO-H stretching (carboxylic acid dimer)
~1700StrongC=O stretching (carboxylic acid)
~1600, ~1500Medium-StrongC=C stretching (aromatic ring)
~1550MediumN-H bending (thiourea)
~1300MediumC-N stretching (thiourea)
~1250MediumC-O stretching (carboxylic acid)
~750StrongC=S stretching (thiourea)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
196[M]⁺, Molecular ion
179[M - NH₃]⁺
151[M - COOH]⁺
136[M - NH₂CS]⁺
120[C₇H₄O₂]⁺
92[C₆H₄NH₂]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, ~0.75 mL) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting fragmentation pattern is analyzed. The mass-to-charge ratio (m/z) of the ions is recorded.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Data NMR->NMR_Data IR_Data IR Spectral Data IR->IR_Data MS_Data Mass Spectral Data MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-depth Technical Guide on the Solubility and Stability of 4-Thioureidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Thioureidobenzoic acid is a derivative of benzoic acid containing a thiourea moiety. Thiourea and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The therapeutic potential of any compound is intrinsically linked to its physicochemical properties, primarily its solubility and stability. Understanding these characteristics is paramount for drug development, from formulation and dosage form design to predicting bioavailability and shelf-life.

This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of this compound. It is intended to be a practical resource for researchers and professionals involved in the evaluation of this and similar chemical entities.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₈H₈N₂O₂S
Molecular Weight 196.23 g/mol [1]
Appearance (To be determined experimentally)
Melting Point (To be determined experimentally)
pKa (To be determined experimentally)

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. The presence of both a carboxylic acid and a thiourea group in this compound suggests that its solubility will be highly dependent on the pH and the polarity of the solvent.

Qualitative Solubility

A preliminary assessment of solubility in various solvents is recommended.

Table 1: Qualitative Solubility of this compound (Illustrative Template)

SolventClassification (e.g., Very Soluble, Soluble, Sparingly Soluble, Insoluble)
Water
0.1 N HCl
0.1 N NaOH
Ethanol
Methanol
Dimethyl Sulfoxide (DMSO)
Acetone
Acetonitrile
Dichloromethane
Quantitative Solubility

Quantitative solubility is typically determined using the shake-flask method followed by a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Table 2: Quantitative Solubility of this compound at Different Temperatures (Illustrative Template)

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water 25
37
Phosphate Buffer (pH 7.4) 25
37
Ethanol 25
37
DMSO 25
37

Stability Profile

Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products. Forced degradation studies are conducted to understand the degradation pathways under various stress conditions.

Solid-State Stability

The stability of the solid compound is evaluated under accelerated conditions of temperature and humidity.

Table 3: Solid-State Stability of this compound (Illustrative Template)

ConditionDurationAppearanceAssay (%)Degradation Products (%)
40°C / 75% RH1 month
3 months
6 months
60°C1 month
3 months
Solution-State Stability

The stability in solution is assessed under various pH and temperature conditions.

Table 4: Solution-State Stability of this compound (Illustrative Template)

Solvent/Buffer (pH)Temperature (°C)Time (hours)Initial Concentration (mg/mL)Remaining Compound (%)
0.1 N HCl (pH 1.2)2524
6024
Phosphate Buffer (pH 7.4)2524
6024
0.1 N NaOH (pH 13)2524
6024

Experimental Protocols

Protocol for Quantitative Solubility Determination (Shake-Flask Method)
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid.

  • Quantification: Withdraw a known volume of the clear supernatant, dilute appropriately, and determine the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectroscopy at a predetermined λmax or HPLC).

  • Calculation: Calculate the solubility in mg/mL or mol/L.

Protocol for Forced Degradation Studies
  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at a specified temperature (e.g., 60-80°C) for a defined period.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and maintain at a controlled temperature.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C).

  • Photostability: Expose a solution of the compound to UV light of a known wavelength.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Testing

G cluster_prep Sample Preparation cluster_sol Solubility Testing cluster_stab Stability Testing cluster_analysis Analytical Quantification prep This compound Sample qual_sol Qualitative Solubility prep->qual_sol quant_sol Quantitative Solubility (Shake-Flask) prep->quant_sol ph_sol pH-Dependent Solubility prep->ph_sol solid_stab Solid-State Stability (Temp/Humidity) prep->solid_stab sol_stab Solution-State Stability (pH/Temp) prep->sol_stab photo_stab Photostability prep->photo_stab uv_vis UV-Vis Spectroscopy quant_sol->uv_vis ph_sol->uv_vis hplc HPLC Analysis solid_stab->hplc sol_stab->hplc photo_stab->hplc

Caption: Workflow for solubility and stability assessment.

Hypothetical Signaling Pathway for Biological Activity

While the specific mechanism of action for this compound is not yet elucidated, related benzoic acid derivatives have been shown to exert biological effects through various signaling pathways. For instance, 4-hydroxy-benzoic acid has demonstrated estrogen-like effects by activating the estrogen receptor α (ERα), which in turn modulates downstream pathways like the PI3K/AKT and MAPK/ERK pathways. Based on this, a plausible hypothetical signaling pathway for investigation of this compound's biological activity is presented below. This is a speculative model and requires experimental validation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cell Surface Receptor (e.g., Growth Factor Receptor) pi3k PI3K receptor->pi3k ras Ras receptor->ras akt AKT pi3k->akt transcription Transcription Factors (e.g., AP-1, NF-κB) akt->transcription raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription gene_expression Gene Expression transcription->gene_expression cell_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cell_response compound This compound compound->receptor Hypothetical Interaction

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The solubility and stability of this compound are fundamental properties that must be thoroughly characterized to support its development as a potential therapeutic agent. This guide provides the necessary framework, including data presentation templates and detailed experimental protocols, to systematically evaluate these critical parameters. The provided visualizations offer a clear overview of the experimental workflow and a potential avenue for mechanistic studies. The successful application of these methodologies will provide the robust data required for informed decision-making in the drug development process.

References

Synthesis of Novel 4-Thioureidobenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of novel 4-thioureidobenzoic acid derivatives. It details the prevalent synthetic methodologies, presents key quantitative data in a structured format, and offers detailed experimental protocols for the synthesis of these compounds. Furthermore, this guide illustrates the primary synthetic pathways and the mechanism of action for a significant biological target using Graphviz diagrams. This compound derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including their role as potent enzyme inhibitors. This document serves as a valuable resource for researchers and professionals involved in the discovery and development of new therapeutic agents.

Introduction

This compound and its derivatives are recognized for their wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3] The core structure, featuring a thiourea linkage to a benzoic acid moiety, serves as a versatile scaffold for the design of targeted therapeutic agents. A particularly promising area of research is their potent inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[4][5] Inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer.[4][6] This guide focuses on the synthetic routes to access these valuable compounds, providing the necessary technical details for their preparation and characterization.

General Synthesis Pathway

The most common and efficient method for the synthesis of this compound derivatives involves a two-step one-pot reaction. The general scheme begins with the conversion of a substituted benzoic acid to its corresponding acid chloride. This is followed by the in-situ formation of a benzoyl isothiocyanate intermediate, which then undergoes a nucleophilic addition reaction with 4-aminobenzoic acid or its ester derivatives to yield the final this compound product.[7][8]

Below is a Graphviz diagram illustrating the general synthetic workflow.

Synthesis_Workflow Substituted_Benzoic_Acid Substituted Benzoic Acid Acid_Chloride Substituted Benzoyl Chloride Substituted_Benzoic_Acid->Acid_Chloride Reflux Thionyl_Chloride SOCl₂ Thionyl_Chloride->Acid_Chloride Benzoyl_Isothiocyanate Benzoyl Isothiocyanate (Intermediate) Acid_Chloride->Benzoyl_Isothiocyanate Acetone, Reflux Ammonium_Thiocyanate NH₄SCN Ammonium_Thiocyanate->Benzoyl_Isothiocyanate Final_Product This compound Derivative Benzoyl_Isothiocyanate->Final_Product Reflux Aminobenzoic_Acid 4-Aminobenzoic Acid or Ester Derivative Aminobenzoic_Acid->Final_Product

Caption: General synthetic workflow for this compound derivatives.

Quantitative Data Summary

The following tables summarize the quantitative data for a selection of synthesized this compound derivatives, including their yields, melting points, and key spectroscopic data.

Table 1: Synthesis and Physicochemical Properties of this compound Derivatives
Compound IDSubstituent on Benzoyl GroupYield (%)Melting Point (°C)Reference
5c 3,4-Dichloro67216-218[3]
8a 3-Acetamido76247-249
8c 3-(4-Methylbenzamido)78254-256[9]
13a 4-Acetamido-2-methoxy82245-247
13c 2-Methoxy-4-(4-methylbenzamido)78281-283[1]
Table 2: Spectroscopic Data for Selected this compound Derivatives
Compound IDIR (KBr, νmax/cm⁻¹)¹H NMR (δ ppm)Reference
5c 3402 (OH), 3290 (br, NHs), 1678, 1654 (C=O), 1523 (C=S)7.84–7.89 (m, 2H, Ar-H), 7.90–7.95 (m, 3H, Ar-H), 8.25 (d, 1H, J = 2.0 Hz, Ar-H), 11.90 (s, 1H, NH), 12.55 (s, 1H, NH), 12.80 (s, 1H, OH)[1][3]
13a 3353 (NHs), 3286 (OH), 1687 (C=O), 1670, 1650 (C=O), 1553 (C=S)2.10 (s, 3H, CH₃), 4.00 (s, 3H, OCH₃), 7.34 (d, 1H, J = 7.1, Ar-H), 7.64 (s, 1H, Ar-H), 7.90–8.00 (m, 5H, Ar-H), 10.42 (s, 1H, NH), 11.11 (s, 1H, NH), 12.85 (s, 1H, NH), 13.05 (s, 1H, OH)[1]
13c 3353 (NHs), 3286 (OH), 1687 (C=O), 1670, 1650 (C=O), 1553 (C=S)2.09 (s, 3H, CH₃), 4.05 (s, 3H, OCH₃), 7.36 (d, 2H, J = 10.0 Hz, Ar-H), 7.67–7.95 (m, 7H, Ar-H), 8.00 (d, 2H, J = 8.6 Hz, Ar-H), 10.46 (s, 1H, NH), 10.85 (s, 1H, NH), 11.15 (s, 1H, NH), 12.80 (s, 1H, OH)[1]
Table 3: Carbonic Anhydrase Inhibitory Activity of Selected Derivatives
Compound IDhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
4a (3-chloro) 45.30180.50190.40>10000[1]
4c (3,4-dichloro) 40.40150.60250.80850.60[1]
7a 58.20280.40350.60>10000[10]
7c 33.00150.70210.50950.40[10]
Acetazolamide 250.0012.1025.405.70[10]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound derivatives.

Protocol 1: General Procedure for the Synthesis of Benzoyl Isothiocyanate Intermediates
  • To a solution of the appropriate substituted benzoic acid (1 mmol) in methylene chloride (10 mL), add thionyl chloride (2 mmol).

  • Heat the mixture to reflux for 4-5 hours.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous acetone (10 mL).

  • Add ammonium thiocyanate (1 mmol) to the solution.

  • Heat the mixture under reflux for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7][8]

  • Cool the reaction mixture to room temperature and filter off the precipitated ammonium chloride.

  • The filtrate containing the benzoyl isothiocyanate is used directly in the next step.

Protocol 2: General Procedure for the Synthesis of this compound Derivatives
  • To the freshly prepared solution of the benzoyl isothiocyanate derivative (1 mmol) in acetone from Protocol 1, add 4-aminobenzoic acid (1 mmol).[7][8]

  • Stir the reaction mixture under reflux for 2-3 hours.

  • Cool the mixture to room temperature.

  • The solid precipitate that forms is collected by filtration.

  • Recrystallize the crude product from ethanol to obtain the pure this compound derivative.[3]

Mechanism of Action: Carbonic Anhydrase Inhibition

Many this compound derivatives exhibit their therapeutic effects through the inhibition of carbonic anhydrases. The sulfonamide-containing derivatives are particularly potent in this regard. The mechanism of inhibition involves the coordination of the sulfonamide group to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion that is crucial for the catalytic activity. The thiourea and benzoic acid moieties of the molecule often form hydrogen bonds with amino acid residues in the active site, further stabilizing the inhibitor-enzyme complex and contributing to the inhibitory potency and selectivity.[4][5]

The following Graphviz diagram illustrates the inhibition of carbonic anhydrase.

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide-containing thiourea derivative.

Conclusion

This technical guide has outlined the synthesis of novel this compound derivatives, providing a foundation for researchers in the field of medicinal chemistry. The synthetic protocols are robust and versatile, allowing for the generation of a diverse library of compounds for biological screening. The provided quantitative data highlights the potential of these derivatives as potent carbonic anhydrase inhibitors. The continued exploration of this chemical scaffold is expected to yield new therapeutic agents with improved efficacy and selectivity.

References

The Diverse Biological Activities of Thiourea-Containing Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea, an organosulfur compound, and its derivatives represent a versatile class of molecules with a broad spectrum of biological activities.[1][2] The unique chemical properties of the thiourea scaffold, including its ability to form strong hydrogen bonds and coordinate with metal ions, make it a privileged pharmacophore in medicinal chemistry.[2] This technical guide provides a comprehensive overview of the significant progress in the research of thiourea-containing compounds, with a focus on their anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties. We present quantitative data in structured tables, detail key experimental protocols, and visualize complex biological pathways and workflows to offer a thorough resource for professionals in drug discovery and development.

Introduction to Thiourea Derivatives

Thiourea, with the chemical formula SC(NH₂)₂, is structurally analogous to urea, with the oxygen atom replaced by a sulfur atom. This substitution confers distinct chemical properties, including the existence of thione-thiol tautomerism. The thiourea moiety can act as a versatile building block, or "scaffold," in organic synthesis, allowing for the creation of a vast library of derivatives with diverse functionalities.[1][2] These derivatives have demonstrated a wide array of pharmacological effects, leading to the development of several clinically used drugs, such as the antithyroid agent propylthiouracil and the antituberculosis agent thioacetazone.[2][3] The ability of the thiourea functional group to interact with various biological targets through non-covalent bonds makes these compounds attractive candidates for the development of novel therapeutic agents.[2]

Anticancer Activity

Thiourea derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines, including those resistant to conventional therapies.[1][4] Their mechanisms of action are often multi-targeted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[2][5]

Mechanisms of Action

The anticancer effects of thiourea derivatives are attributed to several mechanisms, including:

  • Enzyme Inhibition: Many derivatives are potent inhibitors of enzymes involved in carcinogenesis. This includes protein tyrosine kinases (PTKs) like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical for tumor growth and angiogenesis.[2][4][6]

  • K-Ras Inhibition: Certain thiourea compounds have been specifically designed to block the interactions of the mutant K-Ras protein, a key regulator of cell proliferation that is frequently mutated in cancers like non-small cell lung cancer (NSCLC).[2][7]

  • Apoptosis Induction: These compounds can trigger programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.[6]

  • Inhibition of DNA Repair and Synthesis: Some derivatives interfere with topoisomerase II and DNA repair mechanisms, leading to catastrophic DNA damage in cancer cells.[4]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of various thiourea derivatives has been quantified using in vitro cytotoxicity assays, with results typically reported as the half-maximal inhibitory concentration (IC₅₀).

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)0.2[2]
TKR15A549 (Lung)0.21[7]
1-Aryl-3-(pyridin-2-yl) thiourea (Compound 20)MCF-7 (Breast)1.3[2]
1-Aryl-3-(pyridin-2-yl) thiourea (Compound 20)SkBR3 (Breast)0.7[2]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c)SW620 (Colon)1.5[2]
Fluorinated Pyridine Derivative (4a)HepG2 (Liver)4.8[4]
N¹,N³-disubstituted-thiosemicarbazone (7)HCT116 (Colon)1.11[6]
N¹,N³-disubstituted-thiosemicarbazone (7)HepG2 (Liver)1.74[6]
Visualized Signaling Pathway: K-Ras Inhibition

The following diagram illustrates a simplified signaling pathway involving the K-Ras protein and indicates the point of inhibition by targeted thiourea derivatives.

KRas_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras_GDP K-Ras-GDP (Inactive) RTK->Ras_GDP SOS1 Ras_GTP K-Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Ras_GTP->Ras_GDP GAP Effector Downstream Effectors (e.g., RAF-MEK-ERK) Ras_GTP->Effector Proliferation Cell Proliferation, Survival Effector->Proliferation Inhibitor Thiourea Derivative (TKR15) Inhibitor->Ras_GTP Blocks Effector Interaction MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Thiourea Compound in 96-well Plate start->prep_compound inoculate Inoculate Each Well with Bacterial Suspension prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate controls Include Positive (bacteria only) and Negative (broth only) Controls inoculate->controls incubate Incubate Plate (e.g., 37°C for 18-24h) controls->incubate read Visually Inspect for Turbidity (Bacterial Growth) incubate->read determine_mic MIC = Lowest Concentration with No Visible Growth read->determine_mic finish End determine_mic->finish

References

The Multifaceted Potential of Functionalized Benzoic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, applications, and biological significance of functionalized benzoic acids, this guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science. It details the diverse applications of these aromatic carboxylic acids, from potent therapeutic agents to high-performance materials, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Functionalized benzoic acids, a versatile class of organic compounds, are pivotal in a multitude of scientific disciplines. Their unique structural motif, featuring a carboxylic acid group attached to a benzene ring, allows for a wide range of chemical modifications, leading to a vast array of molecules with tailored properties. This guide delves into the core applications of these compounds, providing a technical overview of their role in drug discovery, materials science, and as fundamental chemical building blocks.

Therapeutic Applications in Drug Discovery

Functionalized benzoic acids are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Their ability to interact with biological targets with high specificity and efficacy has led to their development as anti-inflammatory, antimicrobial, anticancer, and cardiovascular drugs.

Anti-inflammatory Agents: The Salicylate Family

Salicylic acid and its derivatives are prime examples of functionalized benzoic acids with potent anti-inflammatory properties. Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.

CompoundTargetIC50 (µM)Therapeutic Use
Aspirin (Acetylsalicylic Acid)COX-1, COX-2~150 (COX-1), ~300 (COX-2)Analgesic, anti-inflammatory, antiplatelet
DiflunisalCOX-1, COX-2~50 (COX-1), ~100 (COX-2)Mild to moderate pain, osteoarthritis, rheumatoid arthritis
Mesalamine (5-aminosalicylic acid)COX, LOX, NF-κB, PPAR-γ-Inflammatory bowel disease (ulcerative colitis, Crohn's disease)
Anticancer Agents

Recent research has highlighted the potential of benzoic acid derivatives as effective anticancer agents. These compounds have been shown to inhibit various cancer cell lines through diverse mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[1]

Compound ClassRepresentative Activity (IC50)Target Cancer Cell Line
4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivatives15.6 µM - 18.7 µMMCF-7 (Breast Cancer)
Quinazolinone Derivatives100 µM/mlMCF-7 (Breast Cancer)
Thiocyanate Benzoic Acid Derivatives100 µM/mlMCF-7 (Breast Cancer)
3,6-diphenyl-[2][3][4]triazolo [3,4-b][2][4][5]thiadiazole derivatives15 µMK562 (Leukemia)
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids15.6 µMMCF-7 (Breast Cancer)
Antimicrobial Agents

The antimicrobial properties of functionalized benzoic acids have been extensively studied, with various derivatives demonstrating significant activity against a range of bacterial and fungal strains. Their mechanism of action often involves the disruption of microbial membranes and the inhibition of essential enzymes.

CompoundTarget MicroorganismMIC (µg/mL)
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 Staphylococcus aureus ATCC 6538125
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 Bacillus subtilis ATCC 6683125
Benzoic Acid (Ba)Escherichia coli O1571000
2-hydroxybenzoic Acid (2hBa)Escherichia coli O1571000
2-chlorobenzoic acid derivative 6 Escherichia coli(pMIC = 2.27 µM/ml)[6]
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideBacillus subtilis(pMICbs = 2.11µM/ml)[7]

Applications in Materials Science

Beyond their therapeutic potential, functionalized benzoic acids are integral to the development of advanced materials with tailored properties. Their applications span from corrosion inhibition to the creation of novel polymers and liquid crystals.

Corrosion Inhibitors

Benzoic acid and its derivatives have proven to be effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[2][8][9] They function by adsorbing onto the metal surface, forming a protective film that impedes the corrosion process. The efficiency of inhibition is often enhanced by the presence of electron-donating or electron-withdrawing groups on the benzene ring.

InhibitorConcentrationInhibition Efficiency (%)MetalMedium
3,4-dihydroxybenzoic acid (C3)1.0 × 10⁻² M88AISI 316 Stainless Steel0.5 M HCl
para-hydroxybenzoic acid (C2)1.0 × 10⁻² M<88AISI 316 Stainless Steel0.5 M HCl
Benzoic acid (C1)1.0 × 10⁻² M<88AISI 316 Stainless Steel0.5 M HCl
Benzoic acid-based supramolecular synthonsNot specified97Mild Steel1.0 M HCl
Benzoic acid-based supramolecular synthonsNot specified99Mild Steel1.0 M H₂SO₄
Polymer Science

Functionalized benzoic acids serve as versatile monomers and modifying agents in polymer chemistry.[10][11] Their incorporation into polymer backbones can introduce a range of desirable properties, including improved thermal stability, flame retardancy, and altered solubility. For instance, 4-(diethylphosphoryl)benzoic acid can be covalently attached to polymers like polyethylene glycol (PEG) and polyethyleneimine (PEI) to enhance their hydrophilicity and metal-ion chelation capabilities.[10]

Core Building Blocks in Organic Synthesis

The inherent reactivity of the carboxylic acid group and the susceptibility of the aromatic ring to electrophilic substitution make benzoic acid derivatives invaluable starting materials and intermediates in organic synthesis.[3][12][13] They provide access to a wide variety of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.

Key Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological and experimental context of functionalized benzoic acids, the following diagrams illustrate a key signaling pathway influenced by these compounds and a general workflow for their synthesis and evaluation.

Salicylic_Acid_Signaling cluster_nucleus Cellular Response SA Salicylic Acid IKK IKK Complex SA->IKK Inhibits MAPK_Cascade MAPK Cascade (e.g., p38, ERK, JNK) SA->MAPK_Cascade NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Activates AP1 AP-1 MAPK_Cascade->AP1 Activates AP1->Nucleus AP1->Inflammatory_Genes Activates

Caption: Simplified signaling pathway of Salicylic Acid's anti-inflammatory action.

Experimental_Workflow Synthesis Synthesis of Functionalized Benzoic Acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, FTIR, Mass Spec) Purification->Characterization Biological_Screening Initial Biological Screening (e.g., In vitro assays) Characterization->Biological_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis In_Vivo_Testing In Vivo Testing Lead_Optimization->In_Vivo_Testing

References

A Technical Guide to the Safety and Handling of 4-Thioureidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Inferred Hazard Profile of 4-Thioureidobenzoic Acid

This compound incorporates the structural features of both thiourea and a benzoic acid derivative. Therefore, it is prudent to assume it shares the hazardous properties of both. The primary hazards are likely driven by the thiourea component, which is classified as an oral toxin, a suspected carcinogen, and a suspected reproductive toxin.[1][2] The benzoic acid moiety typically contributes to irritant properties.

Table 1: Inferred GHS Classification for this compound

Hazard ClassCategoryInferred Hazard StatementBasis of Inference
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowedBased on Thiourea and various benzoic acid derivatives.[1][2][3]
CarcinogenicityCategory 2H351: Suspected of causing cancerBased on Thiourea.[1][2]
Reproductive ToxicityCategory 2H361d: Suspected of damaging the unborn childBased on Thiourea.[1][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationBased on Thiourea and substituted benzoic acids.[2][5]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationBased on substituted benzoic acids.[5][6]
Skin SensitizationCategory 1H317: May cause an allergic skin reactionBased on Thiourea.[2]
Hazardous to the Aquatic Environment, ChronicCategory 2H411: Toxic to aquatic life with long lasting effectsBased on Thiourea.[1][4]

Inferred Hazard Pictograms:

Signal Word: DANGER

Safety Data from Constituent Moieties

The following tables summarize the known safety data for Thiourea and provide a comparison of related 4-substituted benzoic acids.

Thiourea (CAS: 62-56-6)

Thiourea is the most significant contributor to the inferred systemic and chronic hazards of this compound.

Table 2: GHS Classification and Statements for Thiourea

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic / Harmful if swallowed.[1][2]
CarcinogenicityCategory 2H351: Suspected of causing cancer.[1][2]
Reproductive ToxicityCategory 2H361d: Suspected of damaging the unborn child.[1][4]
Hazardous to the Aquatic Environment, ChronicCategory 2H411: Toxic to aquatic life with long lasting effects.[1][4]

Table 3: Quantitative Toxicity Data for Thiourea

EndpointValueSpeciesSource
Oral LD50125 mg/kgRat[2][7]
Oral LD502000-2500 mg/kgRat[8]
Dermal LD50>2800 mg/kgRabbit[1][8]

Note: Discrepancies in LD50 values exist across different sources, highlighting the importance of treating the substance as highly toxic.

Comparative Data for 4-Substituted Benzoic Acids

These compounds provide insight into the potential irritant and acute toxic properties of the benzoic acid portion of the molecule.

Table 4: Comparative GHS Hazards of 4-Substituted Benzoic Acids

CompoundCAS No.GHS Hazard Statements
4-Chlorobenzoic acid 74-11-3H302: Harmful if swallowed.[5][9]H315: Causes skin irritation.[5]H319: Causes serious eye irritation.[5]H335: May cause respiratory irritation.[5]
4-Nitrobenzoic acid 62-23-7H302: Harmful if swallowed.[3][10]H319: Causes serious eye irritation.[10]
4-Iodobenzoic acid 619-58-9Generally not classified as hazardous under GHS, but irritation should still be considered a potential hazard.[11]

Safety and Handling Precautions

Based on the inferred hazard profile, the following precautions are mandatory.

Engineering Controls
  • Work must be conducted in a certified chemical fume hood to avoid inhalation of dust.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield as described in OSHA's 29 CFR 1910.133 or European Standard EN166.[5]

  • Skin Protection: Wear nitrile gloves (double-gloving is recommended). Ensure gloves are compatible with the substance and dispose of them immediately after use. Wear a chemically resistant lab coat.[5]

  • Respiratory Protection: If there is a risk of dust generation that cannot be controlled by a fume hood, a NIOSH/MSHA-approved respirator with an appropriate particulate filter should be used.

Handling Procedures
  • Avoid all contact with skin, eyes, and clothing.[1]

  • Do not breathe dust. Minimize dust generation and accumulation.[1][5]

  • Wash hands thoroughly after handling, even if gloves were worn.[9]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[9]

  • Prepare solutions in the fume hood.

  • Keep containers tightly closed when not in use.

Storage
  • Store locked up in a designated, well-ventilated, cool, and dry area.[1]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

  • Keep container tightly closed and protected from direct sunlight and moisture.[1]

First Aid Measures
ExposureFirst Aid Instructions
If Swallowed Rinse mouth. Immediately call a POISON CENTER or doctor/physician. Do NOT induce vomiting.[2][9]
If on Skin Immediately take off all contaminated clothing. Wash with plenty of soap and water. If skin irritation or an allergic reaction occurs, get medical advice/attention.[2]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
If Inhaled Remove victim to fresh air and keep at rest in a position comfortable for breathing. If exposed or concerned, get medical advice/attention.[2]
Spill and Disposal
  • Spills: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material. Carefully sweep up and place into a suitable, sealed container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.[1]

  • Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with all local, state, and federal regulations. Do not empty into drains.[1]

Experimental Protocols for Hazard Assessment

The following are descriptions of standard OECD guidelines used to determine the types of hazards inferred for this compound.

Acute Oral Toxicity (OECD Guidelines 420, 423, 425)

These guidelines are used to assess the health hazards likely to arise from a single, short-term oral exposure to a substance.[12]

  • Principle: The test substance is administered orally by gavage to fasted rodents (typically rats) in a stepwise procedure using defined dose levels.[12][13]

  • Methodology (Acute Toxic Class Method - OECD 423): The test starts with a group of three animals at a specific dose level (e.g., 300 mg/kg). The outcome (mortality or survival) determines the next step: if mortality is observed, the test is repeated at a lower dose level; if no mortality, it is repeated at a higher dose level. This process allows for the classification of the substance into a GHS category with a minimal number of animals.[14]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiratory patterns, etc.), and body weight changes for at least 14 days.[13] A gross necropsy is performed on all animals at the end of the study.

Carcinogenicity Studies (OECD Guideline 451)

This guideline is used to observe test animals for a major portion of their lifespan for the development of neoplastic lesions after prolonged exposure to a test substance.[15]

  • Principle: The test substance is administered daily to groups of rodents (e.g., rats and mice) for an extended period, typically 18-24 months.[16][17]

  • Methodology: At least three dose levels plus a concurrent control group are used, with a minimum of 50 animals of each sex per group.[17] The highest dose is chosen to produce some toxicity but not significant mortality from effects other than tumors. The substance is usually administered in the diet, drinking water, or by gavage.[18]

  • Observations: Animals are monitored for clinical signs of toxicity and the presence of palpable masses. A complete histopathological examination is performed on all organs and tissues from all animals.[16] The data are statistically analyzed to identify any increase in tumor incidence.[17]

Reproductive/Developmental Toxicity (OECD Guidelines 421, 422, 443)

These studies are designed to provide information on the effects of a substance on reproductive performance and the development of offspring.[19][20]

  • Principle: The test substance is administered to sexually mature male and female rodents before and during mating, and to females throughout gestation and lactation.[21][22]

  • Methodology (Extended One-Generation Study - OECD 443): Parental (P) animals are exposed to graduated doses. Effects on mating, fertility, pregnancy, and maternal behavior are evaluated. The first-generation (F1) offspring are also exposed and assessed for developmental effects, including growth, viability, and functional integrity of their nervous, immune, and reproductive systems.[22]

  • Observations: Endpoints include fertility indices, number of live/dead pups, pup weight, clinical observations, and detailed histopathology of the reproductive organs of both P and F1 generations.[21]

Visualized Workflows

The following diagrams illustrate logical workflows for handling and assessing the risks of this compound.

G Safe Handling Workflow for Hazardous Chemical Powders cluster_prep Preparation & Assessment cluster_exec Execution cluster_post Post-Handling risk_assessment 1. Risk Assessment - Review inferred SDS data - Evaluate quantities & procedure - Identify exposure routes controls 2. Select Controls - Fume Hood (Primary) - Closed System (for large scale) risk_assessment->controls ppe 3. Select PPE - Double Nitrile Gloves - Safety Goggles / Face Shield - Lab Coat - Respirator (if required) controls->ppe handling 4. Handling Procedures - Work within fume hood - Weigh carefully to avoid dust - Keep container closed - Use spatula/scoop ppe->handling decontamination 5. Decontamination & Waste - Clean surfaces with appropriate solvent - Collect all waste in sealed container - Label as 'Hazardous Waste' handling->decontamination storage 6. Storage - Store locked up - Cool, dry, ventilated area - Away from incompatibles decontamination->storage emergency Emergency Preparedness - Know location of eyewash/shower - Have spill kit ready - Know first aid procedures storage->emergency

Caption: A logical workflow for the safe handling of hazardous powders like this compound.

G Logical Flow for Hazard Profile Inference cluster_components Structural Components cluster_data Available Safety Data target This compound (Target Compound) thiourea Thiourea Moiety target->thiourea benzoic Benzoic Acid Moiety target->benzoic sds_thiourea SDS for Thiourea - Carcinogen (Cat 2) - Repro. Toxin (Cat 2) - Acute Toxin (Oral) - Aquatic Toxin thiourea->sds_thiourea sds_benzoic SDSs for Substituted Benzoic Acids - Irritant (Skin/Eye) - Acute Toxin (Oral) benzoic->sds_benzoic inferred_profile Inferred Hazard Profile - Assumes combined hazards - Handle as Carcinogen,  Reproductive Toxin, Acute Toxin,  and Irritant. sds_thiourea->inferred_profile sds_benzoic->inferred_profile

Caption: The logical process for inferring the hazards of this compound.

References

The Genesis of a Thiourea Workhorse: A Technical History of 4-Thioureidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and historical significance of 4-Thioureidobenzoic acid.

Introduction

This compound, a seemingly unassuming aromatic molecule, holds a significant place in the annals of medicinal and synthetic chemistry. As a bifunctional compound incorporating both a carboxylic acid and a thiourea moiety, it has served as a versatile building block for the synthesis of a diverse array of heterocyclic compounds and pharmacologically active agents. This technical guide delves into the historical context of its discovery, reconstructs the likely early synthetic methodologies, and provides an overview of its chemical properties and the evolution of its applications. While a singular, celebrated moment of "discovery" for this compound is not prominent in the historical record, its emergence is intrinsically linked to the broader exploration of aryl thioureas in the late 19th and early 20th centuries.

Historical Context: The Rise of Aryl Thioureas

The story of this compound begins with the burgeoning field of organic chemistry in the 19th century and the exploration of thiourea and its derivatives. Thiourea, the sulfur analog of urea, and its N-substituted derivatives, known as thiocarbamides, became subjects of intense investigation due to their interesting reactivity and potential applications.

The synthesis of the parent compound of this class, phenylthiourea (also known as phenylthiocarbamide or PTC), was a significant milestone. While Arthur Fox is credited with the discovery of the genetic taste polymorphism of PTC in 1931, the synthesis of phenylthiourea and other aryl thioureas predates this. Early methods for the preparation of aryl thioureas were established, primarily revolving around the reaction of aromatic amines with a source of thiocyanate.

One of the most common and historically significant methods involved the reaction of an aniline derivative with ammonium thiocyanate. This reaction, typically carried out in the presence of an acid, proceeds through the in situ formation of thiocyanic acid (HSCN), which then adds to the amino group of the aromatic amine. This general approach laid the groundwork for the synthesis of a wide variety of N-arylthioureas.

The Probable First Synthesis of this compound: A Reconstructed Protocol

Given the established methods for synthesizing aryl thioureas in the early 20th century, the first preparation of this compound almost certainly followed a similar path, utilizing the readily available starting material, p-aminobenzoic acid (PABA). PABA itself has been known since at least 1863 and its synthesis was well-established by the early 1900s.

The most probable route for the initial synthesis of this compound would have been the reaction of p-aminobenzoic acid with ammonium thiocyanate in an acidic medium.

Experimental Protocol: A Historically Plausible Synthesis

The following protocol is a reconstruction based on common laboratory practices of the early 20th century for the synthesis of aryl thioureas.

Objective: To synthesize this compound from p-aminobenzoic acid.

Materials:

  • p-Aminobenzoic acid

  • Ammonium thiocyanate

  • Concentrated Hydrochloric acid

  • Water

  • Ethanol (for recrystallization)

  • Heating apparatus (e.g., Bunsen burner with a water bath or a steam bath)

  • Round-bottom flask with a reflux condenser

  • Beakers, filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Preparation of the Amine Salt: In a round-bottom flask, a measured quantity of p-aminobenzoic acid (1 molar equivalent) would be suspended in water. To this suspension, a stoichiometric amount of concentrated hydrochloric acid would be added to form the hydrochloride salt of p-aminobenzoic acid, ensuring its solubility in the aqueous medium. The mixture would be gently warmed to facilitate dissolution.

  • Addition of Thiocyanate: A solution of ammonium thiocyanate (1 to 1.2 molar equivalents) dissolved in a minimal amount of water would then be added to the solution of the p-aminobenzoic acid hydrochloride.

  • Reaction (Reflux): A reflux condenser would be attached to the flask, and the reaction mixture would be heated in a water bath or on a steam bath. The mixture would be maintained at a gentle reflux for several hours. During this time, the thiocyanic acid, formed in situ, would react with the amino group of the p-aminobenzoic acid.

  • Isolation and Purification: After the reflux period, the flask would be allowed to cool to room temperature. As the solution cools, this compound, being less soluble in the acidic aqueous medium, would precipitate out as a solid. The crude product would be collected by filtration using a Büchner funnel.

  • Washing: The collected solid would be washed with cold water to remove any unreacted starting materials and inorganic salts.

  • Recrystallization: For purification, the crude this compound would be recrystallized from a suitable solvent, most likely aqueous ethanol. The solid would be dissolved in a minimal amount of hot solvent, and then allowed to cool slowly to form crystals. The purified crystals would then be collected by filtration, washed with a small amount of cold solvent, and dried.

Workflow Diagram

Historical_Synthesis_Workflow PABA p-Aminobenzoic Acid Heating Heating (Reflux) PABA->Heating HCl Conc. Hydrochloric Acid HCl->Heating AmmoniumThiocyanate Ammonium Thiocyanate AmmoniumThiocyanate->Heating Water Water Water->Heating Cooling Cooling & Precipitation Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Water Filtration->Washing Recrystallization Recrystallization (Ethanol/Water) Washing->Recrystallization Drying Drying Recrystallization->Drying FinalProduct Pure this compound Drying->FinalProduct

A plausible workflow for the historical synthesis of this compound.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₈H₈N₂O₂S
Molecular Weight 196.23 g/mol
Appearance White to off-white crystalline powder
Melting Point Approximately 220-225 °C (decomposes)
Solubility Sparingly soluble in water, soluble in alkaline solutions and some organic solvents like DMSO and DMF.
CAS Number 7366-56-5

Early Investigations and the Evolution of Applications

The initial interest in this compound and its analogs likely stemmed from their potential as intermediates in the synthesis of more complex molecules, particularly heterocyclic compounds. The thiourea moiety is a versatile functional group that can participate in a variety of cyclization reactions to form thiazoles, thiadiazoles, and other sulfur- and nitrogen-containing ring systems.

The presence of the carboxylic acid group further enhances its utility, providing a handle for derivatization or for modulating the solubility and pharmacokinetic properties of the resulting compounds.

While specific early biological studies on this compound are not well-documented in readily accessible literature, the broader class of thiourea-containing compounds has a rich history in medicinal chemistry. Thiourea derivatives have been investigated for a wide range of biological activities, including:

  • Antimicrobial activity: Many thiourea derivatives have shown activity against various bacteria and fungi.

  • Antitubercular activity: Some thiourea-containing compounds have been explored as potential treatments for tuberculosis.

  • Antiviral activity: The thiourea scaffold has been incorporated into molecules with antiviral properties.

  • Enzyme inhibition: Thioureas are known to interact with various enzymes, making them attractive for drug design.

It is highly probable that this compound was synthesized and evaluated as part of these broader screening programs, serving as a key building block for creating libraries of compounds for biological testing.

Signaling Pathway and Mechanism of Action (Illustrative)

While a specific, universally accepted signaling pathway for this compound itself is not defined, its derivatives are known to act on various biological targets. For instance, some thiourea derivatives act as inhibitors of enzymes like urease or carbonic anhydrase. The following diagram illustrates a generalized concept of how a drug derived from this compound might inhibit a target enzyme.

Signaling_Pathway_Example cluster_0 Cellular Environment Enzyme Target Enzyme Product Product Enzyme->Product Catalyzes reaction Substrate Substrate Substrate->Enzyme Binds to active site Biological_Effect Biological Effect Product->Biological_Effect Drug This compound Derivative Drug->Enzyme Inhibits

Generalized inhibition of a target enzyme by a drug derivative.

Conclusion

The history of this compound is not one of a single, dramatic discovery, but rather of a gradual emergence from the systematic exploration of aryl thiourea chemistry. Its synthesis was a logical extension of established methods, and its utility as a chemical intermediate was readily apparent. While its own biological activity profile may be modest, its true significance lies in its role as a foundational scaffold. Researchers and drug development professionals continue to utilize the unique combination of a thiourea and a carboxylic acid to construct novel molecules with a wide range of therapeutic potentials. The enduring legacy of this compound is a testament to the power of fundamental organic synthesis in providing the tools to build the medicines of the future.

Methodological & Application

Synthesis Protocol for 4-Thioureidobenzoic Acid from 4-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-thioureidobenzoic acid, a valuable intermediate in medicinal chemistry and materials science. The synthesis is based on the reaction of 4-aminobenzoic acid with ammonium thiocyanate. This protocol outlines the necessary reagents, step-by-step experimental procedure, and expected product characterization data.

Introduction

This compound is a bifunctional organic compound containing both a carboxylic acid and a thiourea group. This structure makes it a versatile building block for the synthesis of various heterocyclic compounds and molecules with potential biological activities, including antimicrobial and anticancer properties. The thiourea moiety is a well-known pharmacophore, and its incorporation into the benzoic acid scaffold can lead to novel drug candidates. This protocol describes a straightforward and efficient method for its preparation from readily available starting materials.

Overall Reaction

The synthesis proceeds via the reaction of the amino group of 4-aminobenzoic acid with thiocyanic acid, which is generated in situ from ammonium thiocyanate in an acidic medium.

Chemical Equation:

Data Presentation: Properties and Characterization of this compound

The following table summarizes the key physical and spectroscopic data for the target compound, this compound. This data is essential for product verification and quality control.

ParameterValue
Chemical Name This compound
Synonyms (4-Carboxyphenyl)thiourea
CAS Number 7366-56-5
Molecular Formula C₈H₈N₂O₂S
Molecular Weight 196.23 g/mol
Appearance White powder
Melting Point >300 °C[1]
Infrared (IR) (KBr, cm⁻¹) 3440, 3339, 3279, 3170 (N-H, O-H stretching), 1684 (C=O stretching), 1291 (C=S stretching)[1]
¹H NMR (300 MHz, DMSO-d₆, δ ppm) 12.72 (1H, br s, COOH), 9.96 (1H, s, NH), 7.54-7.90 (4H, m, ArH), 3.37 (2H, s, NH₂)[1]
Mass Spectrometry (EI, 70 eV, m/z) 196 (M⁺), 179, 162, 134, 120, 92[1]
Elemental Analysis Calculated: C, 48.97%; H, 4.11%; N, 14.28%. Found: C, 48.84%; H, 4.07%; N, 14.24%[1]

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of aryl thioureas.

Materials and Reagents:

  • 4-Aminobenzoic acid

  • Ammonium thiocyanate (NH₄SCN)

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beaker

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzoic acid (e.g., 0.1 mol, 13.71 g).

    • Add 100 mL of deionized water to the flask.

    • Slowly add concentrated hydrochloric acid (e.g., 0.1 mol, ~8.3 mL) to the suspension while stirring. The mixture should be stirred until a clear solution of the hydrochloride salt of 4-aminobenzoic acid is formed.

  • Addition of Thiocyanate:

    • To the stirred solution, add ammonium thiocyanate (e.g., 0.12 mol, 9.14 g).

  • Reaction:

    • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

    • Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Cool the mixture further in an ice bath to facilitate the precipitation of the product.

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold deionized water to remove any unreacted starting materials and inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization. A suitable solvent for recrystallization is butanol or an ethanol/water mixture.[1]

    • Dissolve the crude product in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the dried product and compare it with the literature value.

    • Obtain IR and NMR spectra to confirm the structure of the synthesized this compound.

Visualization

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start 4-Aminobenzoic Acid + Water + HCl reagent Add Ammonium Thiocyanate start->reagent Stir until clear reflux Reflux for 4-6 hours reagent->reflux cool Cool to Room Temperature and then in Ice Bath reflux->cool filter Vacuum Filtration cool->filter Precipitation wash Wash with Cold Water filter->wash recrystallize Recrystallize from Butanol wash->recrystallize dry Dry under Vacuum recrystallize->dry product This compound dry->product characterization Melting Point IR Spectroscopy NMR Spectroscopy product->characterization

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship start_material 4-Aminobenzoic Acid intermediate 4-Aminobenzoic Acid Hydrochloride start_material->intermediate Protonation (HCl) product This compound intermediate->product Reaction with SCN⁻ (from NH₄SCN) reagent Ammonium Thiocyanate reagent->product Provides SCN⁻

References

Purification of 4-Thioureidobenzoic Acid by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 4-thioureidobenzoic acid via recrystallization, a fundamental technique for achieving high purity of solid compounds. The following sections outline the necessary materials, step-by-step procedure, and expected outcomes, presented in a format tailored for laboratory use.

Data Presentation

The purification of this compound by recrystallization from butanol is expected to yield a product with significantly improved purity. The efficiency of this process can be evaluated by comparing the physical and analytical data of the crude and recrystallized material.

ParameterCrude this compoundRecrystallized this compound
Appearance Off-white to yellowish powderWhite crystalline powder[1]
Melting Point Broad range, decomposition>300 °C[1]
Purity (by HPLC) Variable (e.g., 90-95%)≥98%
Yield N/ATypically 85-95%
Infrared (IR) Spectra (KBr, cm⁻¹) May show impurity peaks3440, 3339, 3279, 3170, 1684, 1291[1]
¹H NMR (300 MHz, DMSO-d₆, δ ppm) May show impurity signals12.72 (1H, br s, COOH), 9.96 (1H, s, NH), 7.54-7.90 (4H, m, ArH), 3.37 (2H, s, NH₂)[1]

Experimental Workflow

The following diagram illustrates the key stages of the recrystallization process for this compound.

Recrystallization_Workflow A Dissolution: Crude this compound in minimum hot butanol B Hot Filtration (Optional): Remove insoluble impurities A->B If impurities are present C Crystallization: Slow cooling of the filtrate to room temperature A->C If no solid impurities B->C D Further Cooling: Ice bath to maximize crystal formation C->D E Isolation: Vacuum filtration to collect crystals D->E F Washing: Wash crystals with cold butanol E->F G Drying: Dry purified crystals under vacuum F->G

Caption: Workflow for the purification of this compound.

Experimental Protocol

This protocol details the procedure for the recrystallization of this compound using butanol as the solvent.[1]

Materials and Equipment:

  • Crude this compound

  • Butanol (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of butanol to the flask, just enough to wet the solid.

    • Heat the mixture to reflux with gentle stirring.

    • Continue to add small portions of hot butanol until the this compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield upon cooling.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a separate Erlenmeyer flask and a funnel with fluted filter paper.

    • Quickly pour the hot solution through the preheated filtration setup to remove the insoluble materials.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the mouth of the flask will prevent solvent evaporation and contamination.

    • As the solution cools, crystals of purified this compound will begin to form.

    • To maximize the yield, place the flask in an ice bath for approximately 30 minutes to an hour once it has reached room temperature.

  • Isolation:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly over the perforated surface.

    • Wet the filter paper with a small amount of cold butanol to ensure a good seal.

    • Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.

    • Use a spatula or glass rod to transfer any remaining crystals from the flask.

  • Washing:

    • With the vacuum still applied, wash the collected crystals with a small amount of ice-cold butanol to rinse away any remaining soluble impurities from the mother liquor.

    • It is important to use cold solvent to minimize the loss of the purified product.

  • Drying:

    • Continue to draw air through the Buchner funnel for a period to partially dry the crystals.

    • Transfer the purified crystals to a watch glass or drying dish.

    • Dry the crystals thoroughly in a vacuum oven at a suitable temperature or in a desiccator under vacuum until a constant weight is achieved.

Logical Relationship of Recrystallization Steps

The success of the purification process relies on the logical sequence of steps, each with a specific purpose.

Recrystallization_Logic cluster_0 Solubilization cluster_1 Purification cluster_2 Isolation & Drying Dissolve Dissolve in Hot Solvent Filter Hot Filtration (optional) Dissolve->Filter Removes insoluble impurities Crystallize Cool to Crystallize Dissolve->Crystallize If no filtration needed Filter->Crystallize Isolate Isolate Crystals (Filtration) Crystallize->Isolate Separates pure solid from soluble impurities Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry

Caption: Key stages and their purpose in the recrystallization process.

References

Application Notes: ¹H and ¹³C NMR Analysis of 4-Thioureidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Thioureidobenzoic acid is a bifunctional organic compound incorporating both a carboxylic acid and a thiourea moiety. These functional groups are prevalent in medicinal chemistry and drug development, making structural verification and purity assessment crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential, non-destructive analytical technique for the unambiguous structural elucidation of such molecules. This document provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, intended for researchers, scientists, and professionals in drug development.

Predicted Spectral Data

The chemical structure of this compound contains several distinct proton and carbon environments, which give rise to a characteristic NMR fingerprint. Based on data from analogous benzoic acid and thiourea derivatives, the following spectral data are predicted.[1][2][3][4] The use of a polar aprotic solvent like DMSO-d₆ is recommended to ensure solubility and to observe the exchangeable protons of the carboxylic acid and thiourea groups.[2][4]

Data Presentation: Predicted ¹H and ¹³C NMR

The anticipated chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) are summarized below.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.9broad singlet1H-COOH
~10.0broad singlet1HAr-NH-
~8.2broad singlet2H-NH₂
~7.90doublet (d)2HAr-H (ortho to -COOH)
~7.65doublet (d)2HAr-H (ortho to -NHCSNH₂)

Note: The chemical shifts of NH and OH protons are concentration and temperature-dependent and may appear as broad signals. D₂O exchange experiments can confirm these assignments.[5]

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~182.5C=S (Thiocarbonyl)
~167.0C=O (Carbonyl)
~144.0Ar-C (quaternary, attached to -NHCSNH₂)
~131.0Ar-CH (ortho to -COOH)
~127.0Ar-C (quaternary, attached to -COOH)
~118.0Ar-CH (ortho to -NHCSNH₂)

Note: The thiocarbonyl (C=S) carbon typically resonates in the range of 178-184 ppm.[2]

Experimental Protocols

Accurate and reproducible NMR data depend on meticulous sample preparation and appropriate spectrometer parameter selection.

Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality NMR sample of this compound.

  • Sample Weighing : Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR analysis using an analytical balance.[6]

  • Solvent Selection : Use approximately 0.6-0.7 mL of a suitable deuterated solvent.[7] DMSO-d₆ is recommended for its ability to dissolve the compound and to allow for the observation of exchangeable protons.

  • Dissolution : Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and ensure complete dissolution by gentle vortexing or sonication.[6]

  • Filtration and Transfer : To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[8]

  • Internal Standard : Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).[4]

  • Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and contamination.[6] Label the tube clearly with the sample identification.

Protocol 2: NMR Data Acquisition

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Sequence : Standard single-pulse sequence.

  • Spectral Width : -2 to 16 ppm.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay (d1) : 1-2 seconds.

  • Number of Scans : 8-16 scans, depending on sample concentration.

  • Operating Temperature : 298 K.

¹³C NMR Spectroscopy:

  • Pulse Sequence : Standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to yield singlets for each carbon environment.[9]

  • Spectral Width : 0-200 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay (d1) : 2-5 seconds. A longer delay may be necessary for the accurate observation of quaternary carbons.[9]

  • Number of Scans : 1024-4096 scans, depending on sample concentration.

  • Operating Temperature : 298 K.

Visualized Workflow and Logical Relationships

Diagrams generated using Graphviz DOT language can effectively illustrate experimental workflows and the logical relationships in spectral analysis.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation start Start weigh Weigh Sample (5-50 mg) start->weigh 1 dissolve Dissolve in Deuterated Solvent (0.6 mL DMSO-d6) weigh->dissolve 2 filter Filter into NMR Tube dissolve->filter 3 nmr_acq Acquire Spectra (1H & 13C) filter->nmr_acq 4 processing Data Processing (FT, Phasing, Baseline Correction) nmr_acq->processing analysis Spectral Analysis (Chemical Shift, Integration, Coupling) processing->analysis 5 assignment Assign Signals to Molecular Structure analysis->assignment confirm Structural Confirmation assignment->confirm

Caption: Workflow for NMR analysis of this compound.

Proton_Relationships ¹H NMR Signal Relationships and Assignments cluster_signals Predicted ¹H Signals (ppm) mol This compound COOH NH NH₂ Ar-H Ar-H s_cooh ~12.9 (s, broad, 1H) mol:h_cooh->s_cooh Assignment s_nh ~10.0 (s, broad, 1H) mol:h_nh->s_nh Assignment s_nh2 ~8.2 (s, broad, 2H) mol:h_nh2->s_nh2 Assignment s_ortho_cooh ~7.90 (d, 2H) mol:h_ortho_cooh->s_ortho_cooh Assignment s_ortho_nh ~7.65 (d, 2H) mol:h_ortho_nh->s_ortho_nh Assignment s_ortho_cooh->s_ortho_nh J-coupling (ortho)

Caption: ¹H NMR signal assignments for this compound.

References

Application Note: Identification of Functional Groups in 4-Thioureidobenzoic Acid using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of Fourier-Transform Infrared (FTIR) spectroscopy for the qualitative analysis of 4-Thioureidobenzoic acid. FTIR spectroscopy is a rapid and non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. By identifying the characteristic vibrational frequencies, this method serves as a crucial tool for the structural confirmation and purity assessment of synthesized active pharmaceutical ingredients (APIs) and intermediates like this compound. This document provides a summary of expected FTIR absorption peaks and a detailed protocol for sample analysis.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug development due to its structural motifs, which are common in various pharmacologically active compounds. The molecule incorporates a carboxylic acid, a thiourea group, and a para-substituted benzene ring. The confirmation of these functional groups is essential for verifying the successful synthesis and purity of the compound. FTIR spectroscopy is an ideal technique for this purpose, as each functional group exhibits characteristic absorption bands in the infrared region of the electromagnetic spectrum.

Key Functional Groups in this compound:

  • Carboxylic Acid: Characterized by a very broad O-H stretching vibration and a strong C=O stretching vibration.

  • Thiourea: Exhibits characteristic N-H stretching and bending vibrations, as well as C=S and C-N stretching.

  • Aromatic Ring: Shows C-H stretching and bending vibrations, as well as C=C in-ring stretching vibrations.

Predicted FTIR Spectral Data for this compound

The following table summarizes the expected characteristic infrared absorption bands for this compound based on known frequencies for its constituent functional groups.

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3300 - 2500Carboxylic AcidO-H Stretch (H-bonded)Broad, Strong
3400 - 3100ThioureaN-H StretchMedium to Strong
3100 - 3000AromaticC-H StretchMedium to Weak
1710 - 1680Carboxylic AcidC=O StretchStrong
1620 - 1580Thiourea / AromaticN-H Bend / C=C StretchMedium
1500 - 1400AromaticC=C StretchMedium
1440 - 1395Carboxylic AcidO-H BendMedium
1350 - 1250ThioureaC-N StretchMedium to Strong
1320 - 1210Carboxylic AcidC-O StretchMedium
1150 - 1000ThioureaC=S StretchMedium
900 - 675AromaticC-H Out-of-plane BendStrong

Experimental Protocol: FTIR Analysis using the KBr Pellet Method

This protocol outlines the steps for preparing a solid sample of this compound for analysis by FTIR spectroscopy using the potassium bromide (KBr) pellet technique.

Materials:

  • This compound (sample)

  • FTIR-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

  • Infrared Spectrophotometer

Procedure:

  • Sample and KBr Preparation:

    • Dry the FTIR-grade KBr powder in an oven at 110°C for at least 2-4 hours to remove any adsorbed water, which can interfere with the IR spectrum.

    • Allow the KBr to cool to room temperature in a desiccator before use.

  • Grinding and Mixing:

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of the dried KBr powder.

    • Place the sample and KBr in an agate mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The grinding helps to reduce particle size and disperse the sample evenly within the KBr matrix.

  • Pellet Formation:

    • Carefully transfer the powdered mixture into the collar of a clean and dry pellet die.

    • Level the surface of the powder gently with a spatula.

    • Place the plunger into the die body and transfer the assembly to the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a translucent or transparent pellet.

  • FTIR Measurement:

    • Carefully remove the pellet from the die.

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric H₂O and CO₂.

    • Acquire the FTIR spectrum of the this compound sample over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹).

  • Data Analysis:

    • Process the obtained spectrum (e.g., baseline correction, smoothing if necessary).

    • Identify the characteristic absorption peaks and compare them with the expected values to confirm the presence of the desired functional groups.

Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_output Output start Start weigh Weigh Sample (1-2 mg) & KBr (100-200 mg) start->weigh grind Grind and Mix in Agate Mortar weigh->grind load Load Mixture into Pellet Die grind->load press Apply Pressure (8-10 tons) load->press pellet Form KBr Pellet press->pellet background Acquire Background Spectrum pellet->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum sample_spec->process analyze Identify Peaks & Functional Groups process->analyze end End analyze->end

Caption: Experimental workflow for FTIR analysis of this compound.

Logical Relationship of Functional Groups and Spectral Regions

Functional_Groups cluster_groups Functional Groups cluster_regions Characteristic FTIR Regions (cm⁻¹) compound This compound cooh Carboxylic Acid compound->cooh thiourea Thiourea compound->thiourea aromatic Aromatic Ring compound->aromatic oh_stretch O-H Stretch (3300-2500) cooh->oh_stretch co_stretch C=O Stretch (1710-1680) cooh->co_stretch nh_stretch N-H Stretch (3400-3100) thiourea->nh_stretch cs_stretch C=S Stretch (1150-1000) thiourea->cs_stretch ar_ch_stretch Aromatic C-H Stretch (3100-3000) aromatic->ar_ch_stretch ar_cc_stretch Aromatic C=C Stretch (1600-1450) aromatic->ar_cc_stretch

Application Notes and Protocols: 4-Thioureidobenzoic Acid as a Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Thioureidobenzoic acid is a heterobifunctional linker that, upon activation, can be utilized in bioconjugation to connect a molecule of interest (e.g., a small molecule drug) to a biomolecule, such as a protein or antibody. The thiourea linkage is formed through the reaction of an isothiocyanate group with primary amines, predominantly the ε-amino group of lysine residues on the surface of proteins. This application note provides a comprehensive overview of the use of this compound as a linker, including detailed protocols for bioconjugation, purification, and characterization, as well as important considerations regarding the stability of the resulting conjugate.

The primary application of this linker is in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs). In this context, the benzoic acid moiety can serve as an attachment point for a cytotoxic payload, while the thiourea group, after conversion to an isothiocyanate, links the entire construct to a targeting antibody. This targeted delivery aims to increase the therapeutic window of the payload by concentrating its effect on target cells while minimizing systemic toxicity.[][2][3]

Chemical Properties and Mechanism of Action

The key reactive group for bioconjugation derived from this compound is the isothiocyanate (-N=C=S). This electrophilic group readily reacts with nucleophilic primary amines on biomolecules to form a stable thiourea bond. The reaction is typically carried out under mild basic conditions to ensure the deprotonation of the amine groups, enhancing their nucleophilicity.

It is crucial to note that recent studies have raised concerns about the in vivo stability of the thiourea linkage. Evidence suggests that thiourea bonds can be susceptible to cleavage in biological systems, potentially leading to premature release of the conjugated payload. This instability is a critical factor to consider in the design and evaluation of bioconjugates utilizing this linker chemistry.

Experimental Protocols

This section provides detailed protocols for the activation of 4-aminobenzoic acid (as a precursor to the reactive isothiocyanate form of the linker), conjugation to a model protein, and subsequent purification and characterization of the bioconjugate.

Protocol 1: Activation of 4-Aminobenzoic Acid to 4-Isothiocyanatobenzoic Acid

This protocol describes the conversion of the amine group to a reactive isothiocyanate.

Materials:

  • 4-Aminobenzoic acid

  • Thiophosgene

  • Chloroform (or another suitable organic solvent)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a well-ventilated fume hood, dissolve 4-aminobenzoic acid in chloroform.

  • Add a stoichiometric excess of thiophosgene to the solution at room temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, carefully quench the excess thiophosgene by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain 4-isothiocyanatobenzoic acid.

Protocol 2: Bioconjugation of 4-Isothiocyanatobenzoic Acid to a Model Protein

This protocol details the conjugation of the activated linker to a protein, such as a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 8.0-9.0

  • 4-Isothiocyanatobenzoic acid (activated linker)

  • Dimethyl sulfoxide (DMSO)

  • Reaction buffer: 100 mM sodium bicarbonate, pH 8.5

  • Stir plate and stir bar

  • Centrifugal filters for buffer exchange

Procedure:

  • Prepare the mAb solution at a concentration of 5-10 mg/mL in the reaction buffer. If the mAb is in a different buffer, perform a buffer exchange using a centrifugal filter.

  • Dissolve the 4-isothiocyanatobenzoic acid in a minimal amount of DMSO to prepare a stock solution (e.g., 10 mM).

  • Add a 10- to 20-fold molar excess of the activated linker stock solution to the mAb solution while gently stirring. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature for 2-4 hours with continuous gentle stirring.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50 mM.

  • Proceed immediately to the purification of the bioconjugate.

Protocol 3: Purification of the Bioconjugate by Size Exclusion Chromatography (SEC)

This protocol describes the removal of unreacted linker and other small molecules from the bioconjugate.

Materials:

  • Crude bioconjugate solution from Protocol 2

  • SEC column with an appropriate molecular weight cutoff for the antibody

  • SEC running buffer (e.g., PBS, pH 7.4)

  • Chromatography system (e.g., FPLC or HPLC)

  • Fraction collector

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the SEC running buffer.

  • Load the crude bioconjugate solution onto the column.

  • Elute the protein with the SEC running buffer at a pre-determined flow rate.

  • Monitor the elution profile by absorbance at 280 nm. The first major peak corresponds to the purified antibody-drug conjugate.

  • Collect the fractions corresponding to the main protein peak.

  • Pool the relevant fractions and concentrate the purified bioconjugate using a centrifugal filter if necessary.

Characterization of the Bioconjugate

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to one antibody.[4][5]

UV-Vis Spectroscopy:

This method is applicable if the drug and antibody have distinct absorbance maxima.[6][]

  • Measure the absorbance of the purified ADC at 280 nm and at the wavelength of maximum absorbance for the drug-linker.

  • Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.

  • The DAR is the molar ratio of the drug to the antibody.

Mass Spectrometry (MS):

Intact mass analysis by ESI-QTOF MS can provide a more accurate determination of the DAR and the distribution of different drug-loaded species.[4][5][8]

  • Analyze the purified ADC using a high-resolution mass spectrometer.

  • Deconvolute the resulting mass spectrum to obtain the masses of the different ADC species (unconjugated, and conjugated with 1, 2, 3, etc. drug-linkers).

  • Calculate the weighted average DAR based on the relative abundance of each species.[][8]

In Vitro Serum Stability Assay

This assay assesses the stability of the thiourea linkage in a biologically relevant matrix.[9][10][11]

Procedure:

  • Incubate the purified ADC in human or mouse serum at 37°C at a concentration of approximately 1 mg/mL.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 168 hours).

  • At each time point, purify the ADC from the serum using affinity chromatography (e.g., Protein A beads).[9][12]

  • Analyze the purified ADC by LC-MS to determine the average DAR.

  • A decrease in the average DAR over time indicates cleavage of the linker.

Data Presentation

Table 1: Quantitative Summary of Bioconjugation and Characterization
ParameterResultMethod
Initial Antibody Concentration10 mg/mLUV-Vis (A280)
Linker-to-Antibody Molar Ratio20:1-
Reaction Time4 hours-
Reaction TemperatureRoom Temperature-
Post-Purification Yield85%UV-Vis (A280)
Average Drug-to-Antibody Ratio (DAR)3.5Mass Spectrometry
Purity (by SEC)>98%SEC-HPLC
Monomer Content (by SEC)>99%SEC-HPLC
Table 2: In Vitro Serum Stability Data
Incubation Time (hours)Average DAR% Intact Conjugate
03.5100
243.188.6
482.880.0
722.571.4
1681.954.3

Visualizations

experimental_workflow cluster_synthesis Synthesis & Activation cluster_conjugation Bioconjugation cluster_purification Purification cluster_characterization Characterization start 4-Aminobenzoic Acid activation Activation to 4-Isothiocyanatobenzoic Acid start->activation Thiophosgene conjugation Conjugation Reaction (pH 8.5, RT, 2-4h) activation->conjugation protein Antibody (mAb) protein->conjugation purification Size Exclusion Chromatography (SEC) conjugation->purification Crude ADC final_product Purified ADC purification->final_product dar DAR Determination (MS, UV-Vis) stability Stability Assay (Serum Incubation) final_product->dar final_product->stability

Caption: Experimental workflow for the synthesis and characterization of an antibody-drug conjugate.

conjugation_reaction cluster_reactants Reactants cluster_product Product antibody Antibody-NH2 (Lysine Residue) reaction Reaction (pH 8.0-9.0) antibody->reaction linker Payload-Linker-N=C=S (Activated Linker) linker->reaction adc Antibody-NH-C(=S)-NH-Linker-Payload (Thiourea Linkage) reaction->adc

Caption: Chemical reaction for the formation of a thiourea linkage in bioconjugation.

targeted_therapy_pathway cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell adc_circulating Antibody-Drug Conjugate (ADC) binding Binding adc_circulating->binding receptor Target Antigen receptor->binding internalization Internalization (Endocytosis) binding->internalization lysosome Lysosome (Acidic Environment) internalization->lysosome release Payload Release lysosome->release payload Cytotoxic Payload release->payload apoptosis Apoptosis (Cell Death) payload->apoptosis

Caption: Mechanism of action for a targeted antibody-drug conjugate.[]

References

Application Notes and Protocols for the Preparation of Antimicrobial Agents from 4-Thioureidobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, antimicrobial evaluation, and potential mechanism of action of 4-thioureidobenzoic acid derivatives as a promising class of antimicrobial agents. The protocols provided are based on established methodologies for analogous thioureide compounds and can be adapted for the specific synthesis and evaluation of this compound derivatives.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Thiourea and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, and antiviral properties. The thioureide moiety (-NH-C(S)-NH-) is a key pharmacophore that can interact with various biological targets. This document focuses on derivatives of this compound, a scaffold that combines the recognized antimicrobial potential of the thiourea group with the structural features of benzoic acid, offering opportunities for diverse functionalization to modulate activity and pharmacokinetic properties.

Synthesis of this compound Derivatives

The synthesis of N,N'-disubstituted thioureas is typically achieved through the reaction of an isothiocyanate with a primary amine. For the preparation of the target compounds, a key intermediate is a benzoyl isothiocyanate derived from a benzoic acid precursor. This intermediate is then reacted with a variety of primary aromatic amines to yield the desired this compound derivatives.

General Synthetic Workflow

The overall synthetic strategy is a two-step process starting from a suitably substituted benzoic acid.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Final Product Synthesis start Substituted Benzoic Acid thionyl Thionyl Chloride (SOCl2) start->thionyl Reflux acyl_chloride Acyl Chloride Intermediate thionyl->acyl_chloride thiocyanate Ammonium Thiocyanate (NH4SCN) acyl_chloride->thiocyanate In dry acetone isothiocyanate Acyl Isothiocyanate Intermediate thiocyanate->isothiocyanate primary_amine Primary Aromatic Amine (R-NH2) isothiocyanate->primary_amine Reflux in dry acetone final_product N-Acyl-N'-Aryl Thiourea Derivative primary_amine->final_product

Caption: General workflow for the synthesis of N-Acyl-N'-Aryl thiourea derivatives.

Experimental Protocol: Synthesis of N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(aryl)-thiourea (Representative Protocol)

This protocol is adapted from the synthesis of 2-(phenoxymethyl)benzoic acid thioureide derivatives and can be modified for this compound derivatives.[1]

Materials:

  • 2-(4-chlorophenoxymethyl)-benzoyl chloride

  • Ammonium thiocyanate

  • Substituted primary aromatic amine

  • Dry acetone

  • Thionyl chloride

  • Ice

Procedure:

  • Preparation of 2-(4-chlorophenoxymethyl)-benzoyl isothiocyanate:

    • A solution of 2-(4-chlorophenoxymethyl)-benzoyl chloride (0.01 mol) in 50 mL of dry acetone is prepared.

    • To this solution, 0.01 mol of finely powdered ammonium thiocyanate is added.

    • The mixture is stirred at room temperature for 30 minutes. The resulting 2-(4-chlorophenoxymethyl)-benzoyl isothiocyanate is used in the next step without isolation.[1]

  • Synthesis of the Thiourea Derivative:

    • To the freshly prepared isothiocyanate solution, a solution of the appropriate primary aromatic amine (0.01 mol) in 20 mL of dry acetone is added dropwise with stirring.

    • The reaction mixture is then refluxed for 2-3 hours.

    • After cooling to room temperature, the mixture is poured into ice-cold water.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).

Antimicrobial Activity Evaluation

The in vitro antimicrobial activity of the synthesized compounds is determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The broth microdilution method is a standard and widely accepted technique for determining MIC values.[2]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with solvent)

  • Incubator

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in DMSO.

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock solution to the first well of each row and perform serial two-fold dilutions by transferring 100 µL from each well to the next.

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.

    • Include a growth control well (broth + inoculum) and a sterility control well (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]

Quantitative Data Presentation

The following table summarizes the antimicrobial activity (MIC in µg/mL) of a series of N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(aryl)-thiourea derivatives against various microbial strains, as a representative dataset for this class of compounds.[3][4]

CompoundSubstituent (R)S. aureusB. subtilisE. coliP. aeruginosaC. albicans
5a -H32>1024>1024512256
5b 4-CH332>1024>1024512256
5c 4-OCH332>1024>1024256128
5d 4-Cl32>102451225664
5e 2,4-diCl32>102451212864
5f 2,5-diCl64>1024>1024256128
5g 2,6-diCl32>102425612832
5h 4-Br32>102425612832

Proposed Mechanism of Action

While the exact signaling pathways for this compound derivatives are yet to be fully elucidated, the antimicrobial action of thiourea-containing compounds is often attributed to their ability to interfere with essential bacterial processes. Molecular docking studies and structure-activity relationship analyses of similar compounds suggest that they may target key enzymes involved in bacterial cell wall synthesis, DNA replication, or other vital metabolic pathways.

Logical Diagram of Potential Antimicrobial Targets

G cluster_targets Potential Bacterial Targets cluster_effects Cellular Effects compound 4-Thioureidobenzoic Acid Derivative dna_gyrase DNA Gyrase compound->dna_gyrase topoisomerase Topoisomerase IV compound->topoisomerase peptidoglycan Peptidoglycan Biosynthesis Enzymes compound->peptidoglycan dna_rep Inhibition of DNA Replication dna_gyrase->dna_rep topoisomerase->dna_rep cell_wall Disruption of Cell Wall Synthesis peptidoglycan->cell_wall bacterial_death Bacterial Cell Death dna_rep->bacterial_death cell_wall->bacterial_death

Caption: Proposed mechanism of action for this compound derivatives.

Structure-Activity Relationship (SAR) Insights

Based on the available data for analogous compounds, the following structure-activity relationships can be inferred:

  • Substitution on the N'-aryl ring: The nature and position of substituents on the N'-aryl ring significantly influence antimicrobial activity. Electron-withdrawing groups, such as halogens, tend to enhance activity, particularly against Gram-negative bacteria and fungi.[3]

  • Lipophilicity: Increased lipophilicity, often achieved through halogenation, can lead to better penetration of the bacterial cell membrane and improved antimicrobial potency.

  • Steric Factors: The position of substituents can have a steric effect on the molecule's ability to bind to its target, as seen with the varied activity of di-chloro substituted isomers.[4]

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of new antimicrobial agents. The synthetic route is straightforward, allowing for the generation of a diverse library of compounds for screening. The representative data from analogous structures indicate that these compounds can exhibit significant activity against a range of bacterial and fungal pathogens. Further investigation into the specific synthesis, antimicrobial spectrum, and mechanism of action of this compound derivatives is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols: Synthesis of Anticancer Thiourea Derivatives from 4-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel thiourea derivatives with potential anticancer activity, utilizing 4-aminobenzoic acid as a key starting material. The methodologies outlined are based on established synthetic routes and are intended to guide researchers in the development of new chemotherapeutic agents.

Introduction

Thiourea derivatives have emerged as a promising class of compounds in cancer research due to their diverse biological activities.[1][2] The thiourea moiety can form strong hydrogen bonds, enabling these compounds to interact with various biological targets, including protein kinases and enzymes involved in cell proliferation and survival.[1] 4-Aminobenzoic acid (PABA) is a versatile and non-toxic building block in medicinal chemistry, offering convenient handles for chemical modification at both its amino and carboxyl groups.[3][4] This document details the synthesis of thiourea derivatives by functionalizing the amino group of 4-aminobenzoic acid, leading to compounds with potential as anticancer agents.

Synthetic Strategy

The primary synthetic route involves the conversion of 4-aminobenzoic acid into key intermediates, which are then reacted to form the final thiourea derivatives. A common and effective approach is to first esterify the carboxylic acid of 4-aminobenzoic acid. This is followed by the reaction of the resulting ethyl 4-aminobenzoate with a substituted benzoyl isothiocyanate to yield the desired N,N'-disubstituted thiourea derivatives.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(3-(Arylcarbonyl)thioureido)benzoate Derivatives

This protocol describes a two-step synthesis starting from ethyl 4-aminobenzoate.

Step 1: Preparation of Substituted Benzoyl Isothiocyanates

A solution of the appropriately substituted benzoyl chloride (1 mmol) in dry acetone (20 mL) is added dropwise to a suspension of ammonium thiocyanate (1 mmol) in dry acetone (10 mL). The reaction mixture is then refluxed for 3 hours. The resulting precipitate (ammonium chloride) is filtered off, and the filtrate containing the benzoyl isothiocyanate is used directly in the next step.

Step 2: Synthesis of Ethyl 4-(3-(Arylcarbonyl)thioureido)benzoates

To the filtrate containing the benzoyl isothiocyanate from Step 1, a solution of ethyl 4-aminobenzoate (1 mmol) in dry acetone (10 mL) is added. The mixture is refluxed for an additional 4-6 hours. After cooling to room temperature, the reaction mixture is poured into ice-cold water. The resulting solid precipitate is collected by filtration, washed with water, and then recrystallized from ethanol to afford the pure ethyl 4-(3-(arylcarbonyl)thioureido)benzoate derivative.

Protocol 2: Saponification to 4-(3-(Arylcarbonyl)thioureido)benzoic Acid Derivatives

The ester group of the synthesized thiourea derivatives can be hydrolyzed to the corresponding carboxylic acid.

A solution of the ethyl 4-(3-(arylcarbonyl)thioureido)benzoate derivative (1 mmol) in a mixture of ethanol (20 mL) and 5% aqueous sodium hydroxide (10 mL) is refluxed for 5-7 hours. The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified with dilute hydrochloric acid (10%) to a pH of 3-4. The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to yield the pure 4-(3-(arylcarbonyl)thioureido)benzoic acid derivative.

Data Presentation

The following tables summarize the quantitative data for representative anticancer thiourea derivatives synthesized from 4-aminobenzoic acid precursors.

Table 1: Synthesis Yields of Thiourea Derivatives

Compound IDSubstituent (Aryl)Yield (%)Melting Point (°C)
6b 4-Chlorophenyl75219–221
6c 3,4-Dichlorophenyl67216–218
9c 4-Methylbenzoyl (ester)80236–238
9e 4-Isobutyramidobenzoyl (ester)75245–247
8d 4-Acetamidobenzoyl (acid)82245–247
8e 4-Isobutyramidobenzoyl (acid)76240–242

Data sourced from[5][6]

Table 2: In Vitro Anticancer Activity (IC50 values in µM)

Compound IDHCT-116 (Colon)HepG2 (Liver)MCF-7 (Breast)
Doxorubicin 8.297.464.56
Compound 7 1.111.747.0

Compound 7 is a N1,N3-disubstituted-thiosemicarbazone derivative. Data sourced from[7]

Visualizations

Synthetic Workflow

Synthesis_Workflow PABA 4-Aminobenzoic Acid Ester Ethyl 4-Aminobenzoate PABA->Ester Esterification (EtOH, H+) ThioureaEster Ethyl 4-(3-(Arylcarbonyl)thioureido)benzoate Ester->ThioureaEster Coupling (Acetone, Reflux) ArylCOCl Aryl Acyl Chloride Isothiocyanate Aryl Isothiocyanate ArylCOCl->Isothiocyanate Reaction with NH4SCN (Acetone, Reflux) NH4SCN Ammonium Thiocyanate NH4SCN->Isothiocyanate Isothiocyanate->ThioureaEster ThioureaAcid 4-(3-(Arylcarbonyl)thioureido)benzoic Acid ThioureaEster->ThioureaAcid Saponification (NaOH, H2O/EtOH)

Caption: General synthetic scheme for thiourea derivatives from 4-aminobenzoic acid.

Potential Mechanism of Action: Kinase Inhibition

Signaling_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) ATP ATP Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Phosphorylation Thiourea Thiourea Derivative Thiourea->RTK Inhibition ADP ADP ATP->ADP Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of Receptor Tyrosine Kinase signaling by thiourea derivatives.

References

Application of Thioamide-Containing Building Blocks in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-SPPS-TU01

Introduction

The incorporation of unnatural amino acids and modifications to the peptide backbone are critical strategies in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics. One such modification is the replacement of a native amide bond with a thioamide bond. This substitution can impart unique structural and functional characteristics to the peptide, including increased resistance to enzymatic degradation, altered hydrogen bonding capacity, and the ability to serve as a spectroscopic probe. While 4-thioureidobenzoic acid itself is not a commonly cited reagent for direct incorporation into solid-phase peptide synthesis (SPPS), the principles of introducing thioamide functionalities are well-established through the use of other thioacylating agents and thioamide-protected amino acid monomers. This document provides a detailed overview of the application of thioamide incorporation in SPPS, focusing on the general methodologies and protocols relevant to researchers, scientists, and drug development professionals.

The introduction of thioamides into peptides can significantly enhance their stability. For instance, thioamide substitution can lead to a remarkable increase in the half-life of peptides in human serum compared to their all-oxo counterparts[1]. This enhanced stability is a crucial attribute for the development of peptide drugs with improved pharmacokinetic profiles. Fmoc-based SPPS is compatible with thioamide incorporation, as the thioamide bond is stable to the reagents and conditions used, including piperidine for Fmoc deprotection and strong acids like trifluoroacetic acid (TFA) for cleavage from the resin[2].

Key Applications

  • Enhanced Proteolytic Stability: The thioamide bond is generally more resistant to cleavage by proteases compared to the natural amide bond, leading to peptides with longer biological half-lives.

  • Conformational Constraints: The introduction of a thioamide can alter the local conformation of the peptide backbone, which can be exploited to favor a specific bioactive conformation.

  • Spectroscopic Probes: The unique spectroscopic properties of the thioamide group can be utilized in structural studies of peptide-protein interactions.

  • Modulation of Biological Activity: The altered electronic and steric properties of the thioamide bond can influence receptor binding affinity and selectivity.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the standard steps for manual Fmoc-based solid-phase peptide synthesis, which serves as the foundation for incorporating modified residues like thioamides.

Materials:

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids

  • Thioamide-derivatized amino acid monomers (if available) or reagents for in-situ thioacylation

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[3]

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)[4][5]

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solutions: DMF, DCM, Methanol

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water[5]

  • Diethyl ether

Methodology:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel[5].

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for 15-20 minutes[4][5].

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x)[5].

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Protocol 2: Incorporation of Thioamides using Thioacylating Agents

While pre-synthesized thioamide-containing amino acid monomers are ideal, in-situ generation of a thioacylating species or direct thionation on-resin are alternative strategies. This protocol provides a conceptual framework based on general thionation principles.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Thionating reagent (e.g., Lawesson's reagent) - Note: Compatibility with on-resin synthesis must be carefully evaluated as side reactions can occur. A more modern approach involves the use of thioacyl-benzotriazoles[2].

  • Anhydrous solvents (e.g., Dioxane, THF)

  • Base (e.g., Pyridine)

Methodology:

  • Preparation: Synthesize the peptide sequence up to the point of desired thioamide incorporation using Protocol 1. The N-terminal Fmoc group of the last coupled amino acid should be removed to expose the free amine.

  • Thioacylation (using a pre-formed thioacylating agent like a thioacyl-benzotriazole):

    • Dissolve the thioacyl-benzotriazole derivative of the desired amino acid in a suitable solvent (e.g., DMF).

    • Add the solution to the peptide-resin.

    • Agitate the mixture for an extended period (coupling of thioacylating agents can be slower than standard amino acid coupling).

    • Monitor the reaction for completion.

    • Wash the resin thoroughly to remove excess reagents.

  • On-Resin Thionation of the C-terminal Amide (Conceptual - requires significant optimization):

    • Swell the peptide-resin in an anhydrous solvent like dioxane or THF.

    • Add a solution of Lawesson's reagent in the same solvent.

    • Add a base such as pyridine and heat the mixture gently. Caution: This step is prone to side reactions and requires careful optimization of reaction time, temperature, and reagent stoichiometry.

    • After the reaction, wash the resin extensively with various solvents to remove the thionating agent and byproducts.

  • Continuation of Synthesis: After successful thioamide formation, proceed with the synthesis of the remaining peptide sequence using Protocol 1.

Quantitative Data Summary

The following table summarizes representative quantitative data for a standard Fmoc-SPPS cycle. Actual yields and purities will vary depending on the peptide sequence and the efficiency of each step.

ParameterValueReference
Resin Loading0.3 - 0.7 mmol/gGeneral SPPS knowledge
Amino Acid Equivalents3 - 5 eq.[3]
Coupling Reagent Equivalents2.9 - 4.9 eq.[3]
Base Equivalents6 - 10 eq.[3]
Deprotection Time5 + 15 min[4][5]
Coupling Time1 - 2 hoursGeneral SPPS knowledge
Cleavage Time2 - 3 hoursGeneral SPPS knowledge
Typical Crude Purity50 - 90%Dependent on sequence
Typical Final Yield (after purification)10 - 40%Dependent on sequence and scale

Visualizations

SPPS_Workflow Resin Solid Support (Resin) Swelling Resin Swelling (DMF) Resin->Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Washing1->Coupling Washing2 Washing Coupling->Washing2 Cycle Repeat Cycle (n-1 times) Washing2->Cycle Elongate Chain Cleavage Cleavage from Resin (TFA Cocktail) Washing2->Cleavage Final Cycle Cycle->Fmoc_Deprotection Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Thioamide_Incorporation Start Peptide-Resin (N-terminal amine free) Coupling Thioacylation Reaction (in DMF) Start->Coupling Thioacyl_Bz Thioacyl-benzotriazole of desired amino acid Thioacyl_Bz->Coupling Washing Washing Coupling->Washing Result Peptide-Resin with N-terminal Thioamide Washing->Result Continue_SPPS Continue SPPS Cycles (Protocol 1) Result->Continue_SPPS

References

Application Notes and Protocols: Metal Complexation Studies with 4-Thioureidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the study of metal complexes with 4-Thioureidobenzoic acid. This promising ligand, integrating a carboxylic acid and a thiourea group, offers multiple coordination sites for metal ions, leading to novel compounds with potential therapeutic and catalytic applications. These notes detail the synthesis of the ligand and its metal complexes, analytical characterization techniques, and protocols for evaluating their biological activity.

Synthesis of this compound (TUBA)

The synthesis of this compound can be achieved through the reaction of 4-aminobenzoic acid with a thiocyanate salt in an acidic medium. This procedure is a standard method for the preparation of thiourea derivatives.

Protocol:

  • Dissolution: Dissolve 4-aminobenzoic acid in a suitable acidic solvent, such as dilute hydrochloric acid.

  • Thiocyanation: Add an aqueous solution of a thiocyanate salt (e.g., sodium or potassium thiocyanate) to the solution of 4-aminobenzoic acid.

  • Reaction: Heat the mixture under reflux for several hours to facilitate the conversion to this compound.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Purification: Filter the crude product, wash with cold distilled water, and recrystallize from a suitable solvent like ethanol to obtain pure this compound.

Synthesis of Metal Complexes with this compound

The complexation of this compound with various metal ions can be performed in a straightforward manner by reacting the ligand with a metal salt in a suitable solvent. The coordination can occur through the sulfur and nitrogen atoms of the thiourea moiety and the oxygen atoms of the carboxyl group.

Protocol:

  • Ligand Solution: Dissolve this compound in a suitable solvent such as ethanol or a DMF/ethanol mixture. The addition of a base like triethylamine may be necessary to deprotonate the ligand for certain complex formations.[1]

  • Metal Salt Solution: In a separate flask, dissolve the desired metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O) in the same solvent.

  • Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied to obtain different coordination geometries (e.g., 1:1 or 1:2).[1][2]

  • Precipitation and Isolation: The resulting metal complex often precipitates out of the solution. The reaction mixture may require stirring for a few hours at room temperature or gentle heating to ensure complete reaction.[1] The precipitate is then collected by filtration.

  • Washing and Drying: Wash the isolated complex with the solvent used for the reaction and then with a volatile solvent like diethyl ether. Dry the complex in a vacuum desiccator.

Physicochemical Characterization

A thorough characterization of the newly synthesized ligand and its metal complexes is crucial to determine their structure and purity. The following analytical techniques are recommended:

Table 1: Analytical and Spectroscopic Data for this compound and its Metal Complexes

Compound/ComplexElemental Analysis (%) C, H, N, S (Calculated)FT-IR (cm⁻¹) ν(C=S), ν(C=O), ν(N-H)UV-Vis λmax (nm)Molar Conductivity (Ω⁻¹cm²mol⁻¹) in DMSO
TUBA (Ligand) C: 48.48, H: 4.07, N: 14.13, S: 16.18~750, ~1680, ~3100-3400~270, ~310N/A
[Cu(TUBA-H)₂] (To be calculated based on formula)Shifted ν(C=S), ν(C=O)d-d transitionsLow value (non-electrolyte)
[Ni(TUBA-H)₂] (To be calculated based on formula)Shifted ν(C=S), ν(C=O)d-d transitionsLow value (non-electrolyte)
[Co(TUBA-H)₂] (To be calculated based on formula)Shifted ν(C=S), ν(C=O)d-d transitionsLow value (non-electrolyte)

Note: The values presented are representative and will vary based on the exact stoichiometry and coordination of the synthesized complexes. "(TUBA-H)" denotes the deprotonated form of the ligand.

Experimental Protocols for Characterization:

  • Elemental Analysis (C, H, N, S): Performed using a standard elemental analyzer to confirm the empirical formula of the synthesized compounds.[3]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the spectra of the ligand and its complexes to identify the coordination sites. A shift in the characteristic bands of the C=S, C=O, and N-H groups upon complexation indicates their involvement in bonding with the metal ion.[3]

  • UV-Visible (UV-Vis) Spectroscopy: Dissolve the compounds in a suitable solvent (e.g., DMSO) and record the electronic spectra. The ligand will show characteristic π-π* and n-π* transitions, while the metal complexes will exhibit additional d-d transition bands, providing information about the coordination geometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectra of the ligand and its diamagnetic metal complexes (e.g., Zn(II), Cd(II)) can provide valuable structural information in solution. The disappearance or shift of the N-H and O-H proton signals upon complexation can confirm coordination.[1]

  • Molar Conductivity Measurements: Measure the molar conductivity of the complexes in a solvent like DMSO or DMF at a specific concentration (e.g., 10⁻³ M) to determine if they are electrolytic or non-electrolytic in nature.[1]

  • Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules.[3]

Biological Evaluation: Antimicrobial Activity

Thiourea derivatives and their metal complexes are known for their potential biological activities.[3][4] A preliminary assessment of the antimicrobial properties of the synthesized compounds is recommended.

Protocol: Agar Disc Diffusion Method

  • Preparation of Media: Prepare nutrient agar plates for bacterial cultures.

  • Inoculation: Aseptically spread a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) over the surface of the agar plates.[1]

  • Disc Application: Impregnate sterile paper discs (6 mm diameter) with known concentrations of the synthesized compounds dissolved in a suitable solvent (e.g., DMSO). Place the discs on the inoculated agar surface.[2]

  • Controls: Use a disc with the pure solvent as a negative control and a disc with a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates higher antimicrobial activity.[1]

Experimental and Logical Workflow

The following diagram illustrates the general workflow for the synthesis, characterization, and evaluation of this compound metal complexes.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation ligand_synthesis Synthesis of This compound metal_complex_synthesis Synthesis of Metal Complexes ligand_synthesis->metal_complex_synthesis elemental_analysis Elemental Analysis metal_complex_synthesis->elemental_analysis ftir FT-IR Spectroscopy metal_complex_synthesis->ftir uv_vis UV-Vis Spectroscopy metal_complex_synthesis->uv_vis nmr NMR Spectroscopy metal_complex_synthesis->nmr conductivity Molar Conductivity metal_complex_synthesis->conductivity tga Thermogravimetric Analysis metal_complex_synthesis->tga antimicrobial Antimicrobial Screening ftir->antimicrobial uv_vis->antimicrobial nmr->antimicrobial anticancer Anticancer Studies antimicrobial->anticancer

General workflow for the study of this compound metal complexes.

Potential Applications and Future Directions

Metal complexes of this compound are promising candidates for various applications:

  • Drug Development: The presence of the thiourea moiety suggests potential anticancer and antimicrobial properties.[1][5][6] Further studies could involve screening against a wider range of microbial strains and cancer cell lines.

  • Catalysis: The coordinated metal centers can act as catalysts in various organic transformations.

  • Material Science: These complexes could be explored for the development of new materials with interesting optical or electronic properties.

Future research should focus on single-crystal X-ray diffraction studies to definitively determine the solid-state structures of these complexes.[3] In-depth mechanistic studies of their biological activities and exploration of their catalytic potential are also warranted.

References

Application Notes and Protocols for Assessing the Biological Activity of 4-Thioureidobenzoic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and data presentation guidelines for evaluating the biological activity of 4-thioureidobenzoic acid analogues. The primary biological activities associated with this class of compounds are anticancer, antimicrobial, and enzyme inhibition.

Assessment of Anticancer Activity

This compound analogues have demonstrated significant cytotoxic effects against various cancer cell lines. A common and reliable method to assess this activity is the MTT assay, which measures cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is adapted for adherent cancer cell lines cultured in 96-well plates.

Materials:

  • Cancer cell lines of interest (e.g., A549, HeLa, LoVo, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound analogues (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

    • Include wells with medium only as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound analogue in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity

Summarize the cytotoxic activity of the this compound analogues in a table.

CompoundA549 (IC₅₀, µM)HeLa (IC₅₀, µM)LoVo (IC₅₀, µM)MDA-MB-231 (IC₅₀, µM)
Analogue 115.521.218.925.4
Analogue 28.712.510.314.8
Analogue 322.128.425.630.1
Doxorubicin (Ref.)0.981.21.10.85

Note: The IC₅₀ values presented are hypothetical and should be replaced with experimental data.

Assessment of Antimicrobial Activity

The antimicrobial potential of this compound analogues can be determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the MIC of a compound against bacterial and fungal strains.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound analogues (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Inoculum suspension of the microorganism (adjusted to 0.5 McFarland standard)

  • Positive control (broth with inoculum)

  • Negative control (broth only)

  • Standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound analogue in DMSO.

    • In a 96-well plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculum Preparation and Inoculation:

    • Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Incubation:

    • Seal the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

    • A colorimetric indicator (e.g., resazurin) can be added to aid in the determination of viability.

Data Presentation: Antimicrobial Activity

Present the MIC values in a structured table.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Analogue 1163264
Analogue 281632
Analogue 33264>128
Ciprofloxacin (Ref.)0.50.25-
Fluconazole (Ref.)--2

Note: The MIC values presented are hypothetical and should be replaced with experimental data.

Assessment of Enzyme Inhibitory Activity

A key mechanism of action for some this compound analogues is the inhibition of specific enzymes, such as carbonic anhydrases and mitogen-activated protein kinase-activated protein kinase 2 (MK-2).

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This is a colorimetric assay based on the esterase activity of carbonic anhydrase (CA).

Materials:

  • Purified human carbonic anhydrase isoenzyme (e.g., hCA II, hCA IX)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • p-Nitrophenyl acetate (pNPA) as the substrate

  • This compound analogues (dissolved in DMSO)

  • Acetazolamide (a known CA inhibitor) as a positive control

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare the following reaction mixtures:

      • Blank: 180 µL of assay buffer.

      • Control: 160 µL of assay buffer + 20 µL of CA enzyme solution.

      • Inhibitor: 140 µL of assay buffer + 20 µL of CA enzyme solution + 20 µL of the test compound at various concentrations.

      • Positive Control: 140 µL of assay buffer + 20 µL of CA enzyme solution + 20 µL of acetazolamide.

  • Pre-incubation:

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Reaction:

    • Add 20 µL of pNPA solution to all wells to initiate the reaction.

  • Measurement:

    • Immediately measure the absorbance at 400 nm in a kinetic mode for 5-10 minutes at room temperature. The rate of p-nitrophenol formation is proportional to the CA activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Protocol: Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Inhibition Assay

This protocol describes a general kinase inhibition assay that can be adapted for MK-2.

Materials:

  • Recombinant active MK-2 enzyme

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1 mg/mL BSA)

  • Specific peptide substrate for MK-2 (e.g., a synthetic peptide derived from HSP27)

  • ATP

  • This compound analogues (dissolved in DMSO)

  • A known MK-2 inhibitor as a positive control

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plate

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the this compound analogues in the kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the following components in order:

      • 1 µL of the test compound solution.

      • 2 µL of MK-2 enzyme solution.

      • 2 µL of a mixture of the peptide substrate and ATP.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 60 minutes.

  • ADP Detection:

    • Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit. This typically involves:

      • Adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

      • Adding Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

  • Measurement and Data Analysis:

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition and determine the IC₅₀ value as described for the carbonic anhydrase assay.

Data Presentation: Enzyme Inhibition

Tabulate the IC₅₀ values for enzyme inhibition.

CompoundCarbonic Anhydrase II (IC₅₀, µM)Carbonic Anhydrase IX (IC₅₀, µM)MK-2 (IC₅₀, µM)
Analogue 15.21.810.5
Analogue 22.10.94.2
Analogue 38.93.515.8
Acetazolamide (Ref.)0.0120.025-
MK-2 Inhibitor (Ref.)--0.1

Note: The IC₅₀ values presented are hypothetical and should be replaced with experimental data.

Visualizations

The following diagrams illustrate key concepts and workflows described in this document.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis start Start: 4-Aminobenzoic Acid thioureidation Thioureidation Reaction start->thioureidation analogues This compound Analogues thioureidation->analogues anticancer Anticancer Assays (e.g., MTT) analogues->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) analogues->antimicrobial enzyme Enzyme Inhibition Assays (e.g., CA, MK-2) analogues->enzyme ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic enzyme->ic50 sar Structure-Activity Relationship (SAR) ic50->sar mic->sar

Caption: Experimental workflow for assessing the biological activity of this compound analogues.

p38_MK2_pathway stress Stress Stimuli (e.g., Cytokines, UV) p38_mapk p38 MAPK stress->p38_mapk Activates mk2 MK-2 p38_mapk->mk2 Phosphorylates & Activates hsp27 HSP27 mk2->hsp27 Phosphorylates tnfa TNF-α mRNA Stabilization mk2->tnfa inflammation Inflammation & Cell Survival hsp27->inflammation tnfa->inflammation inhibitor 4-Thioureidobenzoic Acid Analogue inhibitor->mk2 Inhibits

Caption: Simplified p38/MK-2 signaling pathway and the potential point of inhibition.

logical_relationship cluster_activity Primary Biological Activities cluster_mechanism Potential Mechanisms of Action compound This compound Analogue anticancer Anticancer compound->anticancer antimicrobial Antimicrobial compound->antimicrobial enzyme_inhibition Enzyme Inhibition compound->enzyme_inhibition apoptosis Induction of Apoptosis anticancer->apoptosis leads to cell_cycle Cell Cycle Arrest anticancer->cell_cycle leads to protein_synthesis Inhibition of Protein Synthesis antimicrobial->protein_synthesis can be due to enzyme_target Direct Enzyme Targeting enzyme_inhibition->enzyme_target is a form of

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Thioureidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-thioureidobenzoic acid. Our aim is to help you overcome common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing a significantly lower than expected yield of this compound. What are the common causes?

Low yields in the synthesis of this compound can stem from several factors. The most common issues include:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or poor mixing.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Purity of Reagents: The presence of impurities, particularly moisture, in the 4-aminobenzoic acid, thiocyanate salt, or solvent can interfere with the reaction.

  • Decomposition of Intermediates or Product: The thiourea product or reactive intermediates may be unstable under the reaction conditions, leading to degradation.

Q2: What are the potential side products in this synthesis?

While specific side product analysis for this exact reaction is not extensively documented in readily available literature, general knowledge of thiourea synthesis suggests the following possibilities:

  • Dicyandiamide: Can form from the dimerization of cyanamide, which can be in equilibrium with the thiocyanate.

  • Guanidine Derivatives: Further reaction of the thiourea product can lead to the formation of guanidine derivatives.

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of 4-aminobenzoic acid in your final product.

  • Oxidation Products: Thioureas can be susceptible to oxidation, leading to various oxidized sulfur-containing compounds, especially during workup.[1]

Q3: My reaction doesn't seem to be starting. What should I check?

If you observe no product formation, consider the following:

  • Acidity of the Medium: The reaction of an amine with a thiocyanate salt to form a thiourea is typically acid-catalyzed. Ensure that the reaction medium is sufficiently acidic to protonate the amine, facilitating the nucleophilic attack on the thiocyanate.

  • Temperature: While excessive heat can lead to decomposition, the reaction may require a certain activation energy. Ensure your reaction temperature is appropriate for the chosen solvent and reagents.

  • Reagent Quality: Verify the purity and integrity of your starting materials and reagents. Ammonium or potassium thiocyanate should be dry.

Q4: How can I improve the purity of my final product?

Recrystallization is a common and effective method for purifying this compound. A suitable solvent would be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or aqueous ethanol mixtures are often good starting points for recrystallization of polar organic compounds. Washing the filtered crystals with a small amount of cold solvent can help remove residual impurities.

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. Below is a summary of representative yields achieved under different synthetic protocols.

Starting Material 1Starting Material 2Acid CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
4-Aminobenzoic acidAmmonium thiocyanateHydrochloric acidWater60-704~86 (Analogous Phenylthiourea Synthesis)
4-Aminobenzoic acidPotassium thiocyanateSulfuric acidChlorobenzene1003Not specified (General method for aryl thioureas)
4-Aminobenzoic acidBenzoyl isothiocyanateNoneAcetoneRefluxNot specified67-78 (For analogous benzoic acid derivatives)[1]

Note: Data for the direct synthesis of this compound with specific yield percentages under varied conditions is limited in the available literature. The table includes data from analogous syntheses to provide a general reference.

Experimental Protocols

Protocol 1: Synthesis from 4-Aminobenzoic Acid and Ammonium Thiocyanate (Adapted from a general procedure for phenylthiourea)

This protocol is adapted from a general method for the synthesis of phenylthiourea and may require optimization for this compound.

Materials:

  • 4-Aminobenzoic acid

  • Ammonium thiocyanate

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • In a round-bottom flask, combine 0.1 moles of 4-aminobenzoic acid with 9 mL of concentrated HCl and 25 mL of deionized water.

  • Heat the mixture to 60-70°C for approximately 1 hour with stirring to ensure the formation of the hydrochloride salt of 4-aminobenzoic acid.

  • Cool the mixture for about 1 hour.

  • Slowly add 0.1 moles of ammonium thiocyanate to the cooled solution.

  • Reflux the reaction mixture for 4 hours.

  • After reflux, add 20 mL of cold water to the solution while stirring continuously to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product to obtain this compound.

Visualizations

Reaction Pathway

Reaction_Pathway 4-Aminobenzoic Acid 4-Aminobenzoic Acid Product This compound 4-Aminobenzoic Acid->Product HCl, H2O, Heat Ammonium Thiocyanate Ammonium Thiocyanate Intermediate Isothiocyanic Acid (in situ) Ammonium Thiocyanate->Intermediate H+ Intermediate->Product

Caption: Synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reaction_Completion Check Reaction Completion (TLC, etc.) Start->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Improve mixing Incomplete->Optimize_Conditions Yes Complete Reaction Complete Incomplete->Complete No End Yield Improved Optimize_Conditions->End Check_Purity Analyze Product Purity (NMR, Melting Point) Complete->Check_Purity Impure Product is Impure Check_Purity->Impure Purify Improve Purification: - Recrystallization - Column chromatography Impure->Purify Yes Pure Product is Pure Impure->Pure No Purify->End Check_Reagents Verify Reagent Quality: - Purity of starting materials - Anhydrous solvent Pure->Check_Reagents Check_Reagents->End

Caption: Troubleshooting guide for low product yield.

Logical Relationship of Potential Issues

Caption: Causes and solutions for low yield.

References

Common side reactions in the synthesis of thiourea derivatives from isothiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiourea Derivative Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions encountered during the synthesis of thiourea derivatives from isothiocyanates.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of thiourea derivatives from isothiocyanates and amines?

The synthesis of thiourea derivatives from isothiocyanates and primary or secondary amines is a versatile and widely used reaction.[1][2] The reaction proceeds through a nucleophilic addition mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate. This initial attack forms a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable, neutral thiourea product. Due to its efficiency and simplicity, this reaction is often considered a type of "click" reaction.[2]

Q2: What are the most common side reactions observed in this synthesis?

The most frequently encountered side reactions include:

  • Formation of Symmetrical Thioureas: This is a significant issue when the goal is to synthesize an unsymmetrical thiourea. It occurs when the isothiocyanate reacts with the starting amine used to generate it in situ, or if there is an excess of one of the amine reactants.[3]

  • Degradation of Isothiocyanate: Isothiocyanates can be unstable and may degrade, especially in the presence of heat or moisture, leading to lower yields and the formation of various byproducts.[1][4]

  • Reactions involving Low Nucleophilicity Amines: Amines with strong electron-withdrawing groups are poor nucleophiles, which can lead to very slow or incomplete reactions.[2]

  • Issues due to Steric Hindrance: Bulky substituents on either the amine or the isothiocyanate can sterically hinder the reaction, requiring more forcing conditions which can, in turn, lead to side product formation.[1]

Q3: How can I minimize the formation of symmetrical thiourea byproducts when synthesizing an unsymmetrical thiourea?

To minimize the formation of symmetrical thioureas, a two-step, one-pot approach is often effective. In this method, the isothiocyanate is generated in situ from a primary amine and a thiocarbonylating agent (like carbon disulfide), and the reaction is allowed to proceed to completion before the second, different amine is introduced to the reaction mixture. Careful control of stoichiometry is also crucial.[3]

Q4: My isothiocyanate starting material appears to be degrading. How can I prevent this?

To prevent the degradation of isothiocyanates, it is recommended to use freshly prepared or purified material. Isothiocyanates should be stored in a cool, dark, and dry environment. For particularly unstable isothiocyanates, in-situ generation is a preferred strategy.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of thiourea derivatives from isothiocyanates, their probable causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Low yield of the desired thiourea product. Degradation of the isothiocyanate starting material. Isothiocyanates can be sensitive to heat and moisture.[1][4]Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry place under an inert atmosphere. Consider generating the isothiocyanate in situ immediately before use.
Low nucleophilicity of the amine. Amines with electron-withdrawing groups are less reactive.[2]Add a non-nucleophilic base, such as triethylamine, to activate the amine. For very unreactive amines, consider using a stronger base or a different synthetic route.
Steric hindrance. Bulky groups on the amine or isothiocyanate can slow down the reaction.[1]Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be effective in overcoming steric barriers.
Formation of a significant amount of symmetrical thiourea instead of the desired unsymmetrical product. Reaction of the in-situ generated isothiocyanate with the starting amine. This is common when the second amine is not added in a controlled manner.[3]Employ a two-step, one-pot synthesis. Ensure the complete formation of the isothiocyanate before adding the second amine. Carefully control the stoichiometry of the reactants.
The reaction is very slow or does not go to completion. Poor reactivity of starting materials. This can be due to a combination of low amine nucleophilicity and low isothiocyanate electrophilicity.[2]Increase the reaction temperature to reflux. Consider changing the solvent to one that better solubilizes the reactants. The use of a catalyst may be necessary in some cases.
The product is an oil and does not crystallize. The thiourea derivative is not a crystalline solid at room temperature, or impurities are inhibiting crystallization. Purify the product using column chromatography. Trituration with a non-polar solvent like hexane can sometimes induce crystallization.

Quantitative Data on Reaction Conditions

Optimizing reaction parameters is crucial for maximizing the yield of the desired thiourea derivative while minimizing side reactions. The following table summarizes the effect of temperature on the yield of a thiourea synthesis, illustrating the general principle that yield often increases with temperature up to an optimal point.

Table 1: Effect of Reaction Temperature on the Yield of Thiourea (Data adapted from a study on the synthesis of the parent thiourea molecule from urea and Lawesson's reagent, which demonstrates a common trend in organic synthesis)[2]

Temperature (°C)Temperature (K)Yield (%)
5532852.31
6533859.25
7534864.14
8535861.58
9536858.72

Experimental Protocols

Protocol 1: General Synthesis of a Disubstituted Thiourea

This protocol describes a general method for the synthesis of a disubstituted thiourea from an amine and an isothiocyanate.

Materials:

  • Amine (1.0 mmol)

  • Isothiocyanate (1.0 mmol)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the amine (1.0 mmol) in the chosen anhydrous solvent (10 mL) in a round-bottom flask under an inert atmosphere.

  • Add the isothiocyanate (1.0 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.

  • If the resulting solid is pure by TLC, no further purification is needed. If impurities are present, purify the crude product by recrystallization or flash column chromatography.

Protocol 2: Minimizing Symmetrical Thiourea Formation in Unsymmetrical Thiourea Synthesis

This protocol outlines a two-step, one-pot procedure to minimize the formation of symmetrical byproducts.

Materials:

  • Primary Amine 1 (1.0 mmol)

  • Carbon Disulfide (CS₂) (1.1 mmol)

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (1.1 mmol)

  • Primary or Secondary Amine 2 (1.0 mmol)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve Primary Amine 1 (1.0 mmol) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add carbon disulfide (1.1 mmol) and the coupling agent (1.1 mmol) to the solution.

  • Stir the mixture at room temperature until TLC analysis indicates the complete consumption of Primary Amine 1 and the formation of the corresponding isothiocyanate.

  • Once the formation of the isothiocyanate is complete, add Primary or Secondary Amine 2 (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC until the isothiocyanate is consumed.

  • Work up the reaction mixture as appropriate, which may involve filtration to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used) and subsequent purification of the desired unsymmetrical thiourea by recrystallization or column chromatography.

Visualizations

Reaction Pathway and Side Reactions

The following diagram illustrates the main reaction pathway for the synthesis of an unsymmetrical thiourea and the competing side reaction that leads to the formation of a symmetrical byproduct.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Amine1 Amine 1 Isothiocyanate Isothiocyanate 1 Amine1->Isothiocyanate + CS₂/Coupling Agent CS2 CS₂ UnsymmetricalThiourea Unsymmetrical Thiourea Isothiocyanate->UnsymmetricalThiourea + Amine 2 Isothiocyanate_side Isothiocyanate 1 Amine2 Amine 2 SymmetricalThiourea Symmetrical Thiourea Isothiocyanate_side->SymmetricalThiourea + Amine 1 (excess or premature reaction) Amine1_side Amine 1

Caption: Main reaction pathway versus a common side reaction.

Troubleshooting Workflow for Low Yield

This diagram provides a logical workflow for troubleshooting low yields in thiourea synthesis.

G Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity FreshReagents Use Fresh/Purified Reagents CheckPurity->FreshReagents Impure CheckConditions Review Reaction Conditions CheckPurity->CheckConditions Pure FreshReagents->CheckConditions IncreaseTemp Increase Temperature/Time CheckConditions->IncreaseTemp AddCatalyst Consider Catalyst IncreaseTemp->AddCatalyst Ineffective Success Improved Yield IncreaseTemp->Success Effective ChangeSolvent Change Solvent AddCatalyst->ChangeSolvent Ineffective AddCatalyst->Success Effective ChangeSolvent->Success

Caption: A troubleshooting workflow for addressing low reaction yields.

Logical Steps for Mitigating Side Reactions

This diagram outlines the logical steps to identify and mitigate common side reactions during thiourea synthesis.

G IdentifyProblem Identify Side Product(s) by Analysis (e.g., TLC, NMR) SymmetricalThiourea Symmetrical Thiourea Detected IdentifyProblem->SymmetricalThiourea DegradationProducts Isothiocyanate Degradation Products Detected IdentifyProblem->DegradationProducts UnreactedSM High Amount of Unreacted Starting Material IdentifyProblem->UnreactedSM OptimizeAddition Optimize Order of Reagent Addition (Two-step, one-pot) SymmetricalThiourea->OptimizeAddition ControlStoichiometry Strictly Control Stoichiometry SymmetricalThiourea->ControlStoichiometry UseFreshITC Use Fresh or In-situ Generated Isothiocyanate DegradationProducts->UseFreshITC LowerTemp Lower Reaction Temperature DegradationProducts->LowerTemp OptimizeConditions Optimize Reaction Conditions (Temp, Catalyst) UnreactedSM->OptimizeConditions

Caption: Logical steps for identifying and mitigating common side reactions.

References

Optimizing reaction conditions for the synthesis of N-aryl thioureas

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the synthesis of N-aryl thioureas. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to help address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-aryl thioureas?

A1: The two most prevalent methods for synthesizing N-aryl thioureas are the reaction of an aryl isothiocyanate with a primary or secondary amine, which is often preferred for its efficiency, and the reaction of an aryl amine with carbon disulfide.[1] Alternative green chemistry approaches utilize aqueous media to reduce the use of volatile organic compounds.[1]

Q2: How do substituents on the aromatic rings of the amine and isothiocyanate affect the reaction rate?

A2: The reaction rate is significantly influenced by the electronic properties of the reactants. Amines with electron-donating groups (EDGs) are more nucleophilic and react faster. Conversely, isothiocyanates with electron-withdrawing groups (EWGs) are more electrophilic and also react faster. Reactions involving a poorly nucleophilic amine and a poorly electrophilic isothiocyanate may require longer reaction times or heating.

Q3: What are some common side reactions to be aware of?

A3: Common side reactions include the formation of a symmetrical N,N'-diaryl thiourea, especially if the isothiocyanate intermediate reacts with the starting amine.[1] When using carbon disulfide, a common byproduct, particularly with secondary amines, is the corresponding thiuram disulfide.[1] Degradation of the aryl isothiocyanate at higher temperatures can also lead to multiple side products.[1]

Q4: Can water be used as a solvent for this synthesis?

A4: Yes, there are established protocols for synthesizing thioureas in aqueous media. This approach is particularly applicable to the reaction between amines and carbon disulfide and is considered a green chemistry alternative to using volatile organic compounds.[1][2]

Q5: My final product is an oil, not a solid. How can I purify it?

A5: If your product is an oil, column chromatography is the most reliable purification method.[3] Another technique to try is trituration, which involves vigorously stirring the oil with a poor solvent (like hexane). This can sometimes induce crystallization by washing away impurities that prevent solidification.[3]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during the synthesis of N-aryl thioureas.

Problem 1: Low Yield and Presence of Multiple Byproducts
Possible Cause Troubleshooting Steps
Thermal degradation of aryl isothiocyanate. Conduct the reaction at a lower temperature, such as room temperature or 0°C. The reaction is often exothermic and may not require heating.[1]
Impure aryl isothiocyanate. Ensure the purity of the aryl isothiocyanate. If it has been stored for a long time, consider purifying it by distillation or chromatography before use.[1]
Suboptimal order of addition. Add the isothiocyanate dropwise to the amine solution to better control the reaction temperature and minimize side reactions.[1]
Poor nucleophilicity of the amine. For amines with electron-withdrawing groups, consider increasing the reaction temperature or using a catalyst to improve the reaction rate.
Product loss during workup. Optimize purification steps. If precipitating the product in water, ensure the water is ice-cold to maximize recovery. For recrystallization, use a minimal amount of hot solvent and cool slowly.[1][4]
Problem 2: Presence of a Symmetrical Thiourea Byproduct (Ar-NH-C(S)-NH-Ar)
Possible Cause Troubleshooting Steps
Contamination of amine with water. Use anhydrous solvents and ensure the amine starting material is dry. Water can hydrolyze the isothiocyanate back to the corresponding aniline, which can then react with another molecule of isothiocyanate.[1]
Reaction of isothiocyanate intermediate with starting amine (in CS₂ method). To synthesize unsymmetrical thioureas reliably, a two-step process is recommended: first synthesize and isolate the isothiocyanate, then react the purified isothiocyanate with the second amine in a separate step.
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Product co-precipitated with impurities. Recrystallization is the primary method for purifying solid products. Common solvents include ethanol or ethanol/water mixtures.[3] If recrystallization fails, consider flash column chromatography.
Product is an oil. Purify using silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexane.[3] Alternatively, attempt trituration with a non-polar solvent like hexane to induce crystallization.[3]
Formation of an oil during recrystallization. This may occur if the product's melting point is below the solvent's boiling point or if the solution is cooled too quickly. Reheat the solution, add more solvent, and allow it to cool slowly. Consider choosing a solvent with a lower boiling point.[4]

Data Presentation

Optimizing reaction parameters is crucial for maximizing yield. The following tables summarize the impact of different conditions on thiourea synthesis.

Table 1: Effect of Catalyst on N-acyl Thiourea Synthesis

This table demonstrates the significant improvement in yield when using a phase-transfer catalyst for the synthesis of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide.[5]

CatalystReaction ConditionsYield (%)
NoneReflux in acetone41%
Tetra-n-butylammonium bromide (TBAB)Reflux in acetone76%

Table 2: Effect of Reaction Temperature on Thiourea Synthesis

This data, from a study on the synthesis of the parent thiourea molecule from urea and Lawesson's reagent, illustrates the general principle that yield often increases with temperature up to an optimal point, after which side reactions or product decomposition may cause the yield to decrease.[3]

Temperature (°C)Yield (%)
5552.31
6559.25
7564.14
8561.58
9558.72

Experimental Protocols

Protocol 1: Synthesis of N-phenyl-N'-(4-chlorophenyl)thiourea from Aryl Isothiocyanate and Amine[1]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroaniline (1.27 g, 10 mmol) in anhydrous acetone (20 mL).

  • Reagent Addition: To this solution, add phenyl isothiocyanate (1.35 g, 10 mmol) dropwise at room temperature over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice-cold water (100 mL) with stirring to precipitate the product.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from ethanol to obtain the pure product.

Protocol 2: Synthesis of a Symmetrical N,N'-diaryl Thiourea from Aniline and Carbon Disulfide[1]
  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place aniline (9.3 g, 0.1 mol) and ethanol (50 mL).

  • Reagent Addition: Add carbon disulfide (7.6 g, 0.1 mol) dropwise to the stirred solution.

  • Reaction: After the addition is complete, heat the mixture to reflux for 4 hours. Caution: Hydrogen sulfide gas will be evolved and must be trapped in a bleach solution.

  • Workup: Cool the reaction mixture to room temperature. Collect the precipitated product by filtration.

  • Purification: Wash the crude product with a small amount of cold ethanol and dry. Further purification can be achieved by recrystallization from ethanol.

Visualizations

General Synthesis and Purification Workflow

G General Workflow for N-Aryl Thiourea Synthesis A 1. Setup Reaction (Amine in Solvent) B 2. Add Isothiocyanate (Dropwise, RT) A->B C 3. Stir Reaction (Monitor by TLC) B->C D 4. Workup (Precipitate in Ice Water) C->D E 5. Isolate Crude Product (Vacuum Filtration) D->E F 6. Purify (Recrystallization) E->F G Pure N-Aryl Thiourea F->G

Caption: General workflow for synthesis and purification.

Troubleshooting Low Product Yield

G Troubleshooting Workflow for Low Product Yield Start Low Yield Observed CheckPurity Are reagents pure? Start->CheckPurity PurifyReagents Purify isothiocyanate (distillation/chromatography) CheckPurity->PurifyReagents No CheckTemp Is reaction temp optimal? CheckPurity->CheckTemp Yes PurifyReagents->CheckTemp IncreaseTemp Increase temperature or add catalyst for slow reactions CheckTemp->IncreaseTemp No (too low) DecreaseTemp Decrease temperature for isothiocyanate degradation CheckTemp->DecreaseTemp No (too high) CheckWorkup Was there loss during workup/purification? CheckTemp->CheckWorkup Yes IncreaseTemp->CheckWorkup DecreaseTemp->CheckWorkup OptimizeP Optimize precipitation and recrystallization steps CheckWorkup->OptimizeP Yes End Yield Improved CheckWorkup->End No OptimizeP->End

Caption: A logical workflow for troubleshooting low product yield.

Decision Tree for Synthesis Method Selection

G Decision Tree for Synthesis Method Selection Start Start: Synthesize N-Aryl Thiourea IsothioAvail Is the required aryl isothiocyanate available? Start->IsothioAvail Method1 Use Method 1: Aryl Isothiocyanate + Amine IsothioAvail->Method1 Yes Symm Is the desired product symmetrical? IsothioAvail->Symm No Method2 Use Method 2: Aryl Amine + CS₂ Symm->Method2 Yes TwoStep Use a two-step approach: 1. Synthesize isothiocyanate 2. React with second amine Symm->TwoStep No

Caption: Decision tree for selecting an appropriate synthesis method.

References

Technical Support Center: Purification of Crude 4-Thioureidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude 4-Thioureidobenzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound are recrystallization and acid-base extraction. Recrystallization is often the most effective technique for removing a wide range of impurities, provided a suitable solvent is identified. Acid-base extraction is particularly useful for separating the acidic target compound from neutral or basic impurities.

Q2: What are the likely impurities in crude this compound?

A2: Common impurities depend on the synthetic route. A frequent synthesis involves the reaction of 4-aminobenzoic acid with a thiocyanate salt (e.g., ammonium or potassium thiocyanate). Therefore, potential impurities include:

  • Unreacted 4-aminobenzoic acid: This is a very common impurity.

  • Byproducts from the thiocyanate reagent: Depending on the reaction conditions, side products from the thiocyanate salt may be present.

  • Polymeric materials: Under certain conditions, polymerization of the reactants or product can occur.

  • Residual solvents: Solvents used in the synthesis that have not been completely removed.

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point for this compound is greater than 300 °C. A broad melting range or a melting point significantly lower than this indicates the presence of impurities.

Troubleshooting Guides

Recrystallization

Problem: I am unsure which solvent to use for recrystallization.

Solution: The ideal recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at room temperature. Based on the polar nature of the carboxylic acid and thiourea functional groups, polar solvents are a good starting point.

Recommended Solvents to Test:

  • Ethanol-water mixture: This is often a successful combination for polar organic compounds. This compound is likely soluble in hot ethanol and less soluble in water.

  • Methanol

  • Acetone

  • Ethyl acetate

Experimental Protocol: Solvent Screening

  • Place a small amount (e.g., 10-20 mg) of crude this compound into separate test tubes.

  • Add a small volume (e.g., 0.5 mL) of a chosen solvent to each test tube.

  • Observe the solubility at room temperature.

  • Gently heat the test tubes in a water bath and observe if the compound dissolves.

  • Allow the test tubes that showed complete dissolution upon heating to cool to room temperature and then in an ice bath.

  • The solvent that results in the formation of a significant amount of crystalline precipitate upon cooling is a good candidate for recrystallization.

Problem: My compound "oils out" during recrystallization instead of forming crystals.

Solution: "Oiling out" occurs when the solute is insoluble in the hot solvent above its melting point. To remedy this:

  • Increase the amount of solvent: The concentration of the solute may be too high. Add more hot solvent until the oil dissolves, then allow it to cool slowly.

  • Use a different solvent system: The chosen solvent may not be appropriate. Experiment with a different solvent or a solvent mixture. For instance, if using a single solvent, try adding a miscible co-solvent in which the compound is less soluble.

Problem: No crystals form upon cooling.

Solution: If crystals do not form, the solution may not be saturated.

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

    • Seeding: Add a tiny crystal of pure this compound to the solution.

  • Reduce the solvent volume: If crystallization cannot be induced, reheat the solution to evaporate some of the solvent to increase the concentration, and then allow it to cool again.

Acid-Base Extraction

Problem: How can I use acid-base extraction to purify this compound?

Solution: This technique leverages the acidic nature of the carboxylic acid group. By treating the crude material with a base, the this compound is deprotonated to form a water-soluble carboxylate salt, while neutral and basic impurities remain in the organic phase.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer will contain the sodium salt of this compound.

  • Drain the aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the product.

  • Combine the aqueous extracts.

  • While stirring, slowly acidify the combined aqueous extracts with a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (test with pH paper).

  • The this compound will precipitate out of the solution as a solid.

  • Collect the purified solid by vacuum filtration, wash with cold water, and dry thoroughly.

Diagram: Acid-Base Extraction Workflow

AcidBaseExtraction Crude Crude 4-Thioureidobenzoic Acid in Organic Solvent SeparatoryFunnel Separatory Funnel: Add Aqueous Base (e.g., NaHCO3) Crude->SeparatoryFunnel Dissolve OrganicLayer Organic Layer: Neutral & Basic Impurities SeparatoryFunnel->OrganicLayer Separate AqueousLayer Aqueous Layer: Sodium 4-Thioureidobenzoate (Water-Soluble Salt) SeparatoryFunnel->AqueousLayer Separate Acidification Acidification (e.g., HCl) AqueousLayer->Acidification Isolate PureProduct Pure 4-Thioureidobenzoic Acid (Precipitate) Acidification->PureProduct Precipitate

Caption: Workflow for the purification of this compound using acid-base extraction.

Purity Assessment

Q4: How can I assess the purity of my this compound?

A4: Several analytical techniques can be used to determine the purity of your sample. A combination of these methods will provide a comprehensive assessment.

  • Melting Point Analysis: A sharp melting point close to the literature value (>300 °C) is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden the melting range.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively assess purity and identify the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by separating the main compound from its impurities and determining their relative peak areas.

Analytical Method Protocols

Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase (Starting Point): A mixture of a polar and a less polar solvent is recommended. A good starting point is a mixture of ethyl acetate and hexane , with a small amount of acetic acid to ensure the carboxylic acid remains protonated and moves up the plate. For example, a ratio of 7:3 ethyl acetate:hexane with 1% acetic acid.

  • Visualization:

    • UV light (254 nm): Aromatic compounds will appear as dark spots.

    • Iodine chamber: Will visualize most organic compounds as brown spots.

    • Potassium permanganate stain: Will react with the thiourea group.

High-Performance Liquid Chromatography (HPLC)

  • Column: A reverse-phase C18 column is recommended.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is typically effective.

    • Solvent A: Water with 0.1% formic acid or phosphoric acid (to ensure the carboxylic acid is protonated).

    • Solvent B: Acetonitrile.

  • Gradient (Starting Point): A linear gradient from 5% to 95% Solvent B over 20-30 minutes.

  • Detection: UV detector set at a wavelength where this compound has strong absorbance (e.g., around 254 nm or 280 nm).

  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min

Diagram: Purity Analysis Workflow

PurityAnalysis PurifiedProduct Purified this compound MeltingPoint Melting Point Analysis (Compare to >300 °C) PurifiedProduct->MeltingPoint TLC Thin-Layer Chromatography (Assess number of spots) PurifiedProduct->TLC HPLC High-Performance Liquid Chromatography (Quantitative Purity) PurifiedProduct->HPLC PurityDecision Assess Purity MeltingPoint->PurityDecision TLC->PurityDecision HPLC->PurityDecision SufficientlyPure Sufficiently Pure PurityDecision->SufficientlyPure Sharp MP, Single Spot, High % Area FurtherPurification Requires Further Purification PurityDecision->FurtherPurification Broad MP, Multiple Spots, Low % Area

Caption: Decision workflow for assessing the purity of this compound.

Data Presentation

Table 1: Summary of Physical and Analytical Parameters for this compound

ParameterRecommended Value/MethodPurpose
Melting Point > 300 °CPurity Indicator
TLC Mobile Phase Ethyl Acetate:Hexane (7:3) + 1% Acetic AcidQualitative Purity Check
HPLC Column Reverse-Phase C18Quantitative Purity Analysis
HPLC Mobile Phase A: Water + 0.1% Formic Acid, B: AcetonitrileSeparation of Components
HPLC Detection UV at 254 nm or 280 nmQuantification

Addressing solubility issues of 4-Thioureidobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing solubility issues with 4-Thioureidobenzoic acid in organic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is not dissolving in my chosen organic solvent. What are the initial steps I should take?

A1: When facing solubility challenges, start with these initial checks:

  • Verify Compound Purity: Impurities can significantly alter solubility. Confirm the purity of your this compound using appropriate analytical methods.

  • Increase Solvent Volume: Your solution might be too concentrated. Try adding more solvent to decrease the concentration.

  • Allow Sufficient Time: Some compounds dissolve slowly. Ensure you have allowed adequate time for dissolution, using gentle agitation or stirring to facilitate the process.[1]

  • Apply Gentle Heat: Solubility is often temperature-dependent.[1][2] Gently warming the solution while stirring can increase the dissolution rate. However, be cautious of potential compound degradation at elevated temperatures.[3]

  • Use Sonication: An ultrasonic bath can be effective in breaking down particle agglomerates and accelerating dissolution.[4]

Q2: What are the best organic solvents for dissolving this compound?

A2: Due to its polar carboxyl and thiourea groups, this compound exhibits poor solubility in nonpolar solvents. The best results are typically achieved with polar aprotic solvents. While specific quantitative data is limited, qualitative assessments suggest the following:

  • Highly Recommended: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are generally the most effective solvents.[4]

  • Moderately Effective: Alcohols like methanol and ethanol can also be used, though the compound may be only sparingly to moderately soluble.[2][4]

Q3: My compound dissolves initially with heat but precipitates upon cooling. What causes this and how can I fix it?

A3: This phenomenon is typically due to the creation of a supersaturated solution at a higher temperature, which is unstable as it cools.[1]

  • To resolve this, you can:

    • Gently warm the solution to re-dissolve the precipitate.[1]

    • Consider using a co-solvent system (see Protocol 1) to improve solubility at ambient temperatures. This involves adding a second, miscible solvent in which the compound is more soluble to the primary solvent.[5][6]

Q4: How does pH affect the solubility of this compound?

A4: this compound is a weak acid due to its carboxylic acid group. Its solubility is highly dependent on pH.[1][7]

  • In acidic or neutral conditions, it exists in its less soluble, protonated form.

  • In basic conditions, the carboxylic acid deprotonates to form a carboxylate salt, which is significantly more soluble in aqueous and polar protic solvents.[1][7] Adjusting the pH to the basic range is a common strategy to enhance solubility in aqueous solutions.[4]

Q5: Can I improve solubility by creating a salt of the compound?

A5: Yes, salt formation is a highly effective method for increasing the solubility of ionizable compounds like this compound.[1][7] By reacting the acidic benzoic acid portion with a base, you form a salt that is typically more polar and, therefore, more soluble in polar solvents.[1] See Protocol 2 for a detailed methodology.

Solubility Data Summary

SolventQualitative SolubilityRecommended Actions for Improvement
WaterLow at neutral pHIncrease pH to the basic range to form a soluble salt.[4]
N,N-Dimethylformamide (DMF)Generally SolubleGentle heating and stirring.[4]
Dimethyl sulfoxide (DMSO)Generally SolubleGentle heating and stirring.[4]
EthanolSparingly to Moderately SolubleGentle heating and stirring; consider use as a co-solvent.[4]
MethanolSparingly to Moderately SolubleGentle heating and stirring; consider use as a co-solvent.[2][4]
DichloromethanePoorly SolubleNot recommended as a primary solvent.
ToluenePoorly SolubleNot recommended as a primary solvent.

Experimental Protocols

Protocol 1: Solubility Enhancement by Co-solvency

This technique involves using a mixture of solvents to enhance solubility, which is useful when a single solvent is inadequate.[1][6]

Materials:

  • This compound

  • Primary solvent (e.g., Methanol)

  • Co-solvent (e.g., DMF or DMSO)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Methodology:

  • Solvent Selection: Choose a primary solvent where the compound has low solubility and a miscible co-solvent where it is highly soluble.[1]

  • Prepare Solvent Mixtures: Create a series of solvent mixtures with varying ratios (e.g., 90:10, 80:20, 70:30 Methanol:DMF).

  • Determine Solubility:

    • Add an excess amount of this compound to a known volume of each solvent mixture.

    • Seal the container and agitate at a constant temperature until equilibrium is reached (typically 24-48 hours).[1]

    • Filter the suspension to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Protocol 2: Solubility Enhancement by Salt Formation

This protocol describes how to convert the acidic this compound into a more soluble salt.[1]

Materials:

  • This compound

  • Suitable organic solvent (e.g., Ethanol)

  • Base (e.g., 1M Sodium Hydroxide in water, or an organic base like triethylamine)

  • Magnetic stirrer and stir bars

  • Filtration apparatus

Methodology:

  • Dissolution: Suspend the this compound in a suitable organic solvent like ethanol.

  • Base Addition: While stirring, add a stoichiometric amount (1 equivalent) of the base dropwise. If using an aqueous base with an organic solvent, ensure vigorous stirring to facilitate the reaction.

  • Salt Formation: The formation of the salt is often indicated by the dissolution of the solid as the more soluble salt is formed.

  • Isolation (if necessary): If the salt precipitates from the chosen solvent system, it can be collected by filtration. Otherwise, the resulting solution can be used directly, or the solvent can be evaporated to yield the solid salt.[1]

  • Solubility Testing: Confirm the enhanced solubility of the newly formed salt in the desired solvent.

Visual Guides

G cluster_start Initial State cluster_steps Troubleshooting Steps cluster_end Resolution start Compound Insoluble check_purity 1. Verify Purity & Solvent Choice start->check_purity heat_sonicate 2. Apply Gentle Heat &/or Sonication check_purity->heat_sonicate If still insoluble end_node Compound Solubilized check_purity->end_node If successful co_solvent 3. Use Co-Solvent System heat_sonicate->co_solvent If precipitates on cooling or still insoluble heat_sonicate->end_node If successful ph_adjust 4. Adjust pH / Form Salt (if applicable) co_solvent->ph_adjust If solubility is still insufficient co_solvent->end_node If successful ph_adjust->end_node

Caption: A troubleshooting workflow for addressing solubility issues.

G cluster_compound This compound cluster_process Process cluster_salt Resulting Salt compound Insoluble Form R-COOH (Protonated) process + Base (e.g., NaOH) - H₂O compound->process salt Soluble Form R-COO⁻ Na⁺ (Deprotonated Salt) process->salt

Caption: The logical relationship of salt formation to increase solubility.

References

Preventing the degradation of thiourea compounds in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiourea compounds. This resource provides guidance on preventing degradation in solution and troubleshooting common stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of thiourea compound degradation in solution?

A1: Thiourea compounds are susceptible to degradation through several pathways, primarily driven by environmental factors. Key factors include:

  • Oxidation: The thiocarbonyl group is prone to oxidation, especially in the presence of atmospheric oxygen or other oxidizing agents. This can lead to the formation of formamidine disulfide, which can then hydrolyze further, or ultimately be converted to the corresponding urea analog.[1][2]

  • pH: The stability of thiourea compounds in solution is highly pH-dependent. Both strongly acidic and alkaline conditions can accelerate degradation through hydrolysis and oxidation.[3][4] The rate of thiourea decomposition and hydrolysis is sensitive to pH.[5]

  • Temperature: Elevated temperatures significantly accelerate the rate of thermal decomposition and oxidation.[3][6] In one study, increasing the temperature above 35°C in an acidic ferric media led to an average of 75% thiourea consumption within 48 hours.[4]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[3]

  • Metal Ions: Trace metal ions can act as catalysts, accelerating oxidative degradation pathways.[3]

Q2: My thiourea-containing compound is showing decreased activity over time. What are the visible signs of degradation?

A2: Degradation of a thiourea compound, which is often a white crystalline solid in its pure form, can be indicated by several observable changes:

  • Color Change: A common sign of degradation is the development of a yellowish tint in the solid compound or solution.[3]

  • Odor: You might notice the emission of ammonia or sulfurous odors, indicating decomposition or hydrolysis.[3]

  • Precipitate Formation: The formation of insoluble degradation products can lead to precipitates or cloudiness in a solution that was previously clear.[3]

  • Inconsistent Experimental Results: A decrease in the purity of the compound due to degradation is a frequent cause of inconsistent or non-reproducible results in biological or chemical assays.[3][6]

Q3: What are the best practices for preparing and storing thiourea stock solutions to maximize stability?

A3: To minimize degradation, solutions of thiourea compounds should be prepared and stored with the following considerations:

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh before use to avoid degradation over time.[3][6]

  • Solvent Choice: Use high-purity, degassed solvents. For many applications, aprotic solvents like DMSO or DMF are used, but be aware that even these can contain impurities (like water or peroxides) that facilitate degradation.

  • pH Control: If using aqueous solutions, buffer the solution to an optimal pH, which is typically near-neutral but must be determined empirically for your specific compound. Avoid strongly acidic or basic conditions.[3]

  • Inert Atmosphere: To prevent oxidation, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).[3] This involves purging the solvent and the headspace of the storage vial with the inert gas.

  • Low Temperature: Store solutions at low temperatures (e.g., -20°C or -80°C) to slow down the rate of decomposition.[3] Aliquot solutions into smaller volumes to avoid repeated freeze-thaw cycles.

  • Light Protection: Always store solutions in amber vials or protect them from light to prevent photodegradation.[3]

Q4: Can I add stabilizers to my thiourea solution to prevent degradation?

A4: Yes, for certain applications, the addition of stabilizers can be highly effective.

  • Antioxidants: To inhibit oxidative degradation, antioxidants can be added to the solution. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or Trolox C®. The stability and effectiveness of these antioxidants can also be pH-dependent.[3][7]

  • Chelating Agents: If metal-catalyzed degradation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from participating in redox reactions.[3]

  • Other Stabilizers: In specific industrial applications, compounds like sodium sulfite or sodium silicate have been used to stabilize thiourea in alkaline solutions.[8]

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving thiourea compounds.

Problem Possible Cause Recommended Action
Inconsistent or non-reproducible assay results. Degradation of the thiourea compound, leading to lower purity and concentration in the stock solution.[3][6]1. Prepare a fresh stock solution from solid material before each experiment.[6] 2. Verify the purity of the stored solid compound using an analytical method like HPLC or melting point analysis.[3] 3. If using a stored solution, run a quality control check (e.g., HPLC) to confirm its concentration before use.
A precipitate has formed in my stock solution. The compound has degraded into insoluble byproducts, or the storage temperature is too low, causing the compound to fall out of solution.1. Prepare fresh solutions before use.[3] 2. Check the solubility of your compound at the storage temperature. You may need to store it at a higher temperature (e.g., 4°C instead of -20°C) or in a different solvent.
My solid thiourea compound has turned yellow and/or clumpy. Oxidation, photodegradation, or absorption of moisture (hygroscopicity) has occurred.[3]1. Discard the degraded compound and use a fresh batch. 2. For future storage, use a tightly sealed, amber glass container. Store in a cool, dark, and dry place, such as a desiccator.[3] 3. For highly sensitive compounds, consider purging the container with an inert gas (nitrogen or argon) before sealing.[3]

Visual Workflows and Pathways

dot { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8, height=3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Thiourea [label="Thiourea\n(R-NH-C(=S)-NH-R')", fillcolor="#F1F3F4"]; Oxidant [label="Oxidizing Agent\n(O₂, H₂O₂, Metal Ions)", shape=ellipse, fillcolor="#FBBC05"]; Disulfide [label="Formamidine Disulfide\nIntermediate", fillcolor="#F1F3F4"]; Hydrolysis [label="Hydrolysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Urea [label="Urea Derivative\n(R-NH-C(=O)-NH-R')", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other [label="Other Degradation\nProducts (e.g., Sulfate)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Thiourea -> Disulfide [label=" Oxidation[3]"]; Oxidant -> Disulfide [style=dashed, arrowhead=open]; Disulfide -> Urea [label=" Hydrolysis[1]"]; Hydrolysis -> Urea [style=dashed, arrowhead=open]; Thiourea -> Urea [label=" Direct Oxidation/Desulfurization[2]"]; Disulfide -> Other; } Caption: Oxidative degradation pathway of thiourea compounds.

dot { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=8, height=5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Inconsistent Experimental Results Observed", shape=diamond, fillcolor="#FBBC05"]; CheckSolution [label="Is the stock solution freshly prepared?", shape=diamond, fillcolor="#F1F3F4"]; PrepareFresh [label="Action: Prepare a fresh solution\nfrom solid stock. Retest.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSolid [label="Check solid compound for\ndegradation (color, smell, clumping).", fillcolor="#F1F3F4"]; SolidDegraded [label="Is solid degraded?", shape=diamond, fillcolor="#F1F3F4"]; NewBatch [label="Action: Use a new, unopened batch\nof the compound.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReviewStorage [label="Action: Review storage protocol.\n(Inert gas, desiccator, low temp, dark)", fillcolor="#34A853", fontcolor="#FFFFFF"]; QC_Check [label="Action: Perform QC analysis (HPLC)\non solution to confirm concentration.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Problem Resolved", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> CheckSolution; CheckSolution -> PrepareFresh [label=" No"]; CheckSolution -> CheckSolid [label=" Yes"]; PrepareFresh -> End; CheckSolid -> SolidDegraded; SolidDegraded -> NewBatch [label=" Yes"]; SolidDegraded -> QC_Check [label=" No"]; NewBatch -> ReviewStorage; ReviewStorage -> End; QC_Check -> End; } Caption: Troubleshooting workflow for thiourea compound instability.

Experimental Protocols

Protocol 1: Accelerated Stability Testing

This protocol is designed to assess the stability of a thiourea compound under stressed conditions to predict its long-term stability.

Objective: To quantify the degradation of a thiourea compound over time at elevated temperature and different pH conditions.

Methodology:

  • Solution Preparation:

    • Prepare three buffer solutions (e.g., pH 4.0, pH 7.0, and pH 9.0).

    • Prepare a stock solution of your thiourea compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 10 mg/mL).

    • Dilute the stock solution into each of the three buffer solutions to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Ensure the final percentage of organic solvent is low and consistent across all samples.

  • Incubation:

    • Dispense aliquots of each buffered solution into multiple sealed, amber glass vials.

    • Place the vials in a temperature-controlled oven set to an elevated temperature (e.g., 40°C or 50°C).[3]

  • Time Points:

    • At specified time points (e.g., T=0, 24h, 48h, 1 week, 2 weeks), remove one vial from each pH condition.[3]

    • Immediately cool the vial to room temperature and quench any further reaction by freezing if necessary.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2) to quantify the amount of the parent thiourea compound remaining.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

Protocol 2: Stability-Indicating HPLC Method

This method is used to separate the parent thiourea compound from its potential degradation products, allowing for accurate quantification.

Objective: To develop an HPLC method to quantify the concentration of a thiourea compound in solution.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or phosphoric acid to improve peak shape. A typical starting point could be 95:5 (A:B).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detector at a wavelength where the thiourea compound has maximum absorbance (e.g., 236 nm or 242 nm).[3][9]

  • Column Temperature: 30°C.[3]

  • Injection Volume: 10 µL.

Methodology:

  • Standard Preparation: Prepare a series of calibration standards of your thiourea compound in the mobile phase or a suitable solvent, bracketing the expected concentration of your samples.

  • Calibration Curve: Inject the standards and generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the samples from the stability study (Protocol 1).

  • Quantification: Use the calibration curve to determine the concentration of the parent thiourea compound remaining in each sample. The appearance of new peaks with different retention times indicates the formation of degradation products.

References

Overcoming challenges in the purification of polar benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar benzoic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these challenging compounds.

Frequently Asked Questions (FAQs)

Q1: Why are polar benzoic acid derivatives difficult to purify?

Polar benzoic acid derivatives present a unique set of challenges during purification primarily due to their intrinsic properties. Their polarity can lead to either very strong retention on polar stationary phases (like silica gel in normal-phase chromatography) or very weak retention on non-polar stationary phases (like C18 in reversed-phase chromatography), often causing them to elute in the solvent front.[1][2] Furthermore, their acidic nature means their ionization state is pH-dependent, which can significantly impact their solubility and chromatographic behavior.[3][4]

Q2: What are the most common impurities found in crude benzoic acid derivative samples?

Common impurities can include starting materials from the synthesis, by-products from side reactions, and residual solvents. For instance, in the synthesis of benzoic acid from toluene, unreacted toluene and by-products like benzaldehyde may be present.[5] If prepared from phthalic anhydride, residual phthalic acids can be a significant impurity.[6] Chlorinated benzoic acid derivatives can also be present if certain synthetic routes are used.[5]

Q3: How can I assess the purity of my purified polar benzoic acid derivative?

Several analytical techniques can be used to assess purity:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard industrial method.[7][8]

  • Thin-Layer Chromatography (TLC): A quick and effective method to get a preliminary assessment of purity.[9][10][11]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically depress and broaden the melting point range.[7][8][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Can be coupled with chromatography (LC-MS) to identify the mass of the compound and any impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of polar benzoic acid derivatives using various techniques.

Crystallization

Problem: My polar benzoic acid derivative will not crystallize.

  • Possible Cause: The compound may be too soluble in the chosen solvent, or the solution may be supersaturated.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus.[12]

    • Seed Crystals: Add a small crystal of the pure compound to the solution to initiate crystallization.[12]

    • Reduce Solubility: If the compound is too soluble, try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).

    • Concentrate the Solution: If the solution is not saturated enough, slowly evaporate some of the solvent.

    • Cooling: Ensure the solution is cooled slowly. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter. Placing the solution in an ice bath can further decrease solubility.[12]

Problem: The recrystallized product is still impure.

  • Possible Cause: The impurity may have similar solubility to the desired compound, or the crystals may have formed too quickly, trapping impurities.

  • Troubleshooting Steps:

    • Solvent Selection: Experiment with different solvent systems. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurity will either be very soluble or insoluble at all temperatures.[13][14]

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This promotes the formation of purer crystals.[12]

    • Washing: Wash the collected crystals with a small amount of cold crystallization solvent to remove any adhering impurities.

Liquid-Liquid Extraction

Problem: Poor separation of layers during extraction.

  • Possible Cause: The densities of the aqueous and organic layers may be too similar, or an emulsion may have formed.

  • Troubleshooting Steps:

    • Break Emulsions: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break emulsions. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

    • Change Solvent: If densities are too similar, switch to an organic solvent with a significantly different density from water (e.g., dichloromethane has a density > 1 g/mL, while diethyl ether has a density < 1 g/mL).[15]

Problem: The desired compound is not efficiently extracted.

  • Possible Cause: The pH of the aqueous phase may not be optimal for partitioning the benzoic acid derivative.

  • Troubleshooting Steps:

    • pH Adjustment: To extract a benzoic acid derivative into an aqueous phase, the pH should be basic to deprotonate the carboxylic acid, forming a water-soluble salt.[4][15] To extract it into an organic phase, the pH should be acidic to keep it in its neutral, more organic-soluble form.[4][15] Use a pH meter or pH paper to verify the pH of the aqueous layer.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the extracting solvent for higher efficiency than a single extraction with a large volume.

Column Chromatography

Problem: The polar benzoic acid derivative does not move from the origin on a silica gel column.

  • Possible Cause: The compound is too polar for the chosen mobile phase and is strongly adsorbed to the silica.

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol or ethyl acetate) in the eluent.

    • Use a More Polar Solvent System: For very polar compounds, a solvent system containing a small amount of acid (e.g., acetic acid) or base (e.g., ammonia in methanol) can be effective.[16][17] The acid will protonate the analyte, reducing its interaction with the silica, while the base will compete for binding sites on the silica.

    • Switch to a Different Stationary Phase: Consider using a less polar stationary phase like alumina or a bonded phase like diol or amino-functionalized silica.[2][17] Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for very polar compounds.[1]

Problem: The compound streaks badly on the column.

  • Possible Cause: This can be due to overloading the column, interaction with the stationary phase, or the compound existing in both ionized and non-ionized forms.

  • Troubleshooting Steps:

    • Reduce Sample Load: Do not overload the column with the crude sample.

    • Adjust Mobile Phase pH: For acidic compounds like benzoic acid derivatives, adding a small amount of a volatile acid (like acetic or formic acid) to the mobile phase can suppress ionization and lead to sharper peaks.[3]

    • Use a Different Stationary Phase: As mentioned above, switching to a different stationary phase can sometimes alleviate streaking.

Quantitative Data Summary

The following table summarizes typical recovery and purity data from various purification methods for benzoic acid derivatives found in the literature.

Purification MethodCompoundInitial PurityFinal PurityRecovery RateReference
Soxhlet ExtractionVanillic AcidN/AN/A88.9%[18]
Soxhlet Extractionp-Hydroxybenzoic AcidN/AN/A91.3%[18]
Soxhlet ExtractionProtocatechuic AcidN/AN/A100.8%[18]
Continuous CrystallizationBenzoic Acid-Isonicotinamide (1:1)N/APure Cocrystal0.0726 g/min [19]

Experimental Protocols

Protocol 1: Recrystallization of a Polar Benzoic Acid Derivative

This protocol describes a general procedure for the purification of a solid polar benzoic acid derivative by recrystallization.

Materials:

  • Crude polar benzoic acid derivative

  • Crystallization solvent (e.g., water, ethanol, or a mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the crystallization solvent. Heat the mixture on a hot plate and add small portions of hot solvent until the solid just dissolves.[12]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize crystal yield.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold crystallization solvent.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Acid-Base Extraction of a Benzoic Acid Derivative

This protocol is for separating a benzoic acid derivative from a neutral compound.

Materials:

  • Crude mixture containing the benzoic acid derivative and a neutral compound

  • Organic solvent (e.g., diethyl ether, dichloromethane)[15]

  • Aqueous base (e.g., 1 M NaOH or saturated NaHCO3 solution)[4][15]

  • Aqueous acid (e.g., 6 M HCl)[20]

  • Separatory funnel

  • Beakers or Erlenmeyer flasks

  • Drying agent (e.g., anhydrous sodium sulfate)

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude mixture in an appropriate organic solvent in a separatory funnel.

  • Extraction with Base: Add an aqueous base to the separatory funnel. Stopper the funnel and shake gently, venting frequently. Allow the layers to separate. The benzoic acid derivative will be deprotonated and move into the aqueous layer as its carboxylate salt.[4][15]

  • Separation: Drain the lower (aqueous) layer into a clean flask. Repeat the extraction of the organic layer with the aqueous base to ensure complete removal of the acidic compound. Combine the aqueous extracts.

  • Isolation of Neutral Compound: The neutral compound remains in the organic layer. Wash the organic layer with water, then dry it over a drying agent. The solvent can then be removed to isolate the neutral compound.

  • Precipitation of Benzoic Acid Derivative: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., 6 M HCl) while stirring until the solution is acidic (check with pH paper). The benzoic acid derivative will precipitate out of the solution.[20]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry.

Visualizations

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Solid dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt cool Slow Cooling & Crystallization hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry pure Pure Crystals dry->pure

Caption: Workflow for the purification of a polar benzoic acid derivative via recrystallization.

troubleshooting_chromatography cluster_solutions Troubleshooting Steps start Problem: Compound doesn't move on silica column increase_polarity Increase Mobile Phase Polarity start->increase_polarity Try First add_modifier Add Acid/Base Modifier to Eluent increase_polarity->add_modifier If still stuck outcome Successful Elution & Purification increase_polarity->outcome change_stationary_phase Change Stationary Phase (e.g., Alumina, HILIC) add_modifier->change_stationary_phase If streaking or still stuck add_modifier->outcome change_stationary_phase->outcome

Caption: Troubleshooting logic for a polar compound stuck on a silica chromatography column.

References

Minimizing byproduct formation in the derivatization of 4-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the derivatization of 4-aminobenzoic acid (PABA).

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for 4-aminobenzoic acid?

A1: The most common derivatization reactions for 4-aminobenzoic acid involve its two functional groups: the amino group (-NH₂) and the carboxylic acid group (-COOH). The primary types of derivatization are:

  • N-Acylation: The amino group is acylated using reagents like acetic anhydride or acyl chlorides to form an amide linkage.[1][2]

  • Esterification: The carboxylic acid group is esterified with an alcohol in the presence of an acid catalyst (Fischer esterification) to form an ester.[3][4]

  • Alkylation: Alkyl groups can be introduced at the nitrogen or oxygen atoms using alkylating agents.[5]

Q2: Why is byproduct formation a concern during the derivatization of PABA?

A2: Byproduct formation is a concern because it can reduce the yield of the desired product and complicate the purification process. Common byproducts can have similar physical properties to the target molecule, making separation challenging.[6] In pharmaceutical applications, even small amounts of impurities can affect the safety and efficacy of the final product.

Q3: How can I monitor the progress of my PABA derivatization reaction?

A3: Thin-layer chromatography (TLC) is a common and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.[1][4]

Q4: What are the general storage recommendations for 4-aminobenzoic acid and its derivatives?

A4: 4-Aminobenzoic acid and its derivatives can be sensitive to light and air and may discolor upon exposure.[2] They should be stored in a cool, dry, and dark place in a tightly sealed container. For long-term storage, refrigeration is often recommended.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of 4-aminobenzoic acid and provides solutions to minimize byproduct formation.

N-Acylation Troubleshooting

Q1: I am getting a low yield in my N-acylation reaction of 4-aminobenzoic acid with acetic anhydride. What are the possible causes and solutions?

A1: Low yields in N-acylation can stem from several factors. Here are some common causes and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or gently heat the mixture. Monitor the reaction progress using TLC to determine the optimal reaction time.[7]

  • Hydrolysis of the Product: The amide bond can be susceptible to hydrolysis, especially under acidic or basic conditions during workup.

    • Solution: Maintain a neutral pH during the workup process. Use a mild base like sodium bicarbonate for neutralization.[2]

  • Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of reactants can lead to incomplete conversion.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the acylating agent, such as acetic anhydride.[1]

Q2: I am observing multiple spots on my TLC plate after N-acylation, indicating the presence of byproducts. What are these byproducts and how can I avoid them?

A2: The formation of multiple byproducts is a common issue. Here are the likely culprits and how to mitigate them:

  • Diacylation: The amino group can be acylated twice, especially under harsh conditions.

    • Solution: Control the reaction temperature by running the reaction at a lower temperature (e.g., 0 °C to room temperature).[8] Add the acylating agent dropwise to maintain control over the reaction.

  • O-Acylation: The carboxylic acid group can be acylated to form a mixed anhydride.

    • Solution: Use a base like pyridine, which acts as a catalyst and neutralizes the acid byproduct, favoring N-acylation.[1]

  • Unreacted Starting Material: The presence of unreacted 4-aminobenzoic acid is common if the reaction is incomplete.

    • Solution: Ensure sufficient reaction time and an appropriate excess of the acylating agent.[1]

Esterification Troubleshooting

Q1: My Fischer esterification of 4-aminobenzoic acid has a low yield. How can I improve it?

A1: Fischer esterification is a reversible reaction, and low yields are often due to the equilibrium not favoring the product.[3][9]

  • Equilibrium: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.

    • Solution 1: Use a large excess of the alcohol. This shifts the equilibrium towards the product side according to Le Chatelier's principle.[3][9]

    • Solution 2: Remove water as it is formed. This can be achieved by using a Dean-Stark apparatus or by using a dehydrating agent like thionyl chloride.[10]

  • Insufficient Catalyst: An inadequate amount of acid catalyst can result in a slow or incomplete reaction.

    • Solution: Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.[3][11]

Q2: I am having trouble separating my ester product from unreacted 4-aminobenzoic acid. What is an effective purification strategy?

A2: The difference in the acidity of the carboxylic acid group in the starting material and the basicity of the amino group in the product can be exploited for separation.

  • Acid-Base Extraction:

    • Dissolve the crude product mixture in an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate. The unreacted 4-aminobenzoic acid will be deprotonated and dissolve in the aqueous layer.

    • The ester product will remain in the organic layer.

    • The layers can then be separated.[12][13]

  • Recrystallization: After extraction, the crude ester can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.[14]

Data Presentation

Table 1: Reaction Conditions and Yields for N-Acetylation of Substituted 4-Aminobenzoic Acid [1]

ParameterValue
Starting Material4-Amino-3-bromobenzoic acid
Acylating AgentAcetic Anhydride
Base/CatalystPyridine or Sodium Acetate
SolventPyridine, Glacial Acetic Acid, or Solvent-free
Reaction Temperature0 °C to Room Temperature
Reaction Time30 minutes - 4 hours
Typical Yield 85-95%
Purification MethodRecrystallization (e.g., from ethanol/water)

Table 2: Reaction Conditions and Yield for Fischer Esterification of 4-Aminobenzoic Acid [14]

ParameterValue
Starting Material4-Nitrobenzoic Acid (precursor to 4-aminobenzoic acid)
AlcoholEthanol
CatalystIndium / Ammonium Chloride (for reduction step)
Reaction Time2.5 hours (reflux)
Yield of Ethyl 4-aminobenzoate 90%
Purification MethodExtraction and Recrystallization

Experimental Protocols

Protocol 1: N-Acetylation of 4-Aminobenzoic Acid using Acetic Anhydride and Pyridine[1]
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzoic acid (1.0 eq) in anhydrous pyridine.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol/water.

Protocol 2: Fischer Esterification of 4-Aminobenzoic Acid with Ethanol[3]
  • Mixing Reactants: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.2 g of 4-aminobenzoic acid and 12.0 mL of absolute ethanol. Stir the mixture until the solid dissolves.

  • Catalyst Addition: Slowly and carefully add 1.0 mL of concentrated H₂SO₄ to the stirred solution. A precipitate of the amine salt is expected to form.

  • Reflux: Attach a reflux condenser and heat the mixture at a gentle reflux for 60-75 minutes. The precipitate should dissolve as the reaction proceeds.

  • Workup - Quenching: After cooling to room temperature, pour the reaction mixture into a beaker containing 30 mL of ice water.

  • Neutralization: While stirring, slowly add a 10% sodium carbonate solution until the evolution of CO₂ gas ceases and the pH is approximately 8. The ethyl 4-aminobenzoate product will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold water.

  • Drying: Dry the product to obtain the crude ethyl 4-aminobenzoate.

  • Purification: The crude product can be further purified by recrystallization.

Visualizations

experimental_workflow_esterification start Start: Mix PABA and Ethanol add_catalyst Add conc. H₂SO₄ (Catalyst) start->add_catalyst reflux Reflux for 60-75 min add_catalyst->reflux cool Cool to Room Temp. reflux->cool quench Pour into Ice Water cool->quench neutralize Neutralize with Na₂CO₃ solution quench->neutralize precipitate Precipitation of Ethyl 4-aminobenzoate neutralize->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry end End: Pure Ethyl 4-aminobenzoate dry->end

Caption: Experimental workflow for the Fischer esterification of 4-aminobenzoic acid.

experimental_workflow_acylation start Start: Dissolve PABA in Pyridine cool Cool to 0°C start->cool add_reagent Add Acetic Anhydride (dropwise) cool->add_reagent react Stir at Room Temp. for 2-4 hours add_reagent->react dilute Dilute with Dichloromethane react->dilute wash_hcl Wash with 1M HCl dilute->wash_hcl wash_bicarb Wash with sat. NaHCO₃ solution wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate under Reduced Pressure dry->concentrate recrystallize Recrystallize from Ethanol/Water concentrate->recrystallize end End: Pure N-acetyl-PABA recrystallize->end

Caption: Experimental workflow for the N-acylation of 4-aminobenzoic acid.

References

Optimizing the reaction time and temperature for thiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Thiourea Synthesis

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of thiourea and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during thiourea synthesis, with a focus on optimizing reaction time and temperature.

1. Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and solutions?

A: Low or no yield in thiourea synthesis can stem from several factors. Key considerations include the reactivity of your starting materials and the reaction conditions.

  • Poor Nucleophilicity of the Amine: Amines with electron-withdrawing groups (e.g., 4-nitroaniline) are poor nucleophiles and may react sluggishly.[1][2][3]

    • Solution: Increasing the reaction temperature can help drive the reaction forward.[1] However, be cautious as excessively high temperatures can lead to side reactions and product decomposition.[1][4] Alternatively, using a more reactive thioacylating agent like thiophosgene can be effective, though its toxicity requires careful handling.[1] The use of a catalyst, such as a reusable ZnO/Al₂O₃ composite for syntheses from primary amines and CS₂, can also be beneficial.[5]

  • Instability of Isothiocyanate: Isothiocyanates can degrade over time.

    • Solution: Use freshly prepared or purified isothiocyanate and store it in a cool, dark, and dry environment.[1]

  • Steric Hindrance: Bulky substituents on either the amine or the isothiocyanate can slow down the reaction.

    • Solution: Increase the reaction temperature or prolong the reaction time to overcome steric barriers.[1] Microwave-assisted synthesis has been shown to be effective in reducing reaction times and improving yields in such cases.[1]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is crucial.

    • Solution: Polar aprotic solvents like THF are commonly used.[6] For some reactions, an "on-water" synthesis can be a sustainable and efficient alternative.[5] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and avoid prolonged heating that could lead to side products.[1][6]

2. Formation of Side Products and Impurities

Q: My desired thiourea product is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?

A: The formation of byproducts is a common challenge. The nature of these impurities often depends on the synthetic route.

  • Reactions Involving Carbon Disulfide: Incomplete conversion of the dithiocarbamate intermediate can lead to impurities.[6]

  • Thionation of Urea with Lawesson's Reagent: A common byproduct is thiophosphorus ylide.[6]

  • Minimization Strategies:

    • Control Stoichiometry: Ensure the correct molar ratios of reactants. An excess of one reactant may lead to the formation of side products.[6]

    • Optimize Reaction Temperature and Time: As mentioned, high temperatures can promote side reactions.[6] Use TLC to monitor the reaction and stop it once the starting material is consumed.[1]

3. Product Purification Challenges

Q: I'm having difficulty purifying my thiourea product. What are the recommended methods?

A: The purification method will depend on the properties of your thiourea derivative and the impurities present.

  • Filtration and Washing: If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a suitable solvent to remove soluble impurities.[6]

  • Extraction: For products in solution, extraction with a suitable solvent can be effective. This can be followed by washing the organic layer with brine or a mild acidic/basic solution.[6]

  • Column Chromatography: This is a versatile method for separating the desired product from impurities with similar polarities.[1][6]

  • Recrystallization: This is a common technique for purifying solid products.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N,N'-disubstituted thioureas?

A1: The most prevalent methods include:

  • The reaction of an isothiocyanate with a primary or secondary amine, which is a widely used and generally high-yielding method.[1]

  • The thionation of urea using Lawesson's reagent, which converts a carbonyl group to a thiocarbonyl group.[1][8]

Q2: How do the electronic effects of substituents influence the reaction rate?

A2: The electronic properties of both the amine and the isothiocyanate significantly affect the reaction rate. More nucleophilic amines (those with electron-donating groups) react faster, while those with electron-withdrawing groups react more slowly.[7] Conversely, more electrophilic isothiocyanates (those with electron-withdrawing groups) react faster.[7]

Q3: What is the optimal temperature for thiourea synthesis?

A3: The optimal temperature depends on the specific reactants and synthetic route. Many reactions proceed smoothly at room temperature.[7] However, for less reactive starting materials, gentle heating may be necessary.[1] It is crucial to avoid excessively high temperatures, as this can lead to the decomposition of the product or the formation of side products.[4] For instance, in the synthesis of thiourea from urea and Lawesson's reagent, the optimal temperature was found to be 75°C.[4][8] Above this temperature, the yield decreased due to side reactions and product decomposition.[4]

Q4: How does reaction time affect the yield of thiourea?

A4: The reaction time should be optimized to ensure the complete conversion of the starting materials while minimizing the formation of degradation products. In the synthesis from urea and Lawesson's reagent, a reaction time of 3.5 hours was found to be optimal.[4][8] Shorter times resulted in incomplete reactions, while longer times led to product decomposition.[4] Monitoring the reaction by TLC is the most effective way to determine the ideal reaction time.[1]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of different reaction conditions on thiourea synthesis from various literature sources.

Synthesis MethodReactantsTemperature (°C)Reaction TimeYield (%)Reference(s)
From Amine and Isothiocyanate1-Naphthyl isothiocyanate, 1,2-PhenylenediamineReflux (DCM)23 hours63[9]
From Amine and Isothiocyanate1-Naphthyl isothiocyanate, 1,3-PhenylenediamineReflux (DCM)24 hours82[9]
From Amine and Isothiocyanate1-Naphthyl isothiocyanate, 1,4-PhenylenediamineReflux (DCM)28 hours95[9]
From Urea and Lawesson's ReagentUrea, Lawesson's Reagent753.5 hours62.37[4][8]
From Aliphatic Amine, Isocyanide, and SulfurAliphatic Amine, Isocyanide, Sulfur~ Ambient-Excellent[5]
From Amine and Carbon Disulfide (Aqueous Medium)Aliphatic Primary Amine, Carbon Disulfide---[5]

Experimental Protocols

Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea from an Amine and Isothiocyanate

This protocol is a representative procedure for a standard solution-phase synthesis.[7]

  • Materials:

    • Substituted Amine (1.0 mmol)

    • Substituted Isothiocyanate (1.0 mmol)

    • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Procedure:

    • To a solution of the amine (1.0 mmol) in anhydrous THF (10 mL), add the corresponding isothiocyanate (1.0 mmol) at room temperature.

    • Stir the resulting mixture at room temperature.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

    • Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.

    • If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Protocol 2: Synthesis of Thiourea from Urea and Lawesson's Reagent

This protocol describes the synthesis of thiourea via a sulfuration reaction.[8]

  • Materials:

    • Urea

    • Lawesson's Reagent

    • Tetrahydrofuran (THF)

  • Procedure:

    • In a round-bottom flask, combine urea and Lawesson's reagent in a 2:1 mass ratio in THF.

    • Heat the mixture to 75°C with stirring under a nitrogen atmosphere.

    • Maintain the reaction at this temperature for 3.5 hours.

    • After cooling to room temperature, remove the THF by distillation.

    • The resulting crude product can be further purified by recrystallization.

Visualization

Thiourea_Synthesis_Troubleshooting Problem Observed Problem LowYield Low or No Yield Problem->LowYield SideProducts Side Products / Impurities Problem->SideProducts Cause Potential Cause LowYield->Cause SideProducts->Cause PoorNucleophile Poor Amine Nucleophilicity Cause->PoorNucleophile UnstableReagent Isothiocyanate Instability Cause->UnstableReagent StericHindrance Steric Hindrance Cause->StericHindrance HighTemp Excessive Temperature Cause->HighTemp IncorrectTime Suboptimal Reaction Time Cause->IncorrectTime Solution Recommended Solution PoorNucleophile->Solution UnstableReagent->Solution StericHindrance->Solution HighTemp->Solution IncorrectTime->Solution IncreaseTemp Increase Temperature Solution->IncreaseTemp Solution->IncreaseTemp UseCatalyst Employ a Catalyst Solution->UseCatalyst FreshReagent Use Fresh/Pure Reagent Solution->FreshReagent ProlongTime Prolong Reaction Time Solution->ProlongTime OptimizeConditions Optimize Temp. & Time Solution->OptimizeConditions MonitorTLC Monitor by TLC Solution->MonitorTLC

Troubleshooting workflow for thiourea synthesis.

References

Validation & Comparative

A Comparative Guide to 4-Thioureidobenzoic Acid and 4-Ureidobenzoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the structural nuances of a molecule can significantly dictate its biological activity. This guide provides a comparative analysis of two closely related pharmacophores: 4-thioureidobenzoic acid and 4-ureidobenzoic acid. While direct comparative studies on these parent molecules are limited, this document synthesizes available data on their derivatives to offer insights into their respective performance in biological assays, with a focus on anticancer and antimicrobial activities. The substitution of a sulfur atom (thioamide) for an oxygen atom (amide) in the ureido linkage introduces distinct physicochemical properties that can influence biological interactions and efficacy.

General Observations: The Sulfur Advantage

A recurring theme in the study of urea and thiourea analogs is the often-enhanced biological activity of the thiourea derivatives. This is frequently attributed to several factors:

  • Increased Lipophilicity: The sulfur atom generally increases the lipophilicity of a molecule compared to oxygen, which can enhance membrane permeability and cellular uptake.

  • Hydrogen Bonding Capabilities: The thiourea group has different hydrogen bonding donor-acceptor properties compared to the urea group, which can lead to altered binding affinities with biological targets.

  • Metabolic Stability: Thioureas can exhibit different metabolic profiles compared to their urea counterparts, potentially leading to longer half-lives and sustained therapeutic effects.

Performance in Anticancer Assays

Derivatives of both 4-ureidobenzoic acid and this compound have been investigated for their cytotoxic effects against various cancer cell lines. The following tables summarize representative data from studies on N-aryl derivatives, providing an indirect comparison of their potential anticancer activities.

Table 1: Anticancer Activity of N-Aryl-4-Ureidobenzoic Acid Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
N-(4-(trifluoromethyl)phenyl)-N'-[4-((1-methylpiperidin-4-yl)methoxy)benzyl]ureaA549 (Lung)MTT< 5[1]
N-(4-chlorophenyl)-N'-[4-((1-methylpiperidin-4-yl)methoxy)benzyl]ureaHCT116 (Colon)MTT< 3[1]
N-(4-methylphenyl)-N'-[4-((1-methylpiperidin-4-yl)methoxy)benzyl]ureaMCF7 (Breast)MTT< 3[1]
N-(4-methoxyphenyl)-N'-[4-((1-methylpiperidin-4-yl)methoxy)benzyl]ureaPC3 (Prostate)MTT< 5[1]

Table 2: Anticancer Activity of N-Aryl-4-Thioureidobenzoic Acid Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (Colon)In vitro1.5[2]
4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamideMDA-MB231 (Breast)In vitro3.0[2]
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7 (Breast)MTTNot specified, but active[3]
Fluorinated N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido)benzenesulfonamidesHepG2 (Liver)In vitro4.8 µg/mL[4]

Note: A direct comparison of IC50 values is challenging due to variations in the specific derivatives and experimental conditions across different studies. However, the data suggests that thiourea derivatives have been extensively explored and have shown potent anticancer activity.

Performance in Antimicrobial Assays

The antimicrobial potential of thiourea derivatives of benzoic acid has been more extensively documented compared to their urea counterparts. The sulfur atom in the thiourea moiety is often considered crucial for antimicrobial action.

Table 3: Antimicrobial Activity of N-Aryl-Thioureidobenzoic Acid Derivatives

CompoundMicrobial StrainAssayMIC (µg/mL)Reference
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thioureaS. aureusBroth Microdilution32[5][6]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaE. coliBroth Microdilution>1024[5][6]
N-[2-(4-methylphenoxymethyl)benzoyl]-N'-(aryl)thioureasC. albicansBroth Microdilution15.6 - 62.5[7]
Fluorinated N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido)benzenesulfonamidesB. subtilisNot specified1.95 - 15.63[4]

Note: Data for the antimicrobial activity of 4-ureidobenzoic acid derivatives is sparse in the reviewed literature, making a direct comparison difficult. The available data strongly supports the potential of thioureidobenzoic acid derivatives as antimicrobial agents.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many 4-ureidobenzoic and this compound derivatives are still under investigation, several studies on thiourea-containing compounds point towards their ability to modulate key signaling pathways involved in cancer progression.

Thiourea derivatives have been reported to act as inhibitors of various enzymes, including kinases, which are critical for cell signaling.[8] Some have been shown to target pathways that lead to apoptosis (programmed cell death) in cancer cells.[2] The interaction with these pathways is a key area of ongoing research to understand their therapeutic potential fully.

For hydroxybenzoic acid derivatives, one study has implicated their involvement in the miR-1271/IRS1/PI3K/AKT/FOXO1 pathway, which is relevant to metabolic disorders.[9] However, more research is needed to determine if 4-ureidobenzoic or 4-thioureidobenzoic acids engage similar pathways in the context of cancer or microbial infections.

Visualizing the Workflow and Pathways

experimental_workflow cluster_cytotoxicity Anticancer Assay (MTT) cluster_antimicrobial Antimicrobial Assay (Broth Microdilution) cell_seeding Cell Seeding compound_treatment_cancer Compound Treatment cell_seeding->compound_treatment_cancer mtt_addition MTT Addition compound_treatment_cancer->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_cancer Absorbance Reading formazan_solubilization->absorbance_cancer ic50_calc IC50 Calculation absorbance_cancer->ic50_calc inoculum_prep Inoculum Preparation compound_dilution Compound Dilution inoculum_prep->compound_dilution inoculation Inoculation compound_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination

Caption: General experimental workflows for assessing anticancer and antimicrobial activities.

signaling_pathway thiourea Thiourea Derivative kinase Kinase (e.g., Receptor Tyrosine Kinase) thiourea->kinase Inhibition downstream Downstream Signaling Proteins kinase->downstream Activation proliferation Cell Proliferation & Survival downstream->proliferation Promotes apoptosis Apoptosis downstream->apoptosis Inhibits

Caption: A generalized signaling pathway potentially targeted by thiourea derivatives in cancer cells.

Conclusion

The available evidence, primarily from studies on N-aryl derivatives, suggests that this compound and its analogs may hold an advantage over their 4-ureidobenzoic acid counterparts in terms of biological activity, particularly in anticancer and antimicrobial applications. The presence of the sulfur atom appears to confer favorable physicochemical properties that can lead to enhanced potency. However, it is crucial to acknowledge that this is an indirect comparison, and the specific biological effects are highly dependent on the nature and position of other substituents on the core scaffold. Further direct comparative studies of this compound and 4-ureidobenzoic acid are warranted to definitively elucidate their relative merits in various biological assays and to guide the rational design of future therapeutic agents based on these promising pharmacophores.

References

Comparative Analysis of Thioureidobenzoic Acid Isomers' Antimicrobial Activity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Currently, the scientific community has focused on synthesizing and evaluating a wide array of substituted thioureidobenzoic acid derivatives. This research has demonstrated that the inclusion of different functional groups and their positions on the aromatic rings can significantly influence the antimicrobial efficacy of these compounds. However, this focus on derivatives means that data isolating the impact of the thioureido- and benzoic acid groups' positional isomerism (ortho, meta, or para) on antimicrobial activity is scarce.

Insights from Related Thioureidobenzoic Acid Derivatives

While a direct comparison of the isomers is not possible based on current literature, studies on derivatives of specific isomers provide some indication of their potential as antimicrobial scaffolds.

For instance, research on derivatives of ortho-thioureidobenzoic acid , such as those derived from 2-(4-chlorophenoxymethyl)benzoic acid and 2-(4-methylphenoxymethyl)benzoic acid, has shown promising activity against a range of bacterial and fungal pathogens. These studies often report Minimum Inhibitory Concentration (MIC) values, which quantify the lowest concentration of a compound that inhibits the visible growth of a microorganism. However, the observed antimicrobial activity in these cases is a result of the entire molecular structure, including the various substituents, and cannot be solely attributed to the ortho-configuration of the core molecule.

Similarly, investigations into more complex molecules incorporating meta- and para- substituted thiourea moieties have been conducted. These studies also highlight the potential of the thiourea scaffold in antimicrobial drug design. Nevertheless, the presence of other pharmacologically active groups makes it impossible to isolate the specific contribution of the isomeric position of the benzoic acid component.

Future Research Directions

The absence of a direct comparative study on the antimicrobial activity of ortho-, meta-, and para-thioureidobenzoic acid represents a clear opportunity for future research. Such a study would be invaluable for several reasons:

  • Structure-Activity Relationship (SAR) Studies: A direct comparison would provide fundamental insights into the structure-activity relationship of this class of compounds. Understanding how the spatial arrangement of the thioureido and carboxyl groups affects antimicrobial activity is crucial for the rational design of more potent and selective antimicrobial agents.

  • Scaffold Selection: This data would inform medicinal chemists on which isomeric scaffold (ortho, meta, or para) is the most promising starting point for the development of new thioureidobenzoic acid-based antimicrobial drugs.

  • Mechanistic Studies: Differences in activity between the isomers could point towards different mechanisms of action or varying abilities to interact with microbial targets.

To achieve this, future research should focus on the synthesis of the three parent thioureidobenzoic acid isomers and their systematic evaluation against a standardized panel of clinically relevant bacteria and fungi. The determination of their MIC values would provide the quantitative data necessary for a robust comparison.

General Experimental Workflow for Antimicrobial Susceptibility Testing

For researchers planning to undertake such a comparative study, the following general experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is recommended.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start compound_prep Prepare stock solutions of thioureidobenzoic acid isomers start->compound_prep media_prep Prepare sterile bacterial growth medium start->media_prep inoculum_prep Prepare standardized bacterial inoculum start->inoculum_prep serial_dilution Perform serial dilutions of compounds in a 96-well plate compound_prep->serial_dilution media_prep->serial_dilution inoculation Inoculate wells with bacterial suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate plates at optimal temperature and time inoculation->incubation visual_inspection Visually inspect for bacterial growth (turbidity) incubation->visual_inspection mic_determination Determine MIC: lowest concentration with no growth visual_inspection->mic_determination end End mic_determination->end

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The Pivotal Role of Substitution in Thioureidobenzoic Acids: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of substituted thioureidobenzoic acids, highlighting how different functional groups and their positions on the scaffold influence their therapeutic potential. The information is supported by experimental data, detailed methodologies, and visual representations of key concepts.

The thioureidobenzoic acid scaffold has emerged as a versatile platform in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3][4][5][6][7][8][9][10][11][12][13] The central thiourea moiety (-NH-C(S)-NH-) and the benzoic acid group are key pharmacophoric features, but the therapeutic efficacy and target specificity are largely dictated by the nature and position of substituents on the aromatic rings.

Comparative Analysis of Biological Activity

The following table summarizes the in vitro activity of a selection of substituted thioureidobenzoic acid derivatives against various biological targets. This data illustrates the significant impact of different substitution patterns on potency.

Compound IDSubstitution on Benzoic Acid RingSubstitution on Phenylthiourea RingBiological TargetActivity (IC50/MIC)
1 4-COOH4-ClCarbonic Anhydrase II1.90 µM[2]
2 4-COOH3,4-di-ClCarbonic Anhydrase IINot specified, but active[2]
3 4-COOH4-CF3Carbonic Anhydrase II2.48 µM[2]
4 2-COOH (ester)6-substituted-benzothiazoleAntibacterial (S. aureus)0.25 µg/mL (for a related urea analog)[1]
5 4-COOH3,4-di-methoxybenzoylCarbonic Anhydrase IINot specified, but active[3]
6 Not applicable4-sulfamoylphenylTyrosinaseGood inhibitory activity[4]
7 Not applicableHalogenated phenylM. tuberculosis (InhA)Potent activity[5]
8 Tethered to benzodiazepinonePhenylJAK-3 Kinase68.28% inhibition[6]
9 Not specifiedVariousHIV-1 Capsid/Cyclophilin AActive[8]
10 2-(4-chlorophenoxymethyl)2,6-di-Cl-phenylS. aureus32 µg/mL[12]
11 2-(4-chlorophenoxymethyl)4-Br-phenylS. aureus32 µg/mL[12]

Key Structure-Activity Relationship (SAR) Insights

The data reveals several key trends in the structure-activity relationship of thioureidobenzoic acids:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (Cl, Br) or trifluoromethyl (CF3) on the phenylthiourea ring, often enhances activity, particularly for carbonic anhydrase and antimicrobial targets.[2][5][12] This may be due to increased acidity of the N-H protons, facilitating stronger hydrogen bonding with the target protein.

  • Position of Substituents: The position of substituents is crucial. For instance, para-substitution on the phenyl ring of thiourea derivatives has been shown to be favorable for antimicrobial activity.[5]

  • Hydrophobicity: The introduction of hydrophobic groups can lead to better interaction with hydrophobic pockets within the active site of enzymes.[5]

  • The Carboxylic Acid Group: The carboxylic acid moiety is a critical feature, often involved in forming salt bridges or key hydrogen bonds with the receptor.[14] Esterification or removal of this group can lead to a significant loss of activity.[14]

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, detailed experimental protocols are essential. Below is a representative methodology for the synthesis and in vitro evaluation of enzyme inhibition.

General Synthesis of Substituted Thioureidobenzoic Acids
  • Preparation of Isothiocyanate: An appropriately substituted aniline is dissolved in a suitable solvent (e.g., acetone). Thiophosgene is added dropwise at 0°C, and the mixture is stirred for several hours. The solvent is then evaporated to yield the isothiocyanate.

  • Coupling Reaction: The synthesized isothiocyanate is reacted with an aminobenzoic acid (e.g., 4-aminobenzoic acid) in a solvent like acetone or ethanol. The reaction mixture is typically heated under reflux for several hours.

  • Purification: The resulting solid product is filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure substituted thioureidobenzoic acid.[2][3] Characterization is performed using techniques like IR, 1H-NMR, and elemental analysis.[2][3][10]

In Vitro Carbonic Anhydrase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific carbonic anhydrase isoenzyme (e.g., hCA II).

  • Enzyme and Substrate Preparation: A stock solution of purified human carbonic anhydrase II (hCA II) is prepared in a suitable buffer (e.g., Tris-HCl). A solution of the substrate, 4-nitrophenyl acetate (NPA), is prepared in acetonitrile.

  • Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains buffer, the test compound at various concentrations, and the enzyme solution. The reaction is initiated by adding the NPA substrate.

  • Measurement: The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically by measuring the absorbance at 400 nm.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2][3]

Visualizing Molecular Interactions and Processes

To better understand the concepts discussed, the following diagrams illustrate the general SAR, a typical experimental workflow, and a relevant signaling pathway.

SAR_General cluster_0 Thioureidobenzoic Acid Scaffold cluster_1 Substituent Effects (R1 & R2) cluster_2 Biological Outcome Scaffold R1 Benzoic Acid Ring Thiourea Core (-NH-C(S)-NH-) Phenyl Ring R2 Position Positional Isomers (ortho, meta, para) Scaffold:f0->Position Scaffold:f4->Position EWGs Electron-Withdrawing Groups (e.g., Cl, F, CF3) Activity Biological Activity (e.g., IC50, MIC) EWGs->Activity Often Increases Potency EDGs Electron-Donating Groups (e.g., OCH3, CH3) EDGs->Activity Variable Effects Position->Activity

Caption: General Structure-Activity Relationship (SAR) map for thioureidobenzoic acids.

Experimental_Workflow Start Design of Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (e.g., Recrystallization, NMR, IR) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Enzyme Inhibition Assay) Purification->Screening DataAnalysis Data Analysis (IC50/MIC Determination) Screening->DataAnalysis SAR SAR Analysis DataAnalysis->SAR Lead Lead Compound Optimization SAR->Lead

Caption: A typical experimental workflow for SAR studies of novel compounds.

Signaling_Pathway Thioureidobenzoic_Acid Substituted Thioureidobenzoic Acid Enzyme Target Enzyme (e.g., Carbonic Anhydrase) Thioureidobenzoic_Acid->Enzyme Inhibition Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme Cellular_Effect Downstream Cellular Effect (e.g., pH regulation, reduced proliferation) Product->Cellular_Effect

Caption: Simplified pathway showing enzyme inhibition by a thioureidobenzoic acid derivative.

References

In vitro comparison of 4-Thioureidobenzoic acid derivatives as anticancer agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to 4-Thioureidobenzoic Acid Derivatives as In Vitro Anticancer Agents

The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, compounds featuring the thiourea moiety have garnered significant interest due to their diverse biological activities, including potent antitumor effects. This guide provides a comparative analysis of this compound derivatives and related thioureido-benzenesulfonamides, focusing on their in vitro anticancer performance, mechanisms of action, and the experimental protocols used for their evaluation.

Data Presentation: Cytotoxic Activity

The primary measure of a compound's anticancer potential in early-stage research is its cytotoxicity against various cancer cell lines, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following tables summarize the in vitro cytotoxic activities of various thioureido derivatives from recent studies.

Table 1: Cytotoxic Activity (IC50 in µM) of Thioureido-Benzenesulfonamide Derivatives [1]

CompoundA549 (Lung)HeLa (Cervical)LoVo (Colorectal)MDA-MB-231 (Breast)
Compound 4 >500259.6>500>500
Compound 6 171.4137.5134.7114.3
Compound 7 >500>500237.5458.5
Compound 9 224.3>500>500>500
Compound 10 272.1224.8213.6136.8
Compound 12 >500189.3>500>500
Compound 16 >500>500224.3>500
Doxorubicin 435.7468.5479.3452.1

Data sourced from a study on novel thioureido-benzenesulfonamide derivatives. Doxorubicin was used as a reference drug.[1]

Table 2: Cytotoxic Activity (IC50 in µM) of Thiourea Derivatives Bearing a Benzodioxole Moiety [2]

CompoundHCT116 (Colon)HepG2 (Liver)MCF-7 (Breast)
Compound 7 1.111.747.0
Doxorubicin 8.297.464.56

Data from a study on thiourea derivatives with a benzodioxole moiety, highlighting potent activity, in some cases exceeding the standard doxorubicin.[2]

Table 3: Cytotoxic Activity (GI50 in µM) of 4-aminoquinoline-thiourea Derivatives [3]

CompoundMDA-MB-231 (Breast)MDA-MB-468 (Breast)MCF-7 (Breast)
Compound 28 3.04.64.5

GI50 values represent the concentration causing 50% growth inhibition. Compound 28 showed anticancer activity 7–11 times higher in cancer cells than in normal cells.[3]

Mechanism of Action: Inducing Cell Death and Arrest

The anticancer effects of thiourea derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.[4]

  • Apoptosis Induction : Many thiourea derivatives trigger apoptosis in cancer cells.[4] This is a crucial mechanism for anticancer drugs, as it eliminates malignant cells.[4] Studies have shown that these compounds can initiate apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of key executioner proteins like caspase-3.[5]

  • Cell Cycle Arrest : These compounds can also arrest the cell cycle at specific phases, preventing cancer cells from proliferating.[5] For instance, some derivatives cause cell cycle arrest at the G0/G1[5][6] or G2/M phases[5][7], which are critical checkpoints for DNA replication and cell division. This arrest is often associated with changes in the levels of regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[8]

  • Enzyme Inhibition : Some thioureido derivatives function by inhibiting enzymes crucial for tumor growth and survival. For example, certain thioureido-benzenesulfonamides are potent inhibitors of carbonic anhydrase IX (CA IX), an enzyme highly expressed in hypoxic tumors and associated with tumorigenesis.[9][10][11] Others have been found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis (the formation of new blood vessels that supply tumors).[12]

Experimental Protocols

The evaluation of novel anticancer compounds relies on a series of standardized in vitro assays. These protocols provide the fundamental data required to assess a compound's efficacy and mechanism of action.

Cell Viability and Cytotoxicity Assays

The initial step in screening for anticancer activity is to determine a compound's effect on cell viability.[13]

1. MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13]

  • Principle : Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Methodology :

    • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • Compound Treatment : Cells are treated with various concentrations of the this compound derivatives for a defined period (e.g., 24, 48, or 72 hours).[13]

    • MTT Addition : After incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours to allow formazan formation.

    • Solubilization : A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.

    • Data Acquisition : The absorbance of the solution is measured using a microplate reader at a specific wavelength. The IC50 value is then calculated from the dose-response curve.[14]

Apoptosis Assays

To confirm that cell death occurs via apoptosis, several methods can be employed.

1. Annexin V-FITC/Propidium Iodide (PI) Staining This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle : In early apoptosis, a cell membrane lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet. Annexin V has a high affinity for PS and, when conjugated with a fluorescent tag (like FITC), can identify these cells. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells) and stain the DNA.

  • Methodology :

    • Treatment : Cells are treated with the test compound for a specified time.

    • Staining : Cells are harvested and stained with Annexin V-FITC and PI in a binding buffer.

    • Analysis : The cell populations are analyzed by flow cytometry. The results reveal the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[7]

Cell Cycle Analysis

This assay determines the phase of the cell cycle at which the compound exerts its effects.

  • Principle : The DNA content of a cell varies depending on its stage in the cell cycle (G0/G1, S, G2/M). A fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), is used to stain the cells. The fluorescence intensity is directly proportional to the DNA content.

  • Methodology :

    • Treatment : Cells are treated with the derivative compounds for a set duration.

    • Fixation : Cells are harvested and fixed, typically with cold ethanol, to permeabilize the membrane.

    • Staining : The fixed cells are treated with RNase to remove RNA and then stained with PI.

    • Analysis : The DNA content per cell is quantified using a flow cytometer, and the percentage of cells in each phase of the cell cycle is determined.[7]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of novel anticancer compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Results & Conclusion synthesis Synthesis of 4-Thioureidobenzoic Acid Derivatives characterization Structural Confirmation (NMR, MS, IR) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle enzyme_inhibition Enzyme Inhibition Assays (e.g., VEGFR, CA IX) ic50->enzyme_inhibition data_analysis Data Analysis & Interpretation apoptosis->data_analysis cell_cycle->data_analysis enzyme_inhibition->data_analysis conclusion Identify Lead Compound data_analysis->conclusion

Caption: Workflow for in vitro anticancer evaluation of thioureidobenzoic acid derivatives.

Apoptosis Signaling Pathway

This diagram illustrates a simplified model of apoptosis induction, a common mechanism for thioureidobenzoic acid derivatives.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound 4-Thioureidobenzoic Acid Derivative death_receptor Death Receptors (e.g., FasR) compound->death_receptor mitochondria Mitochondrial Stress (Loss of Potential) compound->mitochondria caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax Bax (Pro-apoptotic) bax->mitochondria promotes bcl2 Bcl-2 (Anti-apoptotic) bcl2->mitochondria inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

References

Comparative stability of thiourea linkers versus amide linkers in bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, influencing the efficacy, safety, and overall performance of therapeutics like antibody-drug conjugates (ADCs). The stability of the linker is paramount, ensuring that the bioconjugate remains intact in circulation to minimize off-target toxicity while enabling the precise release of its payload at the target site.[1][2][3] This guide provides an objective, data-driven comparison of the stability of two commonly used linkages: thiourea and amide bonds.

Chemical Structure and Formation

Amide and thiourea bonds are formed through the reaction of a primary amine with an activated carboxylic acid (or its derivative) and an isothiocyanate, respectively. The amide bond is characterized by a carbonyl group bonded to a nitrogen atom, while the thiourea linkage contains a thiocarbonyl group.[4] This structural difference is the primary determinant of their distinct chemical properties and stability profiles.

The formation of an amide bond is a condensation reaction between a carboxylic acid (often activated as an N-hydroxysuccinimide ester) and an amine.[4] Thiourea-based conjugation involves the reaction of an isothiocyanate (–NCS) with an amine, a method noted for its mild conditions and high selectivity.[4]

G cluster_amide Amide Linker Formation cluster_thiourea Thiourea Linker Formation Amine_A R₁-NH₂ (Amine) Amide R₁-NH-C(=O)-R₂ (Amide Bond) Amine_A->Amide + Ester R₂-C(=O)-X (Activated Ester) Ester->Amide Amine_T R₁-NH₂ (Amine) Thiourea R₁-NH-C(=S)-NH-R₂ (Thiourea Bond) Amine_T->Thiourea + Isothiocyanate R₂-N=C=S (Isothiocyanate) Isothiocyanate->Thiourea G cluster_workflow Experimental Workflow: In Vitro Plasma Stability start Start prep Prepare bioconjugate solution and pre-warm plasma (37°C) start->prep incubate Incubate bioconjugate in plasma at 37°C prep->incubate sampling Withdraw aliquots at specified time points (0, 6, 24, 48h...) incubate->sampling quench Quench reaction & precipitate proteins sampling->quench analyze Analyze samples via LC-MS or ELISA quench->analyze data Plot % intact conjugate vs. time & calculate half-life (t½) analyze->data end End data->end

References

A Researcher's Guide to Alternative Reagents for Solid-Phase Thioamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide chemistry, the synthesis of thioamides on a solid support is a critical step in creating novel therapeutics and research tools. While 4-thioureidobenzoic acid has been a reagent of interest, a range of alternative methods offer distinct advantages in terms of efficiency, substrate scope, and ease of use. This guide provides an objective comparison of prominent alternative reagents, supported by experimental data and detailed protocols to inform your synthetic strategy.

Executive Summary

The direct thionation of amide bonds on a solid-phase resin presents significant challenges, often leading to incomplete reactions and decomposition. A prevalent and often more successful strategy involves the solution-phase synthesis of thioamide-containing dipeptide fragments, which are then incorporated into the growing peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. This guide focuses on the reagents used for this critical thioamidation step.

Key alternative reagents to this compound for thioamide formation include the classic thionating agents Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀) , as well as more modern thioacylating reagents like thioacylbenzotriazoles. Each class of reagent offers a different profile of reactivity, functional group tolerance, and reaction conditions.

Performance Comparison of Thionating and Thioacylating Reagents

The selection of a suitable reagent for thioamide synthesis is contingent on the specific amino acid residues involved and the overall synthetic strategy. The following tables summarize quantitative data from various studies to facilitate a direct comparison of their performance.

Reagent/MethodSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Lawesson's Reagent Fmoc-Ala-anilideTHFRoom Temp289[1]
Fmoc-Val-anilideTHFRoom Temp210-35[1]
Fmoc-dipeptidesTHFRoom Temp->80[2]
Phosphorus Pentasulfide (P₄S₁₀) Fmoc-Ala-anilideTHFRoom Temp-10[1]
Fmoc-Val-anilideTHFRoom Temp-86[1]
P₄S₁₀ / HMDO (Curphey's Method) Orthogonally protected dipeptidesDCMReflux5+67-96[2]
Thioacylbenzotriazoles Coupling with H-Phe-OMe--->80

Table 1: Performance Data for Thioamide Synthesis. Note: Yields are highly substrate-dependent. This table provides a general comparison based on available literature.

Detailed Experimental Protocols

Accurate and reproducible experimental procedures are paramount for successful synthesis. The following are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Thionation of Dipeptides using Lawesson's Reagent

This protocol is adapted from the work of Strømgaard and co-workers for the solution-phase synthesis of thioamide-containing dipeptides.

Materials:

  • Fmoc-protected dipeptide

  • Lawesson's Reagent (0.6 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the Fmoc-protected dipeptide in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add Lawesson's Reagent (0.6 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction and purify the product using silica gel column chromatography.

Protocol 2: Thionation of Dipeptides using Phosphorus Pentasulfide (P₄S₁₀)

This protocol is a general procedure for the thionation of amino acid anilides, which are precursors for thioacylbenzotriazoles.[1]

Materials:

  • Fmoc-aminoacyl-4-nitro-1,2-phenylenediamine

  • Phosphorus Pentasulfide (P₄S₁₀)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon atmosphere

Procedure:

  • To a solution of P₄S₁₀ and anhydrous Na₂CO₃ in THF, add the Fmoc-aminoacyl anilide.

  • Stir the reaction at room temperature under a slow flow of argon.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through Celite.

  • Wash the filtrate with 5% NaHCO₃ solution.

  • Purify the product by silica gel column chromatography.[1]

Protocol 3: Thionation using Curphey's Method (P₄S₁₀/HMDO)

This method has been shown to be effective for the thionation of orthogonally protected dipeptides.[2]

Materials:

  • Orthogonally protected dipeptide

  • Phosphorus Pentasulfide (P₄S₁₀) (1.1 molar equivalents)

  • Hexamethyldisiloxane (HMDO) (5.5 molar equivalents)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the dipeptide in DCM.

  • Add P₄S₁₀ and HMDO to the solution.

  • Reflux the reaction mixture.

  • After 5 hours, add another portion of P₄S₁₀ and HMDO.

  • Monitor the reaction closely by TLC.

  • Upon completion, work up the reaction and purify by column chromatography.[2]

Protocol 4: Solid-Phase Incorporation of Thioamide Dipeptides

Once the orthogonally protected thioamide dipeptide is synthesized and purified, it can be incorporated into a peptide sequence on a solid support.

Materials:

  • Fmoc-protected thioamide dipeptide with a free C-terminal carboxylic acid

  • Resin-bound peptide with a free N-terminal amine

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin-bound peptide in DMF.

  • Deprotect the N-terminal Fmoc group of the resin-bound peptide using a solution of piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the Fmoc-protected thioamide dipeptide with a coupling reagent and a base in DMF.

  • Add the activated thioamide dipeptide solution to the resin.

  • Allow the coupling reaction to proceed for the appropriate time.

  • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Proceed with the next cycle of deprotection and coupling for the subsequent amino acid.

Reaction Pathways and Mechanisms

Understanding the underlying chemical transformations is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Lawesson_Reagent_Mechanism LR_dimer Lawesson's Reagent (Dimer) LR_monomer Reactive Dithiophosphine Ylide (Monomer) LR_dimer->LR_monomer Dissociation Intermediate Thiaoxaphosphetane Intermediate LR_monomer->Intermediate Cycloaddition Amide Amide (R-CO-NR'R'') Amide->Intermediate Thioamide Thioamide (R-CS-NR'R'') Intermediate->Thioamide Cycloreversion Byproduct Phosphorus-Oxygen Byproduct Intermediate->Byproduct

Caption: Mechanism of amide thionation using Lawesson's Reagent.

The thionation of amides by Lawesson's Reagent proceeds through the dissociation of the dimeric reagent into a reactive dithiophosphine ylide monomer. This monomer then undergoes a cycloaddition with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion of this intermediate to form the thermodynamically stable phosphorus-oxygen double bond in the byproduct and the desired thioamide.

Thioacylbenzotriazole_Synthesis cluster_synthesis Synthesis of Thioacylating Agent cluster_coupling Solid-Phase Peptide Coupling Fmoc_AA Fmoc-Amino Acid Anilide Fmoc-Aminoacyl Anilide Fmoc_AA->Anilide Couple with 4-nitro-1,2-phenylenediamine Thionated_Anilide Thionated Anilide Anilide->Thionated_Anilide Thionate with P₄S₁₀ Thioacyl_Bt Fmoc-Thioacylbenzotriazole Thionated_Anilide->Thioacyl_Bt Diazotization (NaNO₂) Coupled_Peptide Thioamide-Containing Peptide on Resin Thioacyl_Bt->Coupled_Peptide Resin_Amine Resin-Bound Amine Resin_Amine->Coupled_Peptide Coupling

References

The Evolving Landscape of Antibacterial Agents: A Comparative Look at Thioureidobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antibiotic resistance, researchers are increasingly turning to novel chemical scaffolds to develop effective therapeutics. Among these, thioureidobenzoic acid derivatives have emerged as a promising class of compounds with significant antibacterial potential. This guide offers a comparative analysis of the efficacy of various thioureidobenzoic acid and related benzoyl thiourea derivatives against drug-resistant bacteria, supported by available experimental data.

It is important to note that while the core focus is on the thioureidobenzoic acid structure, specific research on 4-thioureidobenzoic acid derivatives is limited in publicly available literature. Therefore, this guide draws upon data from closely related structural analogues, primarily derivatives of 2-substituted benzoic acids and other benzoyl thioureas, to provide a broader understanding of their potential.

Comparative Efficacy Against Drug-Resistant Bacteria

Numerous studies have highlighted the potent antibacterial activity of thioureidobenzoic acid derivatives, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The efficacy of these compounds is significantly influenced by the nature and position of substituents on the phenyl rings.

A study on thioureides of 2-(4-chlorophenoxymethyl)benzoic acid demonstrated that these compounds exhibit a wide range of antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values against various bacterial strains ranging from 32 to 1024 µg/mL.[1] Notably, several derivatives were highly active against S. aureus with a MIC of 32 µg/mL, suggesting their potential in combating MRSA infections.[1]

Another series of thiourea derivatives, exemplified by the compound TD4, has shown potent activity against a range of Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci (VRE), with MIC values between 2 and 16 µg/mL.[2] Specifically, against MRSA (ATCC 43300), TD4 exhibited a MIC of 8 µg/mL, and against vancomycin-intermediate-resistant S. aureus (VISA), the MIC was 4 µg/mL.[2] This highlights the potential of this class of compounds to tackle infections caused by bacteria resistant to last-resort antibiotics.

The table below summarizes the in vitro efficacy of selected thioureidobenzoic acid and related derivatives against various drug-resistant bacterial strains.

Compound ClassDerivative ExampleTarget OrganismResistance ProfileMIC (µg/mL)Reference
Thioureides of 2-(4-chlorophenoxymethyl)benzoic acidN-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thioureaStaphylococcus aureus-32[1]
Thioureides of 2-(4-chlorophenoxymethyl)benzoic acidN-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaStaphylococcus aureus-32[1]
Thiourea DerivativesTD4Staphylococcus aureusMRSA (ATCC 43300)8[2]
Thiourea DerivativesTD4Staphylococcus aureusVISA (Mu50)4[2]
Thiourea DerivativesTD4Enterococcus faecalis-4[2]
Thiourea DerivativesTD4Vancomycin-Resistant Enterococci (Clinical Isolates)VRE8-16[2]

Unraveling the Mechanism of Action

The antibacterial activity of thioureidobenzoic acid derivatives is attributed to several mechanisms, primarily centered around the disruption of essential bacterial processes.

One of the proposed mechanisms is the disruption of the bacterial cell wall . Transmission electron microscopy of MRSA treated with the thiourea derivative TD4 revealed significant damage to the cell wall integrity.[2] This is further supported by in silico molecular docking studies on other benzoylthiourea derivatives, which predict high binding affinity to Penicillin-Binding Protein 2a (PBP2a). PBP2a is a key enzyme responsible for methicillin resistance in S. aureus by taking over the function of other PBPs in cell wall synthesis.[3] Inhibition of PBP2a would compromise the structural integrity of the bacterial cell wall, leading to cell death.

Another potential target is the biosynthesis of mycolic acid , a crucial component of the cell wall in Mycobacterium tuberculosis. Molecular docking studies have shown that 1,3-dibenzoylthiourea (DBTU) has a high binding affinity for β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in the mycolic acid pathway.[3]

Furthermore, the thiourea derivative TD4 has been shown to disrupt the NAD+/NADH homeostasis in MRSA.[2] This imbalance in the cellular redox state can lead to metabolic dysfunction and ultimately, bacterial cell death.

The following diagram illustrates a proposed mechanism of action for certain thiourea derivatives against MRSA, focusing on the inhibition of cell wall synthesis.

Mechanism_of_Action cluster_bacterium Staphylococcus aureus (MRSA) Thiourea_Derivative Thiourea Derivative PBP2a PBP2a (Penicillin-Binding Protein 2a) Thiourea_Derivative->PBP2a Inhibits Cell_Membrane Cell Membrane Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP2a->Peptidoglycan_Synthesis Catalyzes Cell_Wall Cell Wall Peptidoglycan_Synthesis->Cell_Wall Builds Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Inhibition leads to MIC_Workflow Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of the test compound in a 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate_Plate Incubate Incubate the plate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity or use a plate reader Incubate->Read_Results Determine_MIC Identify the lowest concentration with no visible growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End Synthesis_Workflow node1 2-Substituted Benzoic Acid node2 Acyl Chloride Formation (e.g., with SOCl₂) node1:f0->node2:f0 node3 Isothiocyanate Formation (e.g., with KSCN) node2:f0->node3:f0 node4 Reaction with Primary Amine node3:f0->node4:f0 node5 Final Thioureide Derivative node4:f0->node5:f0

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Thioureidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Overview of Analytical Methods

The choice of an analytical method is contingent on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. Below is a summary of the performance characteristics of different analytical techniques applicable to the quantification of 4-Thioureidobenzoic acid and its analogs.

Analytical MethodAnalyteLinearity (r²)RangeAccuracy (%)Precision (%RSD)Limit of Quantification (LOQ)Reference
RP-HPLC-UV N-acyl thiourea derivative> 0.990.05 - 40 µg/mL98 - 102< 2%0.0521 µg/mL[1]
LC-MS/MS 4-Acetamidobenzoic acid≥ 0.9910 - 10000 ng/mL89 - 98.572.11 - 13.8110 ng/mL[2]
UV-Vis Spectrophotometry 4-Aminobenzoic acidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection has been successfully developed for the quantification of a novel N-acyl thiourea derivative, which serves as an excellent template for this compound analysis.[1] This method demonstrates good linearity, accuracy, and precision, making it suitable for routine quality control analysis.[1]

Experimental Protocol

Instrumentation: A standard HPLC system equipped with a UV detector is required.

Chromatographic Conditions (Adapted from[1]):

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The exact gradient and composition should be optimized for this compound.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which can be determined by a UV scan. For similar compounds, wavelengths around 230 nm have been used.[3][4]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare calibration standards by serial dilution of the stock solution.

  • For biological samples, a protein precipitation step with acetonitrile followed by centrifugation is a common and effective sample preparation method.[2]

Validation Parameters (Based on[1]):

  • Linearity: Establish a calibration curve over a defined concentration range (e.g., 0.05 µg/mL to 40 µg/mL) and determine the correlation coefficient (r²), which should be > 0.99.

  • Accuracy and Precision: Evaluate by analyzing quality control (QC) samples at different concentration levels. Accuracy should be within 98-102%, and the relative standard deviation (RSD) for precision should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. For a similar N-acyl thiourea derivative, the LOD and LOQ were found to be 0.0174 µg/mL and 0.0521 µg/mL, respectively.[1]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Stock Stock Solution of this compound Standards Calibration Standards (Serial Dilution) Stock->Standards CalibrationCurve Generate Calibration Curve Standards->CalibrationCurve Sample Sample Collection (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Sample/ Standard Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram PeakArea Measure Peak Area Chromatogram->PeakArea Quantification Quantify Analyte Concentration PeakArea->Quantification CalibrationCurve->Quantification LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) IS Add Internal Standard Sample->IS Extraction Protein Precipitation (e.g., Acetonitrile) IS->Extraction Centrifuge Centrifuge Extraction->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject Sample Supernatant->Injection LC_Separation LC Separation Injection->LC_Separation Ionization ESI Source LC_Separation->Ionization MS_Analysis MS/MS Analysis (MRM Mode) Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Method_Selection Start Start: Need to quantify This compound High_Sensitivity High Sensitivity & Selectivity Required? Start->High_Sensitivity Complex_Matrix Complex Matrix (e.g., biological fluids)? High_Sensitivity->Complex_Matrix Yes Routine_QC Routine QC of Pure Substance? High_Sensitivity->Routine_QC No LCMSMS Use LC-MS/MS Complex_Matrix->LCMSMS Yes HPLC Use HPLC-UV Complex_Matrix->HPLC No Routine_QC->HPLC Yes UVVis Consider UV-Vis Spectrophotometry Routine_QC->UVVis No

References

Performance Benchmark: 4-Thioureidobenzoic Acid Derivatives vs. Known Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a comprehensive performance comparison of novel 4-thioureidobenzoic acid-based compounds against the established carbonic anhydrase inhibitor, Acetazolamide. The data presented is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics targeting carbonic anhydrase isoforms, which are implicated in a range of diseases including glaucoma and cancer.

Data Presentation: Inhibitory Activity against Human Carbonic Anhydrase (hCA) Isoforms

The inhibitory potency of this compound derivatives and the benchmark compound, Acetazolamide, was evaluated against four physiologically relevant human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity, where a lower Kᵢ value indicates greater potency.

CompoundTarget IsoformKᵢ (nM)
This compound Derivatives
4-[3-(3-Chlorobenzoyl)thioureido]benzenesulfonamide (4b)hCA I65.30
hCA II10.30
hCA IX5.80
hCA XII11.40
4-[3-(3,4-Dichlorobenzoyl)thioureido]benzenesulfonamide (4c)hCA I40.40
hCA II12.50
hCA IX7.20
hCA XII14.80
Known Inhibitor (Benchmark)
Acetazolamide (AAZ)hCA I250.0
hCA II12.0
hCA IX25.0
hCA XII5.70

Data sourced from a study on benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes.

Experimental Protocols: Carbonic Anhydrase Inhibition Assay

The determination of carbonic anhydrase inhibitory activity was performed using an esterase method.[1]

1. Enzyme and Compound Preparation:

  • Enzyme Source: Purified human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, hCA XII).

  • Inhibitors: The this compound-based compounds and the standard inhibitor, Acetazolamide, were dissolved in a suitable organic solvent like DMSO to create stock solutions.[2] Further dilutions were prepared to achieve a range of concentrations for testing.

2. Assay Principle: The assay is based on the enzyme's ability to catalyze the hydrolysis of a substrate, p-nitrophenyl acetate (p-NPA), which produces the yellow-colored product, p-nitrophenol.[2] The rate of this reaction is monitored by measuring the increase in absorbance at a specific wavelength.[2] When an inhibitor is present, it binds to the enzyme, reducing the rate of substrate hydrolysis.[2]

3. Step-by-Step Procedure:

  • A solution of the specific hCA isoform is prepared in a suitable buffer (e.g., Tris-HCl, pH 7.4).[2]

  • The enzyme solution is added to the wells of a 96-well microplate.[2]

  • Varying concentrations of the inhibitor (test compounds or Acetazolamide) are added to the wells containing the enzyme. A control well with no inhibitor is also included.[2]

  • The enzyme and inhibitor are pre-incubated for a set period (e.g., 10-15 minutes) at room temperature to allow for binding.[2]

  • The enzymatic reaction is initiated by adding the substrate, p-nitrophenyl acetate.[2]

  • The absorbance is immediately measured at 348-405 nm in kinetic mode at regular intervals.[1][2]

4. Data Analysis:

  • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.[2]

  • The percentage of inhibition for each inhibitor concentration is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme.[2]

  • The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration.

  • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Visualization

Carbonic Anhydrase IX Signaling in Tumor Hypoxia

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly upregulated in solid tumors in response to hypoxia.[3][4] Its primary role is to maintain the intracellular pH in a range that is favorable for cancer cell survival and proliferation, while contributing to the acidification of the extracellular tumor microenvironment.[3][4] This acidic microenvironment facilitates tumor invasion and metastasis.[3] CA IX has been shown to interact with and influence several signaling pathways, including the Rho-GTPase pathway, which is involved in cell migration and adhesion.[5]

cluster_0 Tumor Microenvironment (Hypoxia & Acidosis) cluster_1 Cancer Cell Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes Extracellular Acidosis Extracellular Acidosis Invasion & Metastasis Invasion & Metastasis Extracellular Acidosis->Invasion & Metastasis facilitates CA IX CA IX HIF-1α->CA IX induces expression CA IX->Extracellular Acidosis catalyzes CO2 hydration pH Regulation pH Regulation CA IX->pH Regulation maintains intracellular pH Rho-GTPase Pathway Rho-GTPase Pathway CA IX->Rho-GTPase Pathway modulates Cell Proliferation Cell Proliferation pH Regulation->Cell Proliferation promotes Rho-GTPase Pathway->Invasion & Metastasis regulates

Caption: CA IX signaling pathway in cancer.

Experimental Workflow for Inhibitor Screening

The process of screening for and characterizing novel enzyme inhibitors follows a structured workflow, from initial high-throughput screening to the determination of inhibitory constants.

Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification identifies active compounds Dose-Response Assay Dose-Response Assay Hit Identification->Dose-Response Assay IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Kinetic Studies Kinetic Studies IC50 Determination->Kinetic Studies guides selection for Ki Determination Ki Determination Kinetic Studies->Ki Determination Lead Optimization Lead Optimization Ki Determination->Lead Optimization

Caption: Workflow for enzyme inhibitor screening.

References

Unlocking Potential: A Comparative Guide to the Docking of Thiourea Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the in silico performance of various thiourea derivatives against critical protein targets implicated in cancer and bacterial infections. The data presented is compiled from multiple studies to provide a comprehensive overview of the binding affinities and interaction patterns of this versatile class of compounds.

Thiourea derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties.[1][2][3] Molecular docking studies are a cornerstone in the rational design of these compounds, providing valuable insights into their potential efficacy and mechanism of action at a molecular level.[1][4] This guide summarizes key quantitative data from comparative docking studies, details the experimental protocols employed, and visualizes the underlying processes.

Comparative Docking Performance of Thiourea Derivatives

The following tables summarize the docking scores and binding affinities of selected thiourea derivatives against various protein targets. Lower docking scores typically indicate a more favorable binding interaction.

Anticancer Activity

Thiourea derivatives have been extensively studied for their potential to inhibit protein kinases and other targets involved in cancer progression.[1][5]

DerivativeTarget ProteinDocking ProgramDocking Score (kcal/mol)Key Interacting ResiduesReference
N-(Allylcarbamothioyl)-2-chlorobenzamideBRAF (V600E)Not SpecifiedNot SpecifiedNot Specified[1]
1,3-bis(4-(trifluoromethyl)phenyl)thioureaK-RasNot SpecifiedNot SpecifiedGlu37[1]
Benzodioxole Thiourea Derivatives (29-31)EGFRNot Specified-21.96, -24.99, -19.70Val702, Ala719, Leu820[1]
Naproxen-Thiourea Derivative 1AKT2, mTOROEDockingNot SpecifiedNot Specified[5]
Naproxen-Thiourea Derivative 20EGFR, VEGFR1OEDockingNot SpecifiedNot Specified[5]
Naproxen-Thiourea Derivatives 16, 17EGFR, AKT2, VEGFR1AutoDock VinaNot SpecifiedNot Specified[5]
N-Phenylmorpholine-4-carbothioamide (HPMCT) Metal ComplexesBacterial TyrosinaseMOE-4.02 to -7.01Not Specified[6]
Antibacterial Activity

The antibacterial potential of thiourea derivatives often stems from their ability to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV.[2][3][7]

DerivativeTarget ProteinDocking ProgramDocking Score (kcal/mol)Key Interacting ResiduesReference
1-allyl-3-(substituted-benzoyl)thiourea analogsDNA gyrase subunit BNot SpecifiedNot SpecifiedNot Specified[2]
Thiourea derivative 8 (with thiadiazole, imidazole, and triazine moieties)E. coli DNA Gyrase BNot SpecifiedNot SpecifiedNot Specified[7]
Thiourea derivative 8 (with thiadiazole, imidazole, and triazine moieties)E. coli Topoisomerase IVNot SpecifiedNot SpecifiedNot Specified[7]
1,3-dibenzoylthiourea (DBTU)PBP2a (MRSA)MOE< -5.7574Not Specified[8][9]
1,3-dibenzoylthiourea (DBTU)FabH (M. tuberculosis)MOE< -4.7935Not Specified[8][9]
Urease Inhibition

Thiourea derivatives have also been investigated as inhibitors of urease, an enzyme implicated in pathologies associated with Helicobacter pylori infections.[10][11]

DerivativeTarget ProteinDocking ProgramIC50 (µM)Key Interacting ResiduesReference
Alkyl chain-linked thiourea derivative 3cJack Bean UreaseSchrodinger10.65 ± 0.45Not Specified[10]
Alkyl chain-linked thiourea derivative 3gJack Bean UreaseSchrodinger15.19 ± 0.58Not Specified[10]
Thiourea derivative 1UreaseNot Specified10.11 ± 0.11Not Specified[11]

Experimental Protocols: A Glimpse into the Methodology

The molecular docking studies cited in this guide generally follow a standardized workflow, which is crucial for obtaining reliable and reproducible results.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the thiourea derivatives are typically sketched using chemical drawing software and then optimized to their lowest energy conformation using computational chemistry methods like Density Functional Theory (DFT).[12]

  • Protein Preparation: The 3D crystallographic structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB).[10] The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues.

2. Docking Simulation:

  • Software: A variety of software packages are used for molecular docking, including AutoDock Vina, OEDocking, MOE (Molecular Operating Environment), and Schrodinger.[5][6][8]

  • Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the ligand binding.

  • Docking Algorithm: The docking program then explores various possible conformations and orientations of the ligand within the defined active site, calculating the binding energy for each pose.

  • Scoring Function: A scoring function is used to rank the different poses, with the lowest energy score generally representing the most stable and likely binding mode.

3. Analysis of Results:

  • The docking results are analyzed to identify the best-ranked pose of the ligand in the protein's active site.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.[1]

Visualizing the Process and Pathways

To better understand the concepts discussed, the following diagrams illustrate a typical molecular docking workflow and a simplified signaling pathway that can be targeted by thiourea derivatives.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase Ligand Thiourea Derivative (3D Structure Generation & Optimization) Docking Molecular Docking (e.g., AutoDock, MOE) Ligand->Docking Protein Target Protein (from PDB, Preparation) Protein->Docking Analysis Analysis of Docking Pose (Binding Energy & Interactions) Docking->Analysis Result Lead Compound Identification Analysis->Result

Caption: A generalized workflow for molecular docking studies.

Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Thiourea Thiourea Derivative Thiourea->RAF

Caption: Simplified EGFR signaling pathway targeted by thiourea derivatives.

References

Safety Operating Guide

Proper Disposal of 4-Thioureidobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-thioureidobenzoic acid is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound safely.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The thiourea functional group present in the molecule warrants caution, as thiourea itself is classified as a hazardous substance.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles.
Hand Protection Nitrile rubber gloves.
Body Protection Laboratory coat.
Respiratory Use a dust mask or work in a well-ventilated area to avoid inhalation of dust particles. For larger spills, a respirator may be necessary.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

Step 1: Isolate the Area

  • Restrict access to the spill area.

  • Ensure adequate ventilation.

Step 2: Contain the Spill

  • For solid spills, carefully sweep the material to avoid generating dust. A dust suppressant may be used if necessary[1].

  • Place the spilled material into a clearly labeled, sealed container for hazardous waste.

Step 3: Decontaminate the Area

  • Clean the spill area with a suitable solvent (e.g., water, if appropriate, but prevent runoff into drains).

  • Place all cleaning materials into the hazardous waste container.

Step 4: Personal Decontamination

  • Thoroughly wash hands and any exposed skin with soap and water after cleanup.

Disposal Procedure for this compound

Due to its chemical nature, this compound and its containers must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash[2][3].

Step 1: Waste Collection and Labeling

  • Collect waste this compound, including any contaminated materials, in a designated and compatible hazardous waste container.

  • The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

Step 2: Storage

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • All disposal activities must adhere to local, state, and federal regulations[1].

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling & Spill Response cluster_disposal Disposal A Assess Hazards of This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Conduct Experiment or Handle Compound D Spill Occurs? C->D E Isolate Area & Contain Spill D->E Yes G Collect Waste in Labeled Hazardous Waste Container D->G No F Collect Spill Residue into Hazardous Waste Container E->F F->G H Store Container in a Designated Safe Area G->H I Contact EHS for Professional Disposal H->I J Document Waste Disposal I->J

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 4-Thioureidobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Thioureidobenzoic Acid

This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring personal safety and minimizing laboratory hazards.

Hazard Identification and Summary

While specific hazard data for this compound is not extensively documented, a review of structurally similar compounds, such as various benzoic acid derivatives and thiourea-containing molecules, indicates a potential for the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Damage: May cause serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]

  • Harmful if Swallowed: Ingestion may be harmful.

Hazard ClassificationRecommendation
Skin IrritantDispose of as hazardous waste.
Serious Eye IrritantDo not empty into drains.[3]
Respiratory Tract IrritantDispose of contents/container to an authorized hazardous waste collection point.[3]
Combustible SolidHandle contaminated packaging in the same way as the substance itself.[3]
Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the primary defense against chemical exposure. The minimum required PPE for handling this compound is outlined below.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][4][5] A face shield is recommended when there is a risk of splashing.[6]Protects against dust particles and splashes, which can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a long-sleeved, fully-buttoned lab coat.[1][6]Prevents direct skin contact, which can lead to irritation. Contaminated clothing should be removed and washed before reuse.[1]
Respiratory Protection All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][7]Minimizes the inhalation of dust or aerosols.
Footwear Closed-toe shoes must be worn at all times in the laboratory.[1]Protects feet from potential spills.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS) for any new information. Ensure that an eyewash station and safety shower are readily accessible.[4][5]

  • Handling:

    • Avoid all direct contact with the substance.[1]

    • Work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust.[5][7]

    • Avoid generating dust during handling.[1][8]

    • Wash hands and any exposed skin thoroughly after handling.[1][4]

    • Do not eat, drink, or smoke in the work area.[1]

  • Storage:

    • Store in a dry, cool, and well-ventilated place.[4][5]

    • Keep the container tightly closed.[4][5]

    • Store locked up.[4]

    • Keep away from strong oxidizing agents, bases, and reducing agents.[2][4]

Emergency Procedures
  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][4] Remove contact lenses if present and easy to do.[1][4] If eye irritation persists, seek immediate medical attention.[1][4]

  • Skin Contact: Wash off immediately with plenty of soap and water.[1][4] If skin irritation occurs, get medical advice.[1][4]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][9] If the person feels unwell, call a poison control center or doctor.[1]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[4] Rinse mouth.[4]

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect solid waste in a designated, properly labeled, and sealable container for hazardous waste.[3]

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name.

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area.

    • Keep the container tightly closed except when adding waste.[3]

  • Final Disposal:

    • Dispose of the contents and container to an approved waste disposal plant.[4]

    • Never dispose of this compound down the drain or in regular trash.[3]

    • Arrange for collection through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[3]

Experimental Protocol: Preparation of a Stock Solution

This protocol provides a detailed methodology for the preparation of a stock solution of this compound, incorporating essential safety measures.

  • Pre-Experiment Setup:

    • Don all required PPE (safety goggles, nitrile gloves, lab coat).

    • Ensure the chemical fume hood is operational.

    • Prepare and label all necessary glassware.

    • Have a designated hazardous waste container ready.

  • Weighing the Compound:

    • Tare a clean, dry weigh boat on an analytical balance inside the chemical fume hood.

    • Carefully weigh the desired amount of this compound, avoiding dust generation.

  • Dissolution:

    • Place a stir bar in a volumetric flask of the appropriate size.

    • Carefully transfer the weighed compound into the flask.

    • Add a portion of the desired solvent (e.g., DMSO, DMF) to the flask, approximately half of the final volume.

    • Place the flask on a stir plate within the fume hood and stir until the solid is completely dissolved.

  • Final Preparation:

    • Once dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Post-Procedure:

    • Transfer the prepared stock solution to a clearly labeled storage container.

    • Dispose of the weigh boat and any other contaminated disposable materials in the designated hazardous waste container.

    • Clean all non-disposable glassware thoroughly.

    • Wipe down the work area within the fume hood.

    • Remove PPE and wash hands thoroughly.

Visual Safety Workflow

Chemical_Spill_Response cluster_0 Chemical Spill Response Plan A Spill Occurs B Alert others in the area A->B C Evacuate immediate area if necessary B->C D Assess the spill (Is it minor or major?) C->D E Minor Spill: - Use spill kit - Neutralize/absorb material D->E Minor F Major Spill: - Evacuate laboratory - Contact EH&S D->F Major G Collect absorbed material in hazardous waste container E->G J Report the incident F->J H Decontaminate the area G->H I Dispose of waste through EH&S H->I I->J

Caption: Workflow for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Thioureidobenzoic acid
Reactant of Route 2
4-Thioureidobenzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.